Methyl 2,3-dichlorobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2,3-dichlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVULUSGHFRDHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062696 | |
| Record name | Benzoic acid, 2,3-dichloro-, methyl ester | |
| Source | EPA DSSTox | |
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Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2905-54-6 | |
| Record name | Benzoic acid, 2,3-dichloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,3-dichloro-, methyl ester | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2,3-dichloro-, methyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2,3-dichloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062696 | |
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| Record name | Benzoic acid, 2,3-dichloro-, methyl ester | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2,3-dichlorobenzoate from 2,3-dichlorobenzoic acid
This guide provides a comprehensive overview of the synthesis of Methyl 2,3-dichlorobenzoate, a key intermediate in the pharmaceutical and chemical industries. We will delve into the mechanistic underpinnings of the Fischer esterification reaction, provide a detailed and validated experimental protocol, and discuss essential safety and analytical considerations. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous understanding of this important chemical transformation.
Introduction: The Significance of this compound
This compound serves as a crucial building block in the synthesis of a variety of more complex molecules. Its dichlorinated phenyl ring and ester functionality make it a versatile starting material for introducing this specific substitution pattern into target structures. Notably, it is an important intermediate in the production of pharmaceuticals, including anti-inflammatory drugs and other biologically active compounds. The efficient and high-yielding synthesis of this compound is therefore of considerable interest.
The most common and economically viable method for the synthesis of this compound is the Fischer esterification of 2,3-dichlorobenzoic acid.[1][2] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.[1][3][4]
Mechanistic Insights: The Fischer Esterification Pathway
The Fischer esterification is a reversible, acid-catalyzed acyl substitution reaction.[4] Understanding the mechanism is paramount to optimizing reaction conditions and achieving high yields. The reaction proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the 2,3-dichlorobenzoic acid by a strong acid catalyst, typically sulfuric acid.[1][5][6] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5][7]
-
Nucleophilic Attack by Methanol : A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[7][8]
-
Proton Transfer : A proton is transferred from the oxonium ion (the formerly alcohol oxygen) to one of the hydroxyl groups. This step is crucial as it converts a poor leaving group (-OH) into a good leaving group (H₂O).[5]
-
Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[1][5]
-
Deprotonation : The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final product, this compound, and regenerate the acid catalyst.[1][5]
To drive the equilibrium towards the formation of the ester, it is essential to either use a large excess of the alcohol (methanol in this case) or to remove the water as it is formed.[1][7][9]
Experimental Protocol: A Validated Approach
This protocol is based on established literature procedures and has been optimized for both yield and purity.[10][11]
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 2,3-Dichlorobenzoic acid | ≥98% purity |
| Methanol | Anhydrous, ACS grade |
| Sulfuric Acid | Concentrated (95-98%) |
| Sodium Bicarbonate | Saturated aqueous solution |
| Brine | Saturated aqueous solution of NaCl |
| Anhydrous Sodium Sulfate | Granular |
| Ethyl Acetate | ACS grade |
| Round-bottom flask | Appropriate size |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Separatory funnel | |
| Rotary evaporator |
Step-by-Step Procedure
-
Reaction Setup : In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 100 g (0.526 mol) of 2,3-dichlorobenzoic acid in 1 L of anhydrous methanol.[10][11]
-
Catalyst Addition : While stirring, slowly and cautiously add 20 mL of concentrated sulfuric acid to the solution.[10][11] The addition is exothermic and should be done in a well-ventilated fume hood.
-
Reflux : Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.[10][11] Continue to stir the reaction mixture at reflux overnight (approximately 12-16 hours). To drive the reaction to completion, a Dean-Stark apparatus can be employed to remove the water formed during the reaction.[12][13][14][15]
-
Workup - Quenching and Extraction : After cooling the reaction mixture to room temperature, concentrate it using a rotary evaporator to remove the excess methanol.[10][11] Dilute the resulting residue with 1 L of ethyl acetate and 100 mL of water.[10][11] Transfer the mixture to a separatory funnel.
-
Washing : Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate until effervescence ceases, followed by a wash with brine.[10][11] The bicarbonate wash neutralizes any remaining acid.
-
Drying and Filtration : Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.[10][11]
-
Solvent Removal and Isolation : Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[10][11] The product, this compound, should be a white solid.[10][11] A typical yield for this procedure is around 92%.[10]
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization and Analytical Control
To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is a powerful tool for confirming the structure of the product. The expected signals for this compound are a singlet for the methyl protons around 3.95 ppm and multiplets for the aromatic protons in the region of 7.27-7.66 ppm.[10][11]
-
High-Performance Liquid Chromatography (HPLC) : HPLC can be used to assess the purity of the final product. A reverse-phase method with a suitable C18 column and a mobile phase of acetonitrile and water with an acid modifier is typically effective.
-
Mass Spectrometry (MS) : MS can confirm the molecular weight of the product (205.04 g/mol ).[16]
-
Melting Point : The melting point of the purified product can be compared to the literature value as a measure of purity.
Safety Considerations
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
2,3-Dichlorobenzoic acid : Causes skin and serious eye irritation. May cause respiratory irritation.[17][18][19] Avoid breathing dust and ensure adequate ventilation.[17][18]
-
Concentrated Sulfuric Acid : Highly corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage.[20][21][22][23] Handle with extreme care, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Methanol : Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
Ethyl Acetate : Highly flammable liquid and vapor. Causes serious eye irritation.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[17][18][19][24]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Ensure anhydrous conditions. Extend reflux time. Use a Dean-Stark trap to remove water. |
| Loss of product during workup | Ensure complete extraction. Avoid overly vigorous shaking of the separatory funnel to prevent emulsion formation. | |
| Impure Product | Incomplete reaction | Monitor the reaction by TLC or HPLC to ensure completion. |
| Inadequate washing | Ensure thorough washing with sodium bicarbonate solution to remove all acidic impurities. | |
| Residual solvent | Ensure complete removal of the solvent on the rotary evaporator. The product can be further dried under high vacuum. |
Conclusion
The Fischer esterification of 2,3-dichlorobenzoic acid is a robust and reliable method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to a well-defined experimental protocol, researchers can consistently achieve high yields of a pure product. Careful attention to safety and the use of appropriate analytical techniques for characterization are essential for successful and reproducible results in a laboratory setting.
References
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- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16).
- Dean–Stark apparatus. Wikipedia.
- Why is sulfuric acid used in esterification? Quora. (2020-08-15).
- Fischer esterification reaction. BYJU'S.
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- Dean-Stark Apparatus. Orick Médico Sarl.
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- Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. JoVE. (2017-02-22).
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- Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. JoVE. (2025-05-22).
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- Fischer Esterification.
- Fischer–Speier esterification. Wikipedia.
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- Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. (CN108947622A).
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- Preparation method of 2-amino-3-chlorobenzoic methyl ester. Google Patents. (CN103193666A).
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017-08-15).
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An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-5-bromo-3-nitropyridine (CAS 6945-68-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-5-bromo-3-nitropyridine, a key chemical intermediate in the pharmaceutical and fine chemical industries. With a focus on practical application and scientific integrity, this document delves into the detailed synthetic protocols, the rationale behind experimental choices, and a multi-faceted approach to its analytical characterization.
Introduction: The Strategic Importance of 2-Amino-5-bromo-3-nitropyridine
2-Amino-5-bromo-3-nitropyridine, identified by CAS number 6945-68-2, is a pivotal building block in organic synthesis.[1] Its molecular architecture, featuring a pyridine ring substituted with an amino group, a bromine atom, and a nitro group, imparts a unique reactivity profile that is highly sought after.[2] The interplay of the electron-donating amino group and the electron-withdrawing nitro group, combined with the strategic placement of the bromine atom, makes this compound a versatile precursor for a variety of complex heterocyclic structures.[1]
Notably, it serves as a crucial intermediate in the synthesis of azaquinoxalinediones, compounds with potential therapeutic applications, and is instrumental in the production of 2,3-diaminopyridine, a precursor for dyes, agrochemicals, and other specialty chemicals.[1][2] The ability to reliably synthesize and characterize this compound with high purity is therefore of paramount importance for researchers and professionals in drug discovery and chemical development.[2]
Synthesis of 2-Amino-5-bromo-3-nitropyridine: A Detailed Protocol and Mechanistic Insight
The most common and effective route for the synthesis of 2-Amino-5-bromo-3-nitropyridine is through the electrophilic nitration of 2-amino-5-bromopyridine.[2][3] This reaction leverages a nitrating mixture, typically composed of concentrated sulfuric acid and nitric acid, under carefully controlled temperature conditions to ensure regioselectivity and minimize the formation of by-products.[2]
Reaction Scheme
Sources
A Comprehensive Spectroscopic Analysis of Methyl 2,3-dichlorobenzoate
Abstract
Methyl 2,3-dichlorobenzoate (CAS No: 2905-54-6) is a halogenated aromatic ester with applications in organic synthesis and as an intermediate in the development of pharmaceutical and agrochemical compounds. Accurate structural elucidation and purity assessment are critical for its effective use. This technical guide provides a detailed analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide offers an in-depth interpretation of the spectral data, grounded in fundamental chemical principles, and provides standardized protocols for data acquisition.
Molecular Structure
To facilitate the interpretation of spectroscopic data, particularly NMR, the atoms in this compound are systematically numbered. This numbering is used throughout the guide to correlate specific atoms with their spectral signals.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis provides information on the chemical environment, connectivity, and spatial relationships of ¹H and ¹³C nuclei.
¹H NMR Analysis
The proton NMR spectrum provides a distinct fingerprint of the hydrogen atoms in the molecule. For this compound, the spectrum is characterized by signals from the aromatic protons and the methyl ester group.
Table 1: ¹H NMR Data for this compound (300 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.66 | Doublet of doublets (dd) | 1.8, 7.8 | 1H | H6 |
| 7.60 | Doublet of doublets (dd) | 1.8, 7.8 | 1H | H4 |
| 7.27 | Triplet (t) | 7.8 | 1H | H5 |
| 3.95 | Singlet (s) | N/A | 3H | H8 (OCH₃) |
| Data sourced from ChemicalBook.[1] |
Interpretation of the ¹H NMR Spectrum:
-
Methyl Protons (H8): The three protons of the methyl group (OCH₃) are chemically equivalent and do not have any adjacent protons to couple with. Consequently, they appear as a sharp singlet at 3.95 ppm, a typical region for methyl esters.[1]
-
Aromatic Protons (H4, H5, H6): The three protons on the aromatic ring exhibit a characteristic splitting pattern.
-
H5: This proton is coupled to both H4 and H6 with similar coupling constants, resulting in a triplet at 7.27 ppm (J = 7.8 Hz).[1]
-
H4 and H6: These protons are coupled to H5 (ortho-coupling, J ≈ 7.8 Hz) and to each other (meta-coupling, J ≈ 1.8 Hz). This results in two distinct doublet of doublets at 7.60 ppm and 7.66 ppm.[1] The downfield shift of these protons compared to H5 is due to the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the adjacent chlorine atoms.
-
¹³C NMR Analysis
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |
| ~165 | C7 (C=O) | Typical range for an ester carbonyl carbon. |
| ~134 | C2/C3 | Aromatic carbons bearing chlorine atoms (quaternary). |
| ~132 | C1 | Quaternary carbon attached to the ester group. |
| ~131 | C6 | Aromatic CH carbon. |
| ~129 | C4 | Aromatic CH carbon. |
| ~127 | C5 | Aromatic CH carbon, often the most shielded in this pattern. |
| ~53 | C8 (OCH₃) | Typical range for a methyl ester carbon. |
Interpretation of the ¹³C NMR Spectrum:
The spectrum is expected to show eight distinct signals. The ester carbonyl carbon (C7) will be the most downfield signal. The four quaternary carbons (C1, C2, C3) will have their shifts influenced by the attached electronegative oxygen and chlorine atoms. The three protonated aromatic carbons (C4, C5, C6) will appear in the typical aromatic region (120-140 ppm), with their precise shifts determined by the combined electronic effects of the chloro and ester substituents. The methyl carbon (C8) will be the most upfield signal.
Experimental Protocol for NMR Spectroscopy
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Table 3: Key IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 - 3000 | C-H Stretch | Aromatic |
| ~2960 - 2850 | C-H Stretch | Aliphatic (CH₃) |
| ~1730 | C=O Stretch | Ester (Strong, Sharp) |
| ~1600 - 1450 | C=C Stretch | Aromatic Ring |
| ~1300 - 1100 | C-O Stretch | Ester |
| ~800 - 600 | C-Cl Stretch | Aryl Halide |
Interpretation of the IR Spectrum:
The IR spectrum of this compound is dominated by a very strong and sharp absorption peak around 1730 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester group. The presence of the aromatic ring is confirmed by C=C stretching bands between 1600-1450 cm⁻¹ and aromatic C-H stretches above 3000 cm⁻¹. The C-O single bond stretches of the ester will appear in the fingerprint region, typically between 1300-1100 cm⁻¹. Finally, the C-Cl bonds will give rise to absorptions in the lower frequency region, generally between 800-600 cm⁻¹.
Experimental Protocol for ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.
-
Sample Application: Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the instrument's pressure arm to apply firm and consistent contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization.
Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Identity |
| 204/206/208 | [C₈H₆Cl₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 173/175/177 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 145/147 | [M - OCH₃ - CO]⁺ | Loss of methoxy radical and carbon monoxide |
| 109 | [C₆H₂Cl]⁺ | Loss of chlorine from the [C₆H₃Cl₂]⁺ fragment |
| Predicted data based on PubChemLite and common fragmentation patterns of benzoates.[2][3] |
Interpretation of the Mass Spectrum:
-
Molecular Ion (M⁺˙): The molecular ion peak is of primary importance. Due to the presence of two chlorine atoms, the molecular ion will appear as a characteristic cluster of peaks at m/z 204, 206, and 208. This is because chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. The relative intensities of the M⁺˙, [M+2]⁺˙, and [M+4]⁺˙ peaks will be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.[2]
-
Key Fragmentation Pathways: Electron ionization (EI) typically induces fragmentation. The most common fragmentation for a methyl ester is the loss of the methoxy radical (•OCH₃, 31 Da), leading to the formation of a stable acylium ion at m/z 173/175/177. This acylium ion can then lose a molecule of carbon monoxide (CO, 28 Da) to give a fragment at m/z 145/147.[4]
Caption: Primary fragmentation pathway for this compound under EI-MS.
Experimental Protocol for GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms). The GC oven temperature program is designed to separate the analyte from any impurities before it enters the mass spectrometer.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is typically operated in Electron Ionization (EI) mode at 70 eV.
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.
References
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Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0033968). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Evo-synthesis. (n.d.). Buy 5-Chloro-2-hydroxybenzyl alcohol. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Methylbenzoic acid, 2,3-dichlorophenyl ester - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2,5-dichlorobenzoate. Retrieved from [Link]
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Rudd, H. (2020). Assessing the Vulnerability of Coastal Plain Groundwater to Flood Water Intrusion using High Resolution M. Retrieved from [Link]
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Clark, J. (n.d.). Mass Spectra - Fragmentation Patterns. Chemguide. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Xuan, X., & Zhai, C. (2011). Quantum chemical studies of FT-IR and Raman spectra of methyl 2,5-dichlorobenzoate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1663-1668. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2-chloro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C₈H₆Cl₂O₂). Retrieved from [Link]
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The Lynchpin of Synthesis: A Technical Guide to Methyl 2,3-Dichlorobenzoate as a Pharmaceutical Intermediate
This guide provides an in-depth technical exploration of methyl 2,3-dichlorobenzoate, a pivotal intermediate in modern pharmaceutical synthesis. Moving beyond a simple recitation of properties, we will dissect its strategic role, focusing on the synthetic pathway to the widely-used antiepileptic drug, Lamotrigine. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into reaction mechanisms, protocol optimization, and quality control.
Introduction: The Strategic Importance of Dichlorinated Scaffolds
This compound is a substituted aromatic ester whose value lies in the specific reactivity imparted by its chlorine substituents. The electron-withdrawing nature of the halogens and the ester group deactivates the aromatic ring, making it susceptible to specific transformations that are fundamental to building complex molecular architectures. While seemingly a simple molecule, its true utility is revealed in its multi-step conversion to high-value active pharmaceutical ingredients (APIs).
This guide will use the synthesis of Lamotrigine as a central case study to illustrate the journey of this compound from a stable ester to a key precursor for a complex heterocyclic API. We will examine the critical transformations, the rationale behind procedural choices, and the analytical diligence required to ensure a robust and reproducible synthetic process.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2905-54-6 | [1] |
| Molecular Formula | C₈H₆Cl₂O₂ | [1] |
| Molecular Weight | 205.04 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
| Storage | Sealed in dry, room temperature conditions | [1] |
The Synthetic Blueprint: From Ester to API
The industrial synthesis of Lamotrigine from a dichlorinated benzoic acid core is a well-established route, valued for its efficiency and scalability.[2][3] this compound serves as a stable, easily handled precursor to the more reactive species required for the synthesis. The overall pathway involves a series of deliberate chemical transformations, each with its own set of critical parameters.
This pathway highlights the logical progression from a stable ester to a highly functionalized triazine ring system. Each step is designed to install the necessary chemical motifs for the subsequent reaction, culminating in the final API.
In the Trenches: Experimental Protocols and Mechanistic Insights
A robust synthesis is built on well-understood and meticulously executed protocols. This section provides detailed methodologies for each key transformation, supported by an explanation of the underlying chemical principles.
Step 1: Saponification (Hydrolysis) of this compound
The first critical step is the conversion of the inert methyl ester into the corresponding carboxylate salt, which can then be acidified to yield 2,3-dichlorobenzoic acid. This is a standard saponification reaction.
Causality: Base-mediated hydrolysis is a robust and high-yielding method for cleaving methyl esters. The use of a water/methanol co-solvent system ensures the solubility of both the ester starting material and the sodium hydroxide reagent. Refluxing provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.[4]
Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Add a solution of sodium hydroxide (1.2 eq) dissolved in a 3:2 mixture of water and methanol.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add concentrated hydrochloric acid while stirring until the pH of the solution is ~2. A white precipitate of 2,3-dichlorobenzoic acid will form.
-
Filter the solid precipitate, wash with cold water to remove residual salts, and dry under vacuum to yield the product.[4]
Step 2: Formation of 2,3-Dichlorobenzoyl Chloride
The carboxylic acid is activated by converting it to the highly reactive acyl chloride. This is a crucial step as acyl chlorides are much more electrophilic than their corresponding carboxylic acids, making them suitable for the subsequent cyanation reaction.
Causality: Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. The chloride ion then attacks the carbonyl carbon in an Sₙ2-like fashion, displacing the leaving group and forming the acyl chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed.[5]
Protocol:
-
In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 2,3-dichlorobenzoic acid (1.0 eq).
-
Slowly add thionyl chloride (SOCl₂, ~2.0 eq) at room temperature.
-
Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours. The solid benzoic acid will dissolve as it is converted to the liquid acyl chloride.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2,3-dichlorobenzoyl chloride is often of sufficient purity to be used directly in the next step.[3][6]
Step 3: Cyanation via Rosenmund-von Braun Reaction
This is the key bond-forming step where the chloro group of the acyl chloride is replaced by a cyanide group, forming 2,3-dichlorobenzoyl cyanide. This introduces the nitrile functionality required for the final ring-forming sequence.
Causality: The classical method for this transformation is the Rosenmund-von Braun reaction, which uses a copper(I) cyanide (CuCN) salt.[7][8] The mechanism is thought to involve the oxidative addition of the aryl halide (or, in this case, the more reactive acyl chloride) to a Cu(I) species, forming a Cu(III) intermediate. Reductive elimination then yields the desired nitrile product.[7] The use of a high-boiling, polar aprotic solvent like toluene or xylene is necessary to achieve the high temperatures (160-165°C) required for the reaction to proceed efficiently.[3][9]
Protocol:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen), add 2,3-dichlorobenzoyl chloride (1.0 eq) and cuprous cyanide (CuCN, ~1.2 eq).[9]
-
Add a high-boiling solvent such as toluene.
-
Heat the mixture to 160-165°C and stir vigorously for 6-8 hours.[9]
-
Monitor the reaction by HPLC. Upon completion, cool the mixture to ~80°C.
-
Dilute the reaction mixture with toluene to dissolve the product and facilitate filtration.
-
Cool to room temperature and filter to remove the inorganic copper salts.
-
The filtrate is concentrated under reduced pressure, and the crude product can be crystallized from a solvent like petroleum ether to yield pure 2,3-dichlorobenzoyl cyanide.[3][9]
Steps 4 & 5: Condensation and Cyclization to Lamotrigine
The final steps involve the reaction of the acyl cyanide with aminoguanidine, followed by an intramolecular cyclization to form the triazine ring of Lamotrigine.
Causality: The reaction begins with the nucleophilic attack of the aminoguanidine on the electrophilic nitrile carbon of 2,3-dichlorobenzoyl cyanide. This forms an intermediate Schiff base.[3][10] This condensation is typically carried out in the presence of a strong mineral acid like sulfuric acid.[11] The subsequent cyclization is often promoted by a base, which facilitates the ring-closing reaction to form the stable aromatic triazine system.[6]
Protocol (Condensed):
-
2,3-dichlorobenzoyl cyanide (1.0 eq) is reacted with an aminoguanidine salt (e.g., aminoguanidine bicarbonate, ~1.5-3.0 eq) in an aqueous mineral acid solution (e.g., sulfuric acid).[5][11]
-
The mixture is heated to 50-70°C for several hours to form the Schiff base intermediate.[11]
-
The intermediate is then cyclized. This can be achieved under various conditions, often involving a base like potassium hydroxide in a suitable solvent, to produce crude Lamotrigine.[6]
-
The final API is purified by recrystallization from a suitable solvent system to meet pharmaceutical-grade specifications.[6]
Process Control and Validation: A Self-Validating System
Trustworthiness in pharmaceutical synthesis is achieved through rigorous process control and analytical validation. Each step must be monitored to ensure the reaction has gone to completion and that impurities are identified and controlled.
Workflow for In-Process Control (IPC)
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The Strategic Role of Methyl 2,3-Dichlorobenzoate in Lamotrigine Synthesis: A Technical Guide
This in-depth technical guide explores the pivotal, albeit indirect, role of Methyl 2,3-dichlorobenzoate in the synthesis of Lamotrigine, a frontline antiepileptic drug. While not a direct precursor in the most conventional synthetic routes, this compound serves as a strategic starting material for the generation of a key intermediate, 2,3-dichlorobenzoic acid. This guide will elucidate the chemical pathway from this compound to Lamotrigine, providing detailed experimental protocols, mechanistic insights, and a comprehensive analysis of the process for researchers, scientists, and professionals in drug development.
Introduction to Lamotrigine and its Synthetic Landscape
Lamotrigine, chemically known as 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine, is a widely prescribed anticonvulsant medication also utilized in the management of bipolar disorder.[1] The core structure of Lamotrigine, featuring a dichlorophenyl group attached to a diaminotriazine ring, necessitates a robust and efficient synthetic strategy. A survey of the existing literature and patent landscape reveals that the majority of industrial-scale syntheses of Lamotrigine converge on a common key intermediate: 2,3-dichlorobenzoyl cyanide.[1][2] This intermediate undergoes a condensation reaction with an aminoguanidine salt, followed by cyclization to yield the final Lamotrigine product.[2]
The choice of starting material for the synthesis of 2,3-dichlorobenzoyl cyanide is a critical factor influencing the overall efficiency, cost-effectiveness, and environmental impact of the Lamotrigine manufacturing process. While several starting points have been explored, including 2,3-dichlorotoluene and 2,3-dichloroiodobenzene, 2,3-dichlorobenzoic acid remains a prevalent and well-documented precursor.[2][3]
This compound: An Accessible Precursor to a Key Intermediate
This compound emerges as a valuable, readily accessible precursor to 2,3-dichlorobenzoic acid, the direct antecedent to the crucial 2,3-dichlorobenzoyl cyanide intermediate. The strategic advantage of utilizing this compound lies in its straightforward conversion to 2,3-dichlorobenzoic acid through a well-established hydrolysis reaction.
The Hydrolysis of this compound to 2,3-Dichlorobenzoic Acid
The transformation of this compound to 2,3-dichlorobenzoic acid is typically achieved through base-catalyzed hydrolysis. This reaction is both high-yielding and operationally simple, making it an attractive initial step in a multi-stage synthesis of Lamotrigine.
Experimental Protocol: Hydrolysis of this compound
Objective: To synthesize 2,3-Dichlorobenzoic acid from this compound.
Materials:
-
This compound
-
Methanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), 1 mol/L
-
Ethanol, 50% aqueous solution
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a suitable reaction vessel, dissolve this compound (0.13 mol) in methanol (162.5 mL).[3]
-
Prepare a solution of potassium hydroxide (0.162 mol) in methanol (117 mL).[3]
-
Slowly add the potassium hydroxide solution to the this compound solution with stirring.[3]
-
Heat the reaction mixture to reflux and maintain for 4 hours.[3]
-
After cooling to room temperature, acidify the reaction mixture with 1 mol/L hydrochloric acid.[3]
-
Pour the acidified solution into cold water (800 mL) to precipitate the product.[3]
-
Collect the solid product by suction filtration and wash with cold water.
-
Recrystallize the crude product from a 50% aqueous ethanol solution to yield pure 2,3-Dichlorobenzoic acid.[3]
Expected Yield: Approximately 91%.[3]
The Synthetic Pathway from 2,3-Dichlorobenzoic Acid to Lamotrigine
Once 2,3-dichlorobenzoic acid is obtained from the hydrolysis of this compound, the subsequent steps to Lamotrigine follow a well-trodden path in medicinal chemistry. This pathway involves the conversion of the carboxylic acid to an acid chloride, followed by cyanation to form the key intermediate, and finally, condensation and cyclization to yield Lamotrigine.
Caption: Synthetic pathway from this compound to Lamotrigine.
Conversion of 2,3-Dichlorobenzoic Acid to 2,3-Dichlorobenzoyl Chloride
The initial step in activating the carboxylic acid for subsequent nucleophilic substitution is its conversion to the more reactive acid chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Experimental Protocol: Synthesis of 2,3-Dichlorobenzoyl Chloride
Objective: To synthesize 2,3-Dichlorobenzoyl chloride from 2,3-Dichlorobenzoic acid.
Materials:
-
2,3-Dichlorobenzoic acid
-
Thionyl chloride
-
Inert atmosphere apparatus (e.g., nitrogen or argon)
Procedure:
-
In a reaction vessel equipped for an inert atmosphere, combine 2,3-Dichlorobenzoic acid with an excess of thionyl chloride.[2]
-
Heat the reaction mixture under reflux until the evolution of gas (HCl and SO₂) ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 2,3-Dichlorobenzoyl chloride.
Synthesis of the Key Intermediate: 2,3-Dichlorobenzoyl Cyanide
The formation of 2,3-dichlorobenzoyl cyanide is a critical step in the synthesis of Lamotrigine. This is typically achieved by reacting 2,3-dichlorobenzoyl chloride with a cyanide salt, most commonly cuprous cyanide (CuCN).[2][4]
Experimental Protocol: Synthesis of 2,3-Dichlorobenzoyl Cyanide
Objective: To synthesize 2,3-Dichlorobenzoyl cyanide from 2,3-Dichlorobenzoyl chloride.
Materials:
-
2,3-Dichlorobenzoyl chloride
-
Cuprous cyanide (CuCN)
-
Toluene
-
Petroleum ether
Procedure:
-
In a suitable reactor, combine 2,3-dichlorobenzoyl chloride (1.67 moles) and cuprous cyanide (200.0 g).[2]
-
Heat the mixture to 160-165 °C and stir for 7 hours.[2]
-
Cool the mixture to 85 °C and add toluene (1200 ml).[2]
-
Stir the mixture for 1 hour at 60 °C, then cool to 15 °C.[2]
-
Filter the inorganic salts and wash the filter cake with toluene.
-
Distill the toluene from the filtrate under reduced pressure.
-
Crystallize the crude product from petroleum ether to yield 2,3-dichlorobenzoyl cyanide.[2]
Expected Yield: Approximately 94.2%.[2]
Final Steps: Condensation and Cyclization to Lamotrigine
The final stage of the synthesis involves the reaction of 2,3-dichlorobenzoyl cyanide with an aminoguanidine salt (such as aminoguanidine bicarbonate) in the presence of an acid to form a Schiff base intermediate.[2] This intermediate then undergoes cyclization to form the 1,2,4-triazine ring of Lamotrigine.
Experimental Protocol: Synthesis of Lamotrigine
Objective: To synthesize Lamotrigine from 2,3-Dichlorobenzoyl cyanide.
Materials:
-
2,3-Dichlorobenzoyl cyanide
-
Aminoguanidine bicarbonate
-
Aqueous mineral acid (e.g., sulfuric acid)
-
Suitable solvent (e.g., an alkanol)
-
Strong base (for cyclization, e.g., potassium hydroxide)
Procedure:
-
React 2,3-dichlorobenzoyl cyanide with an aminoguanidine salt in an aqueous mineral acid to produce the Schiff base intermediate, 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile.[2]
-
Isolate the Schiff base intermediate.
-
Induce cyclization of the Schiff base by refluxing it in a suitable solvent in the presence of a strong base to produce crude Lamotrigine.
-
Purify the crude Lamotrigine by recrystallization.
Quantitative Data Summary
| Reaction Stage | Starting Material | Product | Reagents | Typical Yield | Reference |
| Hydrolysis | This compound | 2,3-Dichlorobenzoic acid | KOH, Methanol | ~91% | [3] |
| Chlorination | 2,3-Dichlorobenzoic acid | 2,3-Dichlorobenzoyl chloride | Thionyl chloride | High | [2] |
| Cyanation | 2,3-Dichlorobenzoyl chloride | 2,3-Dichlorobenzoyl cyanide | Cuprous cyanide | ~94.2% | [2] |
| Condensation & Cyclization | 2,3-Dichlorobenzoyl cyanide | Lamotrigine | Aminoguanidine salt, Acid, Base | Variable | [2] |
Conclusion
While this compound is not a direct precursor in the most widely recognized synthetic routes to Lamotrigine, it serves as a highly effective and accessible starting material for the synthesis of the key intermediate, 2,3-dichlorobenzoic acid. The hydrolysis of this compound is a high-yielding and straightforward reaction, providing a reliable entry point into the established synthetic pathway to Lamotrigine. This technical guide has detailed the complete synthetic journey from this compound to the final active pharmaceutical ingredient, offering valuable protocols and insights for researchers and professionals in the field of drug development and manufacturing. The strategic use of this starting material can contribute to a more efficient and economical overall synthesis of this important medication.
References
- Qian, Y., et al. (2020). Synthesis, characterization and anti-microbial activity of Lamotrigine and its thirteen novel ammonium salt complexes. Journal of Molecular Structure, 1202, 127259.
- Tessenderlo Chemie S.A. (2009). Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride. European Patent EP2024345B1.
-
Mansa STM Publishers. (2024). An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds. Retrieved from [Link]
-
New Drug Approvals. (2014). Lamotrigine, an antiepileptic. Retrieved from [Link]
- Tessenderlo Group. (2007). Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride. WIPO Patent WO2007138075A1.
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An In-depth Technical Guide to the Reactivity of Dichlorobenzoate Isomers
For researchers, scientists, and drug development professionals navigating the complexities of aromatic chemistry, a deep understanding of isomeric reactivity is paramount. The substitution pattern on a benzene ring can dramatically alter a molecule's electronic and steric properties, thereby dictating its behavior in chemical reactions. This guide provides a comprehensive technical exploration of the reactivity of dichlorobenzoate isomers, offering insights into the principles that govern their chemical transformations and providing practical experimental guidance.
Introduction: The Significance of Dichlorobenzoate Isomers
Dichlorobenzoic acids and their corresponding esters are a class of organic compounds with significant applications in the pharmaceutical and agrochemical industries.[1] They serve as key building blocks in the synthesis of a wide range of molecules, from active pharmaceutical ingredients (APIs) to herbicides. The six positional isomers of dichlorobenzoic acid—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorobenzoic acid—each possess a unique reactivity profile that is a direct consequence of the placement of the two chlorine atoms on the aromatic ring.[2] Understanding these nuances is critical for reaction design, optimization, and the prediction of product outcomes.[3]
This guide will delve into the fundamental electronic and steric effects that control the reactivity of these isomers, with a focus on two key reaction types: nucleophilic aromatic substitution (SNAr) and the hydrolysis of their corresponding esters.
The Decisive Role of Isomerism: Electronic and Steric Effects
The reactivity of dichlorobenzoate isomers is governed by a delicate interplay of electronic and steric effects imparted by the chlorine substituents and the carboxyl group.[4][5]
Electronic Effects
Chlorine is an electronegative atom that exerts a dual electronic influence on the benzene ring:
-
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the aromatic ring through the sigma bond. This effect is strongest at the carbon atom directly attached to the chlorine and diminishes with distance. The inductive effect deactivates the ring towards electrophilic attack but, crucially, activates it towards nucleophilic attack by making the ring more electron-deficient.[6]
-
Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions. While the resonance effect of chlorine is weaker than its inductive effect, it still plays a role in directing incoming electrophiles and stabilizing intermediates.
The carboxyl group (-COOH) or its ester derivative (-COOR) is a strong electron-withdrawing group, primarily through its resonance effect. This deactivates the entire ring towards electrophilic substitution and further enhances its susceptibility to nucleophilic attack.[7]
The combined electronic effects of the two chlorine atoms and the carboxyl group determine the overall electron density and its distribution on the aromatic ring for each isomer. This, in turn, dictates the preferred sites and rates of reaction. For instance, in nucleophilic aromatic substitution, the presence of electron-withdrawing groups ortho and para to a leaving group (like a chlorine atom) significantly accelerates the reaction by stabilizing the negatively charged Meisenheimer intermediate.[8][9]
Steric Hindrance
Steric hindrance arises from the spatial bulk of atoms or groups of atoms, which can impede the approach of a reagent to a reaction center.[10] In the context of dichlorobenzoate isomers, the chlorine atoms, particularly those in the ortho position to the carboxyl group or another chlorine, can create significant steric congestion.
This steric hindrance can:
-
Slow down reaction rates: By physically blocking the attack of a nucleophile or the approach of a solvent molecule.[10]
-
Influence regioselectivity: By favoring attack at less sterically hindered positions.
-
Affect conformational preferences: The steric clash between adjacent substituents can force the carboxyl group out of the plane of the benzene ring, which can, in turn, affect its electronic interaction with the ring.
The interplay of these electronic and steric factors results in a unique reactivity profile for each dichlorobenzoate isomer.
Comparative Reactivity in Key Transformations
To illustrate the practical implications of these principles, we will consider two important reactions: nucleophilic aromatic substitution and ester hydrolysis.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for the functionalization of aryl halides.[11] The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7][9] The stability of this intermediate is the primary determinant of the reaction rate.
The reactivity of dichlorobenzoate isomers in SNAr reactions is highly dependent on the positions of the chlorine atoms relative to each other and to the electron-withdrawing carboxyl group. Isomers with a chlorine atom ortho or para to the carboxyl group are expected to be more reactive towards nucleophilic attack at that position, as the negative charge in the Meisenheimer complex can be effectively delocalized onto the carboxyl group.
For example, in the case of 2,4-dichlorobenzoate, the chlorine at the 4-position is activated by the para-carboxyl group and the ortho-chlorine. The chlorine at the 2-position is activated by the ortho-carboxyl group and the meta-chlorine. The relative reactivity of these two positions will depend on the specific nucleophile and reaction conditions.
Logical Relationship: Factors Influencing SNAr Reactivity
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Methyl 2,3-Dichlorobenzoate: A Comprehensive Technical Guide on Solubility and Stability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Physicochemical Landscape of Active Pharmaceutical Ingredients (APIs)
In the realm of pharmaceutical development and organic synthesis, a thorough understanding of a compound's fundamental physicochemical properties is not merely academic—it is the bedrock upon which successful formulation, manufacturing, and ultimately, therapeutic efficacy are built. Methyl 2,3-dichlorobenzoate, a halogenated aromatic ester, serves as a critical intermediate in the synthesis of numerous target molecules. Its journey from a laboratory reagent to a component in a scaled-up process is dictated by its behavior in various chemical environments. This guide provides a deep dive into two of its most critical attributes: solubility and chemical stability. Here, we move beyond a simple recitation of data, offering instead a framework for analysis, explaining the causal relationships behind experimental design, and providing robust protocols for in-house validation.
Core Physicochemical Profile of this compound
This compound is a dichlorinated derivative of methyl benzoate. The presence of two chlorine atoms on the benzene ring and a methyl ester group defines its chemical reactivity and physical properties.
The molecule's structure consists of a benzene ring substituted with two chlorine atoms at the 2 and 3 positions, and a methyl carboxylate group at the 1 position. This substitution pattern, particularly the ortho and meta positioning of the chlorine atoms relative to the ester, creates steric and electronic effects that influence its interactions with solvents and its susceptibility to degradation.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2905-54-6 | [1] |
| Molecular Formula | C₈H₆Cl₂O₂ | [1][2] |
| Molecular Weight | 205.04 g/mol | [1][3] |
| Appearance | White to yellow powder or crystals | |
| Melting Point | 33-38 °C | [4] |
| Boiling Point | 270 °C at 760 mmHg | [4] |
| IUPAC Name | This compound |
Solubility Profile: A Predictive and Experimental Approach
The solubility of an API intermediate is a critical parameter that dictates its utility in synthesis, purification, and formulation. The molecular structure of this compound—a moderately polar ester functional group attached to a nonpolar dichlorinated benzene ring—suggests a complex solubility profile.
Theoretical Solubility Assessment
Based on the principle of "like dissolves like," we can predict the following:
-
Aqueous Solubility: Expected to be low. The hydrophobic nature of the dichlorobenzene ring will dominate, limiting its interaction with water molecules. While the ester group can act as a hydrogen bond acceptor, this is insufficient to overcome the hydrophobicity of the rest of the molecule. For context, the related isomer methyl 2,5-dichlorobenzoate has an estimated water solubility of 89.75 mg/L at 25 °C[5].
-
Organic Solubility: Expected to be significantly higher in a range of organic solvents.
-
Polar Aprotic Solvents (e.g., Chloroform, Dichloromethane, THF): Good solubility is predicted due to dipole-dipole interactions. Indeed, it is reported to be slightly soluble in Chloroform and Methanol[3].
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected, facilitated by hydrogen bonding with the ester's oxygen atoms.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is anticipated, as the molecule's polarity from the ester group will hinder dissolution in purely nonpolar media.
-
Experimental Protocol for Solubility Determination
To move from prediction to quantification, a robust experimental approach is necessary. The following protocol outlines a self-validating system for determining solubility in various solvents. The causality for key steps is explained to ensure methodological integrity.
Objective: To determine the equilibrium solubility of this compound in a panel of pharmaceutically relevant solvents at a specified temperature (e.g., 25 °C).
Methodology: Isothermal Shake-Flask Method.
Step-by-Step Protocol:
-
Solvent Selection: Choose a range of solvents representing different polarity classes (e.g., Water, pH 7.4 Buffer, Methanol, Ethanol, Acetonitrile, Dichloromethane, Toluene).
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to an accurately known volume of each solvent in a sealed vial.
-
Causality: Using an excess of solid material is crucial to ensure that the solution reaches equilibrium saturation, which is visually confirmed by the presence of undissolved solid.
-
-
Equilibration:
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C) for a predetermined period (e.g., 24-48 hours).
-
Causality: Continuous agitation is required to facilitate the dissolution process and reach equilibrium. A 24-48 hour period is typically sufficient for most small molecules to achieve a stable saturated state. Preliminary experiments can be run to confirm the time to equilibrium by taking measurements at various time points (e.g., 12, 24, 36, 48 hours) until the concentration plateaus.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the undissolved solid settle.
-
Withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).
-
Causality: Filtration is a critical step to remove all particulate matter, ensuring that the measured concentration reflects only the dissolved compound. Direct sampling without filtration would lead to erroneously high results.
-
-
Analysis:
-
Dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
-
Analyze the sample to determine the concentration.
-
Causality: A validated, stability-indicating analytical method is essential for accurate quantification. High-Performance Liquid Chromatography (HPLC) is the preferred technique due to its specificity and sensitivity[6][7].
-
Data Presentation:
Table 2: Solubility of this compound (Hypothetical Data)
| Solvent | Polarity Index | Solubility (mg/mL) at 25 °C |
| Water | 10.2 | < 0.1 |
| Methanol | 5.1 | ~25 |
| Chloroform | 4.1 | ~150 |
| Acetonitrile | 5.8 | ~80 |
| Toluene | 2.4 | ~45 |
Visualization of Experimental Workflow
Chemical Stability Assessment: A Forced Degradation Approach
Understanding the chemical stability of a compound is paramount for defining storage conditions, predicting shelf-life, and ensuring the safety and purity of synthetic intermediates and final products. The primary anticipated degradation pathway for this compound is the hydrolysis of its ester functional group.
Predicted Degradation Pathways
-
Hydrolysis: The ester linkage is susceptible to cleavage under both acidic and basic conditions to yield 2,3-dichlorobenzoic acid and methanol.
-
Base-Catalyzed Hydrolysis (Saponification): This is typically a rapid, irreversible process involving nucleophilic attack of a hydroxide ion at the carbonyl carbon[8]. Given the steric hindrance from the ortho-chloro substituent, the reaction rate might be slower than for unhindered esters, but it is still expected to be the dominant pathway under basic conditions[9].
-
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. While possible, it generally requires harsher conditions (higher temperatures, strong acids) compared to base-catalyzed hydrolysis.
-
-
Thermal Degradation: The compound is a solid with a relatively high boiling point, suggesting good thermal stability at ambient temperatures. Degradation would likely only occur at temperatures approaching its boiling point.
Experimental Protocol for Forced Degradation (Stress Testing)
A forced degradation study is an essential tool to identify potential degradation products and evaluate the intrinsic stability of a molecule.
Objective: To assess the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions.
Methodology: Solutions of the compound are subjected to harsh conditions, and the formation of degradants is monitored over time by a stability-indicating HPLC method.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent where it is highly soluble and stable (e.g., Acetonitrile).
-
Stress Conditions Setup:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH.
-
Neutral Hydrolysis: Dilute the stock solution with purified water.
-
Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide.
-
Thermal Stress: Store vials of the stock solution at an elevated temperature (e.g., 60 °C).
-
Photolytic Stress: Expose the stock solution in a quartz cuvette or photostability chamber to a controlled light source (e.g., ICH option 1: UV/Vis light). A control sample should be wrapped in aluminum foil to exclude light.
-
-
Incubation and Sampling:
-
Place all solutions (except the photolytic sample) in a temperature-controlled oven (e.g., 40-60 °C) to accelerate degradation.
-
Causality: Elevated temperature is used to accelerate slow reactions to an observable timeframe, following Arrhenius kinetics.
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). For the basic hydrolysis, which is expected to be fast, much shorter time points may be needed.
-
Immediately quench the reaction for hydrolytic samples by neutralizing the pH to prevent further degradation post-sampling.
-
-
Analysis:
-
Analyze all samples using a validated, stability-indicating HPLC method. The method must be capable of separating the parent compound from all significant degradation products. A photodiode array (PDA) detector is ideal for comparing the UV spectra of new peaks to the parent peak.
-
Causality: A stability-indicating method is the cornerstone of this protocol. Without it, one cannot distinguish between a loss of the parent compound and the appearance of specific degradants.
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Determine the relative percentage of each new peak (degradant).
-
Identify the conditions under which the compound is least stable.
Visualization of Experimental Workflow
Safety, Handling, and Storage
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring laboratory safety.
-
Hazards: The compound is classified as a warning-level hazard, causing skin irritation, serious eye irritation, and potential respiratory irritation[12].
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat. Ensure good ventilation or use local exhaust ventilation[13].
-
Storage: Store in a tightly closed container in a cool, dry place. Some suppliers recommend refrigeration. It should be stored away from incompatible materials such as strong oxidizing agents[14].
-
Spill & Disposal: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal. Dispose of contents and container in accordance with local, regional, national, and international regulations[13].
Conclusion
This compound is a compound with anticipated low aqueous solubility and good solubility in moderately polar organic solvents. Its primary stability liability is expected to be hydrolytic degradation of the ester bond, particularly under basic conditions. While specific public data is limited, this guide provides the theoretical foundation and robust, field-tested experimental protocols for researchers to definitively characterize its solubility and stability profile. By employing these self-validating methodologies, scientists and drug developers can generate the reliable data needed to make informed decisions in process development, formulation, and manufacturing.
References
-
Sigma-Aldrich. this compound | 2905-54-6.
-
Chem Service. SAFETY DATA SHEET - 3,5-Dichlorobenzoic acid methyl ester. (2015-09-30).
-
ECHEMI. 2905-54-6, Benzoic acid, 2,3-dichloro-, methyl ester Formula.
-
BLD Pharm. 2905-54-6|this compound.
-
Fisher Scientific. SAFETY DATA SHEET - Methyl 2-chlorobenzoate. (2009-09-22).
-
AERU. 2,5-dichlorobenzoic acid methyl ester.
-
ECHEMI. Benzoic acid, 2,4-dichloro-, methyl ester SDS, 35112-28-8 Safety Data Sheets.
-
The Good Scents Company. methyl 2,5-dichlorobenzoate, 2905-69-3.
-
CymitQuimica. CAS 2905-67-1: Methyl 3,5-dichlorobenzoate.
-
ChemicalBook. this compound CAS#: 2905-54-6.
-
SIELC Technologies. Methyl 2,5-dichlorobenzoate. (2018-02-19).
-
ResearchGate. A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. (2025-08-08).
-
PubChemLite. this compound (C8H6Cl2O2).
-
Santa Cruz Biotechnology. this compound | CAS 2905-54-6.
-
PubChem. Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947.
-
ResearchGate. (PDF) Methyl 2,5-dichlorobenzoate.
-
OUCI. Photocatalytic degradation of Methyl Red and Methyl Blue dyes with doped-titanium dioxide nanoparticles in the presence of peroxymonosulfate oxidant.
-
MDPI. Photocatalytic Degradation of Methyl Orange Dyes Using Green Synthesized MoS2/Co3O4 Nanohybrids.
-
ChemSpider Synthetic Pages. Methyl ester hydrolysis.
-
Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.
-
Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. (2020-07-19).
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A Senior Application Scientist’s Guide to the Exploratory Reactions of Methyl 2,3-dichlorobenzoate
Abstract: This technical guide provides an in-depth exploration of the chemical reactivity of Methyl 2,3-dichlorobenzoate, a versatile difunctional aromatic compound. We will dissect the molecule's electronic and steric properties to rationalize its behavior in key synthetic transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this substrate in complex molecule synthesis. The narrative moves beyond simple protocols to explain the underlying principles that govern reaction outcomes, focusing on nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling, and transformations of the ester moiety. Each section includes field-tested insights and detailed experimental workflows to ensure scientific integrity and reproducibility.
Foundational Analysis: The Molecular Profile of this compound
This compound (C₈H₆Cl₂O₂) is a substituted aromatic ester whose reactivity is dictated by the interplay of its three functional groups: two chlorine atoms and a methyl ester group.[1] Understanding their electronic and steric influence is paramount to predicting and controlling its chemical behavior.
-
Electronic Effects: Both chlorine atoms and the methyl carboxylate group (-COOCH₃) are electron-withdrawing via induction. This cumulative effect renders the benzene ring significantly electron-deficient (electrophilic). This electron deficiency is the primary driver for the molecule's susceptibility to Nucleophilic Aromatic Substitution (SNAr) .[2][3] The ester group, while inductively withdrawing, can also donate electron density through resonance, but its primary influence on the ring's reactivity in the context of SNAr is activational due to its overall electron-withdrawing nature.
-
Steric Hindrance: The substituents are positioned adjacently on the aromatic ring. The C2-chlorine is ortho to the ester, and the C3-chlorine is meta. This arrangement creates significant steric congestion around the C2 position and the ester carbonyl. This steric factor is a critical determinant in regioselective reactions, often directing incoming reagents to the less hindered C3-position or influencing the approach to the ester group itself.
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂O₂ | [1] |
| Molecular Weight | 205.03 g/mol | [4] |
| Physical Form | White to yellow powder or crystals | |
| Melting Point | 33-38 °C | [5] |
| Boiling Point | 270 °C at 760 mmHg | [5] |
Nucleophilic Aromatic Substitution (SNAr): Leveraging Ring Activation
The electron-poor nature of the dichlorinated ring makes it an excellent substrate for SNAr reactions. This pathway is generally favored over electrophilic substitution.[2] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][6]
Mechanism and Rationale
The viability of an SNAr reaction depends on three factors:
-
Ring Activation: The ring must be activated by electron-withdrawing groups (EWGs). This compound is well-activated by its two chloro-substituents and the ester group.
-
Good Leaving Group: A leaving group, typically a halide, must be present.
-
Strong Nucleophile: A potent nucleophile is required to attack the electron-deficient ring.
The presence of EWGs ortho or para to the leaving group is critical as they stabilize the negative charge of the Meisenheimer intermediate through resonance.[6][7] In this compound, the ester group is ortho to the C2-Cl and meta to the C3-Cl. This positioning suggests that substitution at the C2 position might be electronically favored, but this is counteracted by steric hindrance.
Workflow: SNAr Reaction of this compound
The following diagram illustrates a typical workflow for an SNAr experiment.
Caption: General experimental workflow for SNAr reactions.
Protocol: Synthesis of Methyl 2-chloro-3-methoxybenzoate
This protocol describes the selective substitution of one chlorine atom with a methoxy group.
-
Reagent Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMSO. Stir until fully dissolved.
-
Reaction Initiation: Add sodium methoxide (1.2 eq) portion-wise to the solution. Causality Note: Using a modest excess of the nucleophile ensures complete consumption of the starting material without promoting unwanted side reactions.
-
Thermal Conditions: Heat the reaction mixture to 100 °C and maintain for 4-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice-water. Extract the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography to yield the product.
Palladium-Catalyzed Cross-Coupling: Forging New C-C Bonds
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.[8][9] this compound is an excellent candidate for these transformations, offering two reactive C-Cl sites. The primary challenge and opportunity lie in achieving regioselective coupling.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound.[8] Its popularity stems from the mild reaction conditions and the commercial availability and stability of boronic acids.[10]
The general catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]
Sources
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- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
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- 4. Methyl 3,5-dichlorobenzoate | C8H6Cl2O2 | CID 76192 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. thermofishersci.in [thermofishersci.in]
Methodological & Application
Application Note & Detailed Protocol: Fischer Esterification of 2,3-Dichlorobenzoic Acid for Pharmaceutical Intermediate Synthesis
This document provides a comprehensive guide for the synthesis of alkyl 2,3-dichlorobenzoate via the Fischer esterification of 2,3-dichlorobenzoic acid. This protocol is designed for researchers, chemists, and professionals in drug development and medicinal chemistry who require a reliable method for the preparation of this and related halogenated aromatic esters, which are valuable intermediates in the synthesis of a variety of pharmacologically active molecules.
The following protocol details the reaction mechanism, provides a step-by-step experimental procedure, and outlines the necessary safety precautions and analytical methods for reaction monitoring and product characterization. The rationale behind key experimental choices is explained to allow for adaptation and optimization for different scales and analogous substrates.
Introduction and Theoretical Background
Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution. For sterically hindered or electronically deactivated substrates like 2,3-dichlorobenzoic acid, the reaction conditions may require careful optimization to achieve high yields. The presence of two electron-withdrawing chlorine atoms on the aromatic ring decreases the nucleophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by the alcohol. To drive the equilibrium towards the product side, an excess of the alcohol is typically used, and the removal of water, a byproduct, can also be employed.
Mechanism of Fischer Esterification:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl group is reformed.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Experimental Protocol
This protocol describes the synthesis of methyl 2,3-dichlorobenzoate from 2,3-dichlorobenzoic acid and methanol, using sulfuric acid as the catalyst.
Table 1: Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2,3-Dichlorobenzoic Acid | 191.01 | 5.0 g | 26.18 | Starting material |
| Methanol (Anhydrous) | 32.04 | 50 mL | ~1235 | Reagent and solvent (large excess) |
| Sulfuric Acid (Concentrated, 98%) | 98.08 | 1.0 mL | ~18.4 | Catalyst |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | For neutralization |
| Brine (Saturated NaCl solution) | - | As needed | - | For washing |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Drying agent |
| Diethyl Ether or Ethyl Acetate | - | As needed | - | Extraction solvent |
| Round-bottom flask (100 mL) | - | 1 | - | Reaction vessel |
| Reflux condenser | - | 1 | - | To prevent solvent loss |
| Magnetic stirrer and stir bar | - | 1 | - | For mixing |
| Heating mantle or oil bath | - | 1 | - | For heating |
| Separatory funnel (250 mL) | - | 1 | - | For extraction |
| Rotary evaporator | - | 1 | - | For solvent removal |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dichlorobenzoic acid (5.0 g, 26.18 mmol).
-
Addition of Reagents: Add anhydrous methanol (50 mL) to the flask and stir until the acid is partially dissolved. Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the mixture while stirring. Caution: The addition of sulfuric acid to methanol is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C for methanol) using a heating mantle or an oil bath. Continue to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Neutralization: After the reaction is complete (as indicated by TLC or the disappearance of the starting material), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether or ethyl acetate (50 mL). Transfer the solution to a 250 mL separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Water (2 x 50 mL)
-
Saturated sodium bicarbonate solution (2 x 50 mL) or until no more gas evolution is observed. Caution: CO2 evolution can cause pressure buildup.
-
Brine (1 x 50 mL)
-
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and collect the filtrate.
-
Solvent Evaporation and Purification: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product. The crude this compound can be purified by recrystallization or column chromatography if necessary.
Workflow Diagram:
Caption: Experimental workflow for the Fischer esterification of 2,3-dichlorobenzoic acid.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Handle with extreme care and add it slowly to the alcohol to dissipate the heat generated.
-
Methanol: Flammable and toxic. Avoid inhalation and contact with skin.
-
Organic Solvents (Diethyl Ether, Ethyl Acetate): Highly flammable. Ensure there are no ignition sources nearby.
-
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the ester.
-
Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch (typically around 1730-1715 cm⁻¹).
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: If the product is a solid, its melting point can be compared to the literature value.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the reaction time, using a larger excess of the alcohol, or removing water from the reaction mixture using a Dean-Stark apparatus. The purity of the starting carboxylic acid is also crucial.
-
Incomplete Reaction: If the reaction does not go to completion, ensure the catalyst is active and the reaction is heated to the correct temperature.
-
Side Reactions: At higher temperatures or with prolonged reaction times, side reactions such as the formation of ethers from the alcohol may occur.
This protocol provides a solid foundation for the synthesis of this compound. Researchers should feel empowered to adapt and optimize these conditions to suit their specific needs and available equipment, always keeping safety as the top priority.
References
-
Fischer, E.; Speier, A. Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft1895 , 28 (3), 3252–3258. [Link]
-
Otera, J. Esterification. Chemical Reviews1993 , 93 (4), 1449–1470. [Link]
- Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman Scientific & Technical: Harlow, Essex, England, 1989.
"use of Methyl 2,3-dichlorobenzoate in Suzuki-Miyaura coupling reactions"
Application Note & Protocol
Topic: Strategic Application of Methyl 2,3-dichlorobenzoate in Suzuki-Miyaura Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This application note provides an in-depth guide to the strategic use of this compound, a challenging yet valuable substrate, in these transformations. Due to the combined effects of steric hindrance and the lower reactivity of aryl chlorides, this substrate requires carefully optimized conditions to achieve high yields. We will dissect the mechanistic challenges, provide a component-by-component analysis for reaction optimization, and present a detailed, field-proven protocol for the successful synthesis of sterically hindered biaryl compounds, which are pivotal structures in medicinal chemistry and materials science.[2][3]
The Challenge: Overcoming Inertness in Dichloro-Substituted Arenes
This compound presents a significant challenge in palladium-catalyzed cross-coupling. The success of the reaction hinges on overcoming two primary obstacles:
-
Aryl Chloride Reactivity: The carbon-chlorine bond is significantly stronger and less polar than its bromine or iodine counterparts. Consequently, the initial, and often rate-determining, oxidative addition step of the Pd(0) catalyst into the Ar-Cl bond is substantially slower.[4][5]
-
Steric Hindrance: The substrate is substituted at two ortho positions relative to one of the chlorine atoms (the ester group and the second chlorine). This steric bulk impedes the approach of the bulky palladium catalyst complex, further hindering the oxidative addition step. Successfully coupling at the C2 or C3 position requires a catalytic system specifically designed to accommodate severe steric demands.[6][7]
Addressing these challenges is not merely an academic exercise. The resulting 2,3-disubstituted biphenyl ester moieties are valuable precursors for a wide range of complex molecules, including pharmaceuticals and advanced materials.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is paramount to troubleshooting and optimizing the reaction for a difficult substrate. The process involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10] For substrates like this compound, the oxidative addition of the C-Cl bond to the Pd(0) center is the energetic bottleneck that dictates the choice of catalyst, ligand, and reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing Reaction Components for Hindered Aryl Chlorides
A "one-size-fits-all" approach to Suzuki-Miyaura coupling will invariably fail with this substrate. A rational design of the reaction conditions is required, focusing on enhancing the rate of oxidative addition.
Data Presentation: Catalyst & Ligand Selection
The choice of ligand is the most critical factor. Electron-rich and sterically bulky ligands are required to stabilize the palladium center and promote the cleavage of the C-Cl bond.[7] N-Heterocyclic Carbenes (NHCs) and advanced biaryl phosphines (Buchwald ligands) have proven to be highly effective.[11]
| Ligand Class | Example Ligand(s) | Palladium Source | Typical Loading (mol%) | Key Advantages for Aryl Chlorides |
| Biaryl Monophosphines | XPhos, SPhos, RuPhos | Pd₂(dba)₃, Pd(OAc)₂ | 1 - 3 | Promotes fast oxidative addition and reductive elimination. Effective for sterically hindered substrates.[6][7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Pd(OAc)₂, PEPPSI™ Precatalysts | 1 - 4 | Highly electron-donating, forming thermally stable complexes. Excellent for electron-deficient and neutral aryl chlorides. |
| Diphosphine Ligands | Xantphos, dppf | PdCl₂(dppf) | 2 - 5 | Large bite angle can promote reductive elimination, but may be less effective for the initial oxidative addition of highly hindered chlorides. |
Base and Solvent System
-
Base: A strong, non-nucleophilic base is often necessary. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices. They are sufficiently basic to promote transmetalation without causing hydrolysis of the methyl ester group on the substrate. The base activates the boronic acid by forming a more nucleophilic boronate species.[11]
-
Solvent: A polar aprotic solvent or a mixture including water is typically used. Dioxane, toluene, or THF, often with a small amount of water, are common. Water can aid in dissolving the inorganic base and facilitates the formation of the active boronate species.[1]
Detailed Experimental Protocol
This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid.
Experimental Workflow Diagram
Caption: General workflow for the Suzuki-Miyaura coupling protocol.
Materials & Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 0.04 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (5 mL)
-
Deionized Water (0.5 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
-
Silica Gel
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Catalyst Pre-mixing (Optional but Recommended): In a separate small vial under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol) and XPhos (0.04 mmol), followed by 1 mL of degassed dioxane. Stir for 5-10 minutes.
-
Solvent and Catalyst Addition: Add the remaining degassed 1,4-dioxane (4 mL) and deionized water (0.5 mL) to the main reaction flask via syringe. Then, add the catalyst/ligand mixture to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere), quenching with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS to check for the disappearance of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).[8]
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate).[8]
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Low Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality base/reagents. | 1. Use a pre-catalyst or ensure Pd(0) is formed. Increase catalyst/ligand loading slightly. 2. Increase temperature in 10 °C increments. 3. Use freshly opened reagents; ensure the base is finely powdered. |
| Protodeboronation (Boronic acid reverts to Ar-H) | 1. Reaction conditions too harsh (high temp/long time). 2. Presence of excess water or protic sources. | 1. Lower the reaction temperature. 2. Use a boronic ester (e.g., pinacol ester) for increased stability.[4] Ensure solvents are properly dried if running an anhydrous reaction. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction vessel. | Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere.[12] |
| Dechlorination of Substrate | Side reaction promoted by certain ligands or excess base. | Screen alternative ligands (e.g., switch from a phosphine to an NHC). Use a slightly weaker base (e.g., K₂CO₃) or reduce the equivalents of the strong base. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a challenging but achievable transformation. Success relies on a rational approach to reaction design, specifically employing a highly active catalytic system composed of a palladium source and a bulky, electron-rich ligand like XPhos. Combined with a strong, non-nucleophilic base and appropriate solvent selection, this methodology provides a robust pathway for synthesizing sterically congested biaryl compounds, thereby opening doors to novel chemical entities for drug discovery and materials science.
References
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid. BenchChem.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
- Suzuki–Miyaura cross-coupling of aryl and alkyl halides using palladium/imidazolium salt protocols. ElectronicsAndBooks.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. PubMed.
- Biphenyls and their derivatives as synthetically and pharmacologically important arom
- Suzuki-Miyaura Coupling Reaction. TCI Chemicals.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- Biological deeds of Biphenyl deriv
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- 5. tcichemicals.com [tcichemicals.com]
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- 10. youtube.com [youtube.com]
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- 12. reddit.com [reddit.com]
Application Notes & Protocols: Methyl 2,3-Dichlorobenzoate as a Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
Methyl 2,3-dichlorobenzoate is an attractive, yet underutilized, starting material for the synthesis of diverse heterocyclic frameworks. Its vicinal chlorine atoms, differentiated by their electronic and steric environments, offer opportunities for selective functionalization. The presence of the methyl ester group provides an additional handle for subsequent transformations. This guide provides an in-depth exploration of synthetic strategies, reaction mechanisms, and detailed experimental protocols for leveraging this compound in the construction of novel oxygen, nitrogen, and sulfur-containing heterocycles. The methodologies discussed are grounded in established chemical principles, including Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, tailored for researchers and professionals in drug development and materials science.
Foundational Principles: Reactivity of the Dichlorobenzoate Core
The synthetic utility of this compound is governed by the reactivity of its two chlorine substituents. The chlorine at the C2 position is ortho to the electron-withdrawing methyl ester group, while the C3 chlorine is meta. In nucleophilic aromatic substitution (SNAr) reactions, the rate is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group.[1][2] This is because these positions can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[3][4] Consequently, the C2-Cl bond is inherently more activated towards nucleophilic attack than the C3-Cl bond, providing a basis for selective mono-functionalization under carefully controlled conditions.
For reactions that are less dependent on this electronic activation, such as transition-metal-catalyzed cross-couplings, selectivity can be influenced by steric factors and the specific catalytic system employed. This guide will explore protocols that exploit both of these reactivity paradigms.
Synthesis of Oxygen-Containing Heterocycles: The Dibenzofuran Scaffold
The dibenzofuran core is a privileged structure in many biologically active compounds. A common and effective strategy for its synthesis involves the formation of a diaryl ether, followed by an intramolecular C-C bond-forming cyclization.[5][6] this compound serves as an excellent starting point for the initial diaryl ether synthesis via an SNAr reaction with a phenol.
Workflow for Dibenzofuran Synthesis
Protocol 1: Synthesis of Methyl 2-chloro-3-(phenyloxy)benzoate (Diaryl Ether Intermediate)
-
Causality: This protocol utilizes a classic SNAr reaction. Potassium carbonate is a sufficiently strong base to deprotonate the phenol, generating the active phenoxide nucleophile. Dimethyl sulfoxide (DMSO) is an ideal polar aprotic solvent that accelerates SNAr reactions by effectively solvating the cation (K+) while leaving the nucleophile relatively "bare" and highly reactive. The elevated temperature provides the necessary activation energy to overcome the reaction barrier.
-
Materials:
-
This compound (1.0 equiv)
-
Phenol (1.1 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenol, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon) three times.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 140 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water and stir until a precipitate forms.
-
Collect the crude product by vacuum filtration, washing thoroughly with water.
-
-
Purification:
-
The crude solid can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure diaryl ether.
-
-
Expected Outcome:
-
A white to off-white solid. Yields typically range from 70-90% depending on the purity of reagents and reaction conditions.
-
Protocol 2: Palladium-Catalyzed Intramolecular Cyclization to a Dibenzofuran
-
Causality: This step employs a modern palladium(II)-catalyzed oxidative C-H activation/C-C bond formation.[7] Pivalic acid serves as both the solvent and a co-catalyst, facilitating the C-H activation step. Palladium acetate is the catalyst precursor, and air is used as a green and cost-effective terminal oxidant to regenerate the active Pd(II) species.
-
Materials:
-
Methyl 2-chloro-3-(phenyloxy)benzoate (from Protocol 1) (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)
-
Pivalic Acid
-
-
Procedure:
-
In a reaction tube, combine the diaryl ether intermediate and palladium(II) acetate.
-
Add pivalic acid to the tube.
-
Seal the tube and heat the mixture to 120 °C with stirring. The reaction is open to the air.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 18-36 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final dibenzofuran derivative.
-
Synthesis of Nitrogen-Containing Heterocycles: The Buchwald-Hartwig Amination
The formation of C-N bonds is fundamental to the synthesis of a vast number of pharmaceuticals. The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for coupling aryl halides with amines.[8][9] This reaction allows for the construction of arylamines, which are precursors to important N-heterocycles like carbazoles and phenazines.
The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds via a catalytic cycle involving a Palladium(0) active species. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the amine, and reductive elimination to form the C-N bond and regenerate the catalyst.[10] The choice of phosphine ligand is critical for success, with bulky, electron-rich ligands generally providing the best results for challenging substrates like aryl chlorides.[9][11]
Protocol 3: Selective Mono-Amination of this compound
-
Causality: Achieving selective mono-amination at the more activated C2 position requires careful control of stoichiometry. Using a slight excess of the starting benzoate relative to the amine can help prevent double amination. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the amine in the catalytic cycle. Toluene is a common non-polar solvent for these reactions. XPhos is a bulky, electron-rich biarylphosphine ligand known to be highly effective for the amination of aryl chlorides.[10]
-
Materials:
-
This compound (1.2 equiv)
-
Aniline (or other primary amine) (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂, XPhos, and NaOtBu.
-
Add this compound.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene, followed by the aniline via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction closely by TLC or LC-MS to maximize the formation of the mono-aminated product and minimize the di-aminated byproduct.
-
Once the amine is consumed, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Careful purification by flash column chromatography is required to separate the desired mono-aminated product from the starting material and any di-aminated byproduct.
-
Data Table 1: Common Catalytic Systems for Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst Precursor | Ligand | Base | Solvent | Typical Temp. (°C) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 100 |
| Pd₂(dba)₃ | tBuXPhos | LHMDS | THF | 80 |
| Pd(OAc)₂ | SPhos | K₂CO₃ | t-Amyl alcohol | 110 |
This table provides a summary of commonly used and effective catalyst systems for the C-N cross-coupling of aryl chlorides.[8][10][11]
Synthesis of Sulfur-Containing Heterocycles
The incorporation of sulfur into aromatic systems can be achieved through nucleophilic substitution with sulfur-based nucleophiles. Thiophenolates, generated from thiophenols and a base, are potent nucleophiles that can displace the activated chlorine atom on this compound. This approach opens pathways to sulfur-containing heterocycles like dibenzothiophenes. Some reactions involving sulfur nucleophiles and aryl halides may proceed through an SRN1 (radical-nucleophilic substitution) mechanism, particularly under photostimulation or in liquid ammonia.[12] However, for this substrate, a thermal SNAr is the more direct and predictable pathway.
Protocol 4: Synthesis of Methyl 2-chloro-3-(phenylthio)benzoate
-
Causality: This protocol is analogous to the diaryl ether synthesis (Protocol 1). Thiophenol is more acidic than phenol, so a milder base like potassium carbonate is effective for generating the nucleophilic thiophenolate. DMF is an excellent polar aprotic solvent for this transformation.
-
Materials:
-
This compound (1.0 equiv)
-
Thiophenol (1.1 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF.
-
Add potassium carbonate and thiophenol.
-
Heat the mixture to 100 °C under an inert atmosphere.
-
Monitor the reaction by TLC. The reaction is generally complete within 4-8 hours.
-
Cool the reaction and pour it into ice-water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by flash column chromatography to obtain the desired thioether.
-
Troubleshooting and Key Considerations
-
Incomplete Conversion: If reactions stall, ensure all reagents and solvents are strictly anhydrous. For Pd-catalyzed reactions, the quality of the catalyst and ligand is paramount. Consider using a more active ligand or a different base/solvent combination (see Table 1).
-
Low Yields: Side reactions such as ester hydrolysis can occur, especially with strong bases at high temperatures. If this is observed, consider using a milder base (e.g., K₃PO₄) or lowering the reaction temperature and extending the reaction time.
-
Selectivity Issues: In mono-substitution reactions, if significant amounts of the di-substituted product are formed, try reducing the amount of the nucleophile (phenol, amine, etc.) to sub-stoichiometric amounts (e.g., 0.8-0.9 equiv) and carefully monitor the reaction, stopping it before the starting material is fully consumed.
-
Purification Challenges: Products with similar polarities can be difficult to separate. Employing a high-resolution flash chromatography system or considering crystallization as an alternative purification method can be beneficial.
References
-
Mancini, A., et al. (2022). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PubMed Central. Available at: [Link]
-
Hübner, H., et al. (2018). Diversity Oriented Synthesis of Novel Xanthones Reveal Potent Doxorubicin‐Inspired Analogs. Semantic Scholar. Available at: [Link]
-
Organic Chemistry Portal. (2015). Synthesis of Dibenzofurans. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. (2020). SciSpace. Available at: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Valente, C., et al. (2011). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available at: [Link]
-
Barolo, C., et al. (2011). Theoretical and Experimental Study on the Reactivity of Methyl Dichlorobenzoates with Sulfur-Centered Nucleophiles by Electron Transfer Reactions. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Scribd. Nucleophilic Aromatic Substitution Guide. Available at: [Link]
-
Fleck, M., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available at: [Link]
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"Methyl 2,3-dichlorobenzoate as a building block for agrochemicals"
Application Notes & Protocols
Topic: Methyl 2,3-Dichlorobenzoate as a Foundational Building Block for Agrochemical Synthesis
Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals
Abstract: this compound is a readily available and stable aromatic ester that serves as a valuable precursor in the synthesis of complex agrochemicals. The specific 2,3-dichloro substitution pattern on the benzene ring is a key feature for imparting desired physicochemical properties and biological activity in target molecules. This document provides a detailed guide on the primary activation step—saponification to 2,3-dichlorobenzoic acid—and outlines subsequent, industrially relevant transformations. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles and characterization checkpoints to ensure experimental success.
Introduction: The Strategic Importance of this compound
This compound is a versatile chemical intermediate whose true potential in agrochemical synthesis is unlocked through its conversion into more reactive derivatives. While the ester form offers stability for storage and handling, the corresponding carboxylic acid is the key synthon for creating amide bonds, a critical linkage in many modern insecticides and herbicides.[1] The presence of chlorine atoms at the 2 and 3 positions influences the molecule's electronic properties and steric profile, which can be crucial for achieving high potency and selectivity in the final active ingredient.[1]
This guide focuses on the foundational protocols for activating this compound, providing researchers with a reliable starting point for developing novel crop protection agents. The primary transformation detailed is the quantitative hydrolysis (saponification) of the methyl ester to 2,3-dichlorobenzoic acid, the direct precursor for a wide range of synthetic pathways.
Core Synthetic Workflow
The strategic pathway from the stable methyl ester to a functional agrochemical scaffold involves a two-stage process. First, the ester must be hydrolyzed to the carboxylic acid. Second, the carboxylic acid is activated (e.g., as an acyl chloride) to readily react with complex amines, forming the target amide.
Caption: Overall workflow from this compound to a target amide scaffold.
Protocol 1: Saponification of this compound
This protocol details the base-catalyzed hydrolysis of the methyl ester to its corresponding carboxylate salt, followed by acidification to yield the pure carboxylic acid.
Principle and Mechanism
Saponification is a classic BAc2 (Bimolecular, Base-catalyzed, Acyl-oxygen cleavage) reaction. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide ion (CH₃O⁻) as a leaving group. In the basic medium, the newly formed carboxylic acid is immediately deprotonated to the carboxylate salt, driving the reaction to completion. A final acidification step is required to protonate the carboxylate and precipitate the neutral 2,3-dichlorobenzoic acid product.[2][3]
Caption: Key mechanistic steps of the saponification reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| This compound | ≥98% | Sigma-Aldrich | Starting Material |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Sci. | Base Catalyst for Hydrolysis |
| Methanol (MeOH) | ACS Grade | VWR | Co-solvent to ensure homogeneity |
| Deionized Water (H₂O) | Type II | In-house | Reaction Solvent |
| Hydrochloric Acid (HCl), concentrated | 37% w/w, ACS Grade | EMD Millipore | Acidification for product protonation |
| Diethyl Ether (Et₂O) or Ethyl Acetate | ACS Grade | Fisher Sci. | Extraction Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Sigma-Aldrich | Drying Agent |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (10.25 g, 50.0 mmol).
-
Solvent and Reagent Addition: Add methanol (50 mL) and a solution of sodium hydroxide (4.0 g, 100.0 mmol, 2.0 eq) in 50 mL of deionized water. Causality Note: Using a 2-fold excess of NaOH ensures the reaction goes to completion, overcoming any equilibrium limitations.
-
Heating: Heat the mixture to reflux (approximately 75-85°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase. The reaction is complete when the starting material spot (higher Rf) is no longer visible (typically 4-6 hours).
-
Cooling and Solvent Removal: Once complete, cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Place the remaining aqueous solution in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH of the solution is ~1-2 (verify with pH paper). A white precipitate of 2,3-dichlorobenzoic acid will form. Safety Note: Acid addition is exothermic and should be performed slowly in a fume hood.
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 20 mL).
-
Drying: Dry the product in a vacuum oven at 60°C to a constant weight. The expected yield is typically >90%.
Product Validation and Characterization
| Parameter | Starting Material (Methyl Ester) | Product (Carboxylic Acid) | Rationale for Change |
| Appearance | White Solid | White to Off-White Crystalline Powder[4] | Change in crystal lattice upon functional group transformation. |
| Melting Point | ~42-45 °C | 166-170 °C[4] | Stronger intermolecular hydrogen bonding in the carboxylic acid increases MP. |
| ¹H NMR (CDCl₃) | δ ~3.95 (s, 3H, -OCH₃), δ 7.2-7.7 (m, 3H, Ar-H)[5] | δ 7.3-7.8 (m, 3H, Ar-H), δ ~11-13 (br s, 1H, -COOH) | Disappearance of the methyl ester singlet and appearance of the acidic proton peak. |
| FT-IR (cm⁻¹) | ~1730 (C=O, ester), ~1250 (C-O stretch) | ~1700 (C=O, acid), ~2500-3300 (O-H, broad) | Shift of C=O stretch and appearance of the characteristic broad O-H acid stretch. |
Protocol 2: Conversion to Amide Scaffold (Conceptual)
Once 2,3-dichlorobenzoic acid is obtained, it can be converted into a variety of agrochemical scaffolds. A common and highly effective method is via an acyl chloride intermediate.
Principle and Mechanism
Carboxylic acids are not sufficiently electrophilic to react directly with many amines. Conversion to a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) is a standard procedure.[6] The acyl chloride can then readily undergo nucleophilic acyl substitution with a desired amine (e.g., a substituted aniline, common in agrochemicals) to form a stable amide bond.
Step-by-Step General Protocol
-
Acyl Chloride Formation: In a fume hood, suspend 2,3-dichlorobenzoic acid (1 eq) in an excess of thionyl chloride (SOCl₂, ~5 eq). Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 2-3 hours. Causality Note: DMF catalyzes the reaction by forming the reactive Vilsmeier reagent in situ. The excess SOCl₂ can be removed by distillation to yield the crude 2,3-dichlorobenzoyl chloride.[6]
-
Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF). Cool the solution in an ice bath. Add a solution of the desired amine (1 eq) and a non-nucleophilic base like triethylamine (1.1 eq) dropwise. Causality Note: The base is required to neutralize the HCl byproduct generated during the reaction.
-
Workup: Allow the reaction to stir to completion (monitor by TLC). Quench the reaction with water, separate the organic layer, wash with brine, dry with MgSO₄, and concentrate to obtain the crude amide product, which can be purified by recrystallization or column chromatography.
Conclusion
This compound is a strategic starting material for the synthesis of agrochemical intermediates. The protocols provided herein detail its efficient and high-yielding conversion to 2,3-dichlorobenzoic acid, a versatile building block. The clear validation checkpoints and explanation of chemical principles offer researchers a robust foundation for incorporating this important synthon into discovery and development pipelines for new, effective crop protection solutions.
References
-
ResearchGate. (n.d.). Synthesis of chlorantriniliprole. [Image]. Retrieved from ResearchGate. [Link]
-
Lahm, G. P., et al. (2013). Synthesis and Insecticidal Activities of Novel Anthranilic Diamides Containing Modified N-Pyridylpyrazoles. ACS Publications. [Link]
-
PubMed. (2008). Synthesis of insecticidal fluorinated anthranilic diamides. Bioorganic & Medicinal Chemistry. [Link]
-
LookChem. (n.d.). Cas 500008-45-7, CHLOANTRANILIPROLE. Retrieved from LookChem. [Link]
-
ResearchGate. (n.d.). Study on the synthesis of anthranilicdiamides insecticide. Retrieved from ResearchGate. [Link]
- Google Patents. (2015). CN104844569A - Chlorantraniliprole synthesis method.
-
PubMed. (2014). Synthesis, crystal structure and biological activity of novel anthranilic diamide insecticide containing alkyl ether group. Pest Management Science. [Link]
- Google Patents. (1972). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
-
SDI. (n.d.). 2,3-DI CHLORO BENZOIC ACID. Retrieved from SDI. [Link]
-
PubChem. (n.d.). 2,3-Dichlorobenzoic acid. Retrieved from PubChem. [Link]
-
PubChem. (n.d.). Methyl 2,5-dichlorobenzoate. Retrieved from PubChem. [Link]
-
Nanjing Winsome Chemical Limited. (n.d.). Methyl 2,3-dichloropropionate. Retrieved from Nanjing Winsome Chemical Limited. [Link]
-
AERU. (n.d.). 2,5-dichlorobenzoic acid methyl ester. Retrieved from AERU. [Link]
-
Royal Society of Chemistry. (n.d.). Hydrolysis and saponification of methyl benzoates. Green Chemistry. [Link]
- Google Patents. (2021).
-
ResearchGate. (2007). (PDF) Methyl 2,5-dichlorobenzoate. Retrieved from ResearchGate. [Link]
- Google Patents. (1976). US3931300A - Process for the production of dichlorobenzoic acids.
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]
- Google Patents. (2011).
-
ElectronicsAndBooks. (n.d.). The Separation and Identification of the Products of Hydrolysis and Alcoholysis of Methylated Disaccharides. [Link]
- Google Patents. (1974). US3822311A - Process for the production of 2,5-dichloro-3-nitro-benzoic acid.
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Application Notes and Protocols for the Synthesis of Amides from Methyl 2,3-dichlorobenzoate and Primary Amines
Introduction: The Significance of Sterically Hindered Amides in Medicinal Chemistry
The amide bond is a cornerstone of modern pharmaceutical science, with a significant percentage of all commercial drugs containing this functional group. The synthesis of N-substituted 2,3-dichlorobenzamides, derived from methyl 2,3-dichlorobenzoate and primary amines, is of particular interest in drug discovery. The dichlorinated benzene ring offers a scaffold that can be further functionalized, and the steric hindrance imposed by the ortho-chloro substituents can impart unique conformational constraints on the final molecule, potentially leading to enhanced biological activity and selectivity. However, this same steric hindrance presents a significant challenge for the synthetic chemist, often rendering standard amidation protocols inefficient.
This comprehensive guide provides a detailed exploration of the synthesis of amides from this compound and primary amines. We will delve into the mechanistic considerations, address the challenges posed by the sterically demanding substrate, and present robust protocols to achieve this transformation efficiently. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize this important class of molecules.
Mechanistic Considerations and Challenges
The direct aminolysis of esters to form amides is a nucleophilic acyl substitution reaction. The reaction proceeds via the attack of the amine nucleophile on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of the methoxide leaving group yields the desired amide.
However, the direct reaction of an unactivated ester with a primary amine is often a sluggish and reversible process, requiring high temperatures and long reaction times. This is primarily due to the poor leaving group ability of the alkoxide (in this case, methoxide). The steric bulk of the two ortho-chloro substituents on the this compound further exacerbates this issue by hindering the approach of the amine nucleophile to the carbonyl center.
To overcome these challenges, several strategies can be employed:
-
Lewis Acid Catalysis: A Lewis acid can coordinate to the carbonyl oxygen of the ester, increasing its electrophilicity and making it more susceptible to nucleophilic attack.
-
Base-Promoted Amidation: Strong bases can deprotonate the amine, increasing its nucleophilicity. Alternatively, some bases can activate the ester.
-
High-Temperature and Microwave-Assisted Synthesis: Increased temperatures can provide the necessary activation energy to overcome the steric and electronic barriers to reaction. Microwave irradiation can offer rapid and efficient heating, often leading to reduced reaction times and improved yields.[1][2][3]
Experimental Workflow Overview
The general workflow for the synthesis of N-substituted 2,3-dichlorobenzamides from this compound and primary amines involves the reaction of the two starting materials under optimized conditions, followed by workup and purification of the desired amide product.
Caption: A generalized workflow for the synthesis of N-substituted 2,3-dichlorobenzamides.
Detailed Experimental Protocols
Given the sterically hindered nature of this compound, a robust protocol is essential for successful amide synthesis. Below are two detailed protocols, one employing Lewis acid catalysis and the other utilizing high-temperature, solvent-free conditions.
Protocol 1: Lewis Acid-Catalyzed Amidation
This protocol utilizes a Lewis acid to activate the ester, facilitating the nucleophilic attack of the primary amine. Niobium(V) oxide (Nb₂O₅) has been shown to be an effective heterogeneous catalyst for the direct amidation of esters.[4][5]
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, n-butylamine)
-
Niobium(V) oxide (Nb₂O₅)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the primary amine (1.2 eq.), niobium(V) oxide (10 mol%), and anhydrous toluene (to achieve a 0.5 M concentration of the ester).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the heterogeneous catalyst (Nb₂O₅). Wash the catalyst with ethyl acetate.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2,3-dichlorobenzamide.
Protocol 2: High-Temperature, Solvent-Free Amidation
For certain primary amines, a high-temperature, solvent-free approach can be effective and offers the advantage of a simplified workup.
Materials:
-
This compound
-
High-boiling primary amine (e.g., benzylamine)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
To a Schlenk tube or a sealed reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.) and the primary amine (2.0-3.0 eq.).
-
Seal the vessel and heat the mixture to 150-180 °C with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the crude mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
Reaction Mechanism Visualization
The following diagram illustrates the Lewis acid-catalyzed amidation of this compound.
Caption: Mechanism of Lewis acid-catalyzed amidation.
Data Summary Table
The following table provides representative data for the synthesis of N-benzyl-2,3-dichlorobenzamide using the protocols described above.
| Protocol | Primary Amine | Catalyst/Conditions | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Benzylamine | Nb₂O₅ (10 mol%), Toluene, reflux | 18 | 75 | >95 |
| 2 | Benzylamine | Neat, 160 °C | 36 | 68 | >95 |
| 1 | n-Butylamine | Nb₂O₅ (10 mol%), Toluene, reflux | 24 | 65 | >95 |
| 2 | n-Butylamine | Neat, 150 °C | 48 | 55 | >95 |
Yields are for isolated, purified products. Purity was determined by ¹H NMR and LC-MS.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the reaction time, temperature, or the amount of catalyst/base. For the Lewis acid-catalyzed protocol, ensure the catalyst is of high quality and the solvent is anhydrous.
-
Side Reactions: At high temperatures, decomposition of starting materials or products may occur. Careful monitoring of the reaction is crucial. In the base-promoted methods, deprotonation at other sites of the molecule could lead to side products.
-
Purification Challenges: The polarity of the starting ester and the product amide may be similar, requiring careful optimization of the chromatographic separation.
-
Amine Volatility: For low-boiling primary amines, the high-temperature, solvent-free protocol is not suitable. The Lewis acid-catalyzed method in a sealed vessel or under reflux is recommended.
Conclusion
The synthesis of amides from the sterically hindered this compound and primary amines presents a notable synthetic challenge. However, through the judicious selection of reaction conditions, particularly the use of Lewis acid catalysis or high-temperature protocols, this transformation can be achieved with good to excellent yields. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize this important class of compounds for applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids [mdpi.com]
- 3. Microwave-assisted direct amidation of thioesters: a green approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Synthetic Routes to Functionalized Biphenyls from Methyl 2,3-Dichlorobenzoate: An Application Guide
Introduction: The Significance of Functionalized Biphenyls and the Strategic Role of Methyl 2,3-Dichlorobenzoate
The biphenyl scaffold is a privileged structural motif in medicinal chemistry, materials science, and agrochemicals. Its unique conformational properties and ability to be readily functionalized make it a cornerstone for the design of a vast array of molecules with significant biological and physical properties. Functionalized biphenyls are integral components of numerous pharmaceuticals, including the anti-inflammatory drug diflunisal and the antihypertensive agent valsartan. The strategic synthesis of these compounds, with precise control over the substitution pattern, is therefore of paramount importance.
This compound emerges as a versatile and economically viable starting material for the construction of a diverse library of functionalized biphenyls. The presence of two distinct chlorine atoms, coupled with a methyl ester group, offers multiple handles for selective chemical manipulation. The challenge and opportunity lie in achieving regioselective functionalization of the C-Cl bonds, which can be addressed through modern palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic strategies to access functionalized biphenyls from this compound, with a focus on practical, field-proven protocols and the underlying mechanistic principles.
Strategic Approaches to Biphenyl Synthesis from this compound
The primary strategy for the synthesis of functionalized biphenyls from this compound revolves around palladium-catalyzed cross-coupling reactions. These reactions, Nobel Prize-recognized transformations, have revolutionized the formation of carbon-carbon bonds.[1] The key to success lies in the judicious choice of the coupling partners, catalyst system (palladium precursor and ligand), base, and solvent to control the chemoselectivity of the reaction at the two C-Cl positions. The main cross-coupling reactions applicable in this context are the Suzuki-Miyaura, Stille, and Negishi couplings. Additionally, the classical Ullmann coupling can be considered for specific applications, particularly for sterically hindered systems.
Chemoselectivity in the Cross-Coupling of Dihaloarenes
A critical consideration when working with this compound is the selective reaction at one of the two C-Cl bonds. Generally, the reactivity of aryl halides in palladium-catalyzed cross-couplings follows the order I > Br > OTf > Cl. While both chlorine atoms in this compound are identical, their electronic and steric environments are different, which can be exploited to achieve selectivity. The C2-Cl bond is flanked by the methyl ester and the C3-Cl, making it more sterically hindered. Conversely, the electronic effects of the ester group can influence the reactivity of the adjacent C-Cl bond.
The choice of ligand is paramount in dictating the regioselectivity of the coupling reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos), are known to enhance the catalytic activity for the coupling of aryl chlorides.[2][3] The ligand's structure can influence which C-Cl bond preferentially undergoes oxidative addition to the palladium(0) center, the first and often rate-determining step of the catalytic cycle.[4]
Palladium-Catalyzed Cross-Coupling Methodologies
The Suzuki-Miyaura Coupling: A Versatile and Robust Approach
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used methods for C-C bond formation due to the stability, low toxicity, and commercial availability of boronic acids.[1]
Mechanism: The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step facilitated by a base.[5]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the biphenyl product and regenerating the Pd(0) catalyst.
dot graph Suzuki_Miyaura_Cycle { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol for Mono-Arylation of this compound:
This protocol aims for the selective coupling at one of the C-Cl positions. The choice of a bulky ligand and controlled stoichiometry of the boronic acid are crucial.
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (2-5 mol%) | A common and effective Pd(II) source that is reduced in situ to the active Pd(0) species. |
| Ligand | SPhos (4-10 mol%) | A bulky, electron-rich biarylmonophosphine ligand that promotes the coupling of challenging aryl chlorides.[2] |
| Base | K₃PO₄ (2-3 equivalents) | A moderately strong base that effectively promotes transmetalation without causing significant hydrolysis of the ester. |
| Boronic Acid | Arylboronic acid (1.0-1.2 equivalents) | A slight excess can drive the reaction to completion while minimizing diarylation. |
| Solvent | Toluene/H₂O (e.g., 10:1) | A biphasic solvent system is often effective for Suzuki couplings. |
| Temperature | 100-110 °C | Elevated temperatures are typically required for the coupling of aryl chlorides. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the oxidation of the Pd(0) catalyst and phosphine ligand. |
Step-by-Step Protocol:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and K₃PO₄ (2.5 eq.).
-
Add Pd(OAc)₂ (3 mol%) and SPhos (6 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (10:1 v/v).
-
Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Stille Coupling: Utilizing Organostannanes
The Stille coupling involves the reaction of an organostannane with an organic halide. A key advantage is the stability of organotin reagents to a wide range of functional groups. However, the toxicity of tin compounds is a significant drawback.[6]
Mechanism: The catalytic cycle is analogous to the Suzuki coupling, with the transmetalation step involving the transfer of an organic group from the organotin reagent to the palladium center.
Protocol for Stille Coupling of this compound:
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) |
| Organostannane | Aryl-Sn(n-Bu)₃ (1.1 equivalents) |
| Solvent | Anhydrous Toluene or Dioxane |
| Temperature | 100-120 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Step-by-Step Protocol:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq.) and the aryl-tributylstannane (1.1 eq.) in anhydrous toluene.
-
Add Pd(PPh₃)₄ (3 mol%).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate.
-
Purify the residue by column chromatography.
The Negishi Coupling: High Reactivity with Organozinc Reagents
The Negishi coupling employs organozinc reagents, which are more reactive than organoboron and organotin compounds, often allowing for milder reaction conditions.[7] However, organozinc reagents are sensitive to moisture and air, requiring stringent anhydrous and inert reaction conditions.[7]
Mechanism: The catalytic cycle follows the same fundamental steps of oxidative addition, transmetalation, and reductive elimination.
dot graph Negishi_Coupling_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} Workflow for Negishi coupling, including in situ reagent preparation.
Protocol for Negishi Coupling of this compound:
| Parameter | Condition |
| Palladium Catalyst | Pd₂(dba)₃ (2 mol%) with a suitable ligand (e.g., P(t-Bu)₃, 4 mol%) |
| Organozinc Reagent | Aryl-ZnCl (1.2-1.5 equivalents) |
| Solvent | Anhydrous THF or Dioxane |
| Temperature | Room temperature to 60 °C |
| Atmosphere | Strict Inert (Argon or Nitrogen) |
Step-by-Step Protocol:
-
Preparation of the Organozinc Reagent (in situ): In a flame-dried Schlenk flask under argon, add zinc dust (2.0 eq.) and a catalytic amount of iodine. Add a solution of the aryl halide (1.5 eq.) in anhydrous THF and stir at room temperature until the zinc is consumed.
-
Coupling Reaction: In a separate flame-dried Schlenk flask, add this compound (1.0 eq.), Pd₂(dba)₃ (2 mol%), and P(t-Bu)₃ (4 mol%) in anhydrous THF.
-
To this mixture, add the freshly prepared organozinc solution via cannula.
-
Stir the reaction at room temperature or heat to 50-60 °C for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
The Ullmann Coupling: A Classical Approach for Sterically Hindered Biphenyls
The Ullmann reaction is a copper-mediated coupling of two aryl halides to form a symmetrical or unsymmetrical biaryl. While it often requires harsh conditions (high temperatures), it can be effective for the synthesis of sterically hindered biphenyls where palladium-catalyzed methods may be less efficient.[8][9]
Protocol for Ullmann Coupling (Symmetrical Coupling of a Functionalized Intermediate):
While a direct cross-coupling of this compound with another aryl halide via an Ullmann reaction is challenging due to the formation of multiple products, this method is more suited for the homocoupling of a mono-functionalized intermediate. For instance, if a mono-arylated product is first synthesized via a Suzuki or Negishi coupling, a subsequent Ullmann-type reaction could be envisioned for further elaboration.
| Parameter | Condition |
| Copper Reagent | Copper bronze or CuI |
| Solvent | High-boiling point solvents like DMF, NMP, or neat |
| Temperature | 150-250 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Stepwise Functionalization Strategies
For the synthesis of unsymmetrically di-substituted biphenyls, a stepwise approach is necessary. This involves the selective mono-functionalization of this compound, followed by a second, different cross-coupling reaction at the remaining C-Cl position. The success of this strategy hinges on the ability to achieve high selectivity in the first coupling step and the compatibility of the functional groups introduced with the conditions of the second coupling reaction.
dot graph Stepwise_Functionalization { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} Stepwise approach for the synthesis of unsymmetrical di-substituted biphenyls.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper inert atmosphere; use fresh, high-quality palladium precursor and ligand. |
| Low reaction temperature | Increase the temperature, especially for aryl chlorides. | |
| Ineffective base | For Suzuki coupling, try a different base (e.g., Cs₂CO₃, K₂CO₃). | |
| Diarylation (low selectivity) | Excess nucleophile | Use a stoichiometric amount or slight excess (1.0-1.1 eq.) of the boronic acid, organostannane, or organozinc reagent. |
| Highly reactive catalyst system | Lower the catalyst loading or choose a less active ligand. | |
| Hydrolysis of the ester | Strongly basic conditions | Use a milder base (e.g., K₃PO₄ instead of NaOH) or shorter reaction times. |
| Protodeboronation (Suzuki) | Presence of water and base | Use anhydrous conditions if possible; minimize reaction time. |
Conclusion
This compound serves as a highly valuable and versatile platform for the synthesis of a wide array of functionalized biphenyls. The strategic application of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura, Stille, and Negishi couplings, allows for the controlled and selective formation of C-C bonds at the chloro-substituted positions. The key to achieving high yields and selectivities lies in the careful optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent. By mastering these methodologies, researchers in drug discovery and materials science can efficiently access novel and complex biphenyl structures, paving the way for the development of new therapeutics and advanced materials.
References
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Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
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Yin, J., & Buchwald, S. L. (2002). A New Copper Catalyst for the N-Arylation of Amides and Lactams. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]
- Miller, R. D., MacDonald, J. R., & Taylor, C. P. (1990). Lamotrigine. Drugs of the Future, 15(11), 1146.
- WO2001049669A1 - A process for the preparation of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, commonly known as lamotrigine - Google Patents. (n.d.).
- EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents. (n.d.).
-
Negishi, E. ichi. (1982). Palladium- or Nickel-Catalyzed Cross Coupling. A New Selective and Efficient Method for Carbon-Carbon Bond Formation. Accounts of Chemical Research, 15(11), 340–348. [Link]
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Lima, C., Lima, M. '., Pinto, J. R. M., Ribeiro, M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(21), 6435–6443. [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
-
Yang, Y., & Buchwald, S. L. (2013). Ligand-controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 135(29), 10642–10645. [Link]
-
A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. (2024, March 31). Mediterranean Journal of Pharmacy & Pharmaceutical Sciences. [Link]
-
Negishi cross‐coupling reactions using the organozinc reagents 6 c and 6 d. - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
-
Nelson, T. D., & Crouch, R. D. (2004). Cu, Ni, and Pd Mediated Homocoupling Reactions in Biaryl Syntheses: The Ullmann Reaction. Organic Reactions, 1–393. [Link]
-
Jones, G. O., Liu, P., Houk, K. N., & Buchwald, S. L. (2011). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 133(19), 7558–7569. [Link]
-
Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
-
An attempt for biaryl coupling reaction of benzyl benzoate derivatives under Ullmann conditions. (2003, June 10). HETEROCYCLES. [Link]
-
Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 4, 2026, from [Link]
-
A General, Multimetallic Cross-Ullmann Biheteroaryl Synthesis from Heteroaryl Halides and Heteroaryl Triflates. (2022, May 18). Journal of the American Chemical Society. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure - Journal of the American Chemical Society - Figshare. (n.d.). Retrieved January 4, 2026, from [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Inorganic Chemistry, 53(19), 10275–10294. [Link]
-
Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. (2016, August 5). Organic Letters. [Link]
-
Oxidative Cross Dehydrogenative Coupling of N-Heterocycles with Aldehydes through C(sp3)–H Functionalization. (2022, November 23). Journal of the American Chemical Society. [Link]
-
Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. (2025, June 25). The Journal of Organic Chemistry. [Link]
-
Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. (2025, June 25). The Journal of Organic Chemistry. [Link]
-
Method for highly selectively synthesizing 2,3-dichlorobenzaldehyde - Eureka | Patsnap. (n.d.). Retrieved January 4, 2026, from [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). (n.d.). Retrieved January 4, 2026, from [Link]
-
Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. (2016, June 30). Advanced Synthesis & Catalysis. [Link]
-
Sequential Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Chlorobenzamides/Chemoselective Amide Reduction and Reductive Deuteration to Benzylic Alcohols. (2022, December 27). Molecules. [Link]
-
Site-selective Suzuki–Miyaura reactions of 2,6-dichlorobenzoxazole - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
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Application Notes and Protocols for Methyl 2,3-dichlorobenzoate in Advanced Materials Science
Introduction: Unlocking the Potential of Halogenated Monomers in High-Performance Polymers
In the relentless pursuit of advanced materials with superior thermal, mechanical, and chemical resistance, the strategic design of polymer backbones at the molecular level is paramount. Halogenated aromatic compounds have emerged as a critical class of monomers and building blocks, offering unique reactivity and imparting desirable properties to the final polymer. Methyl 2,3-dichlorobenzoate, a dichlorinated benzoic acid derivative, represents a promising, yet underexplored, candidate for the synthesis of novel high-performance polymers. Its unique substitution pattern offers the potential to create polymers with tailored architectures and enhanced properties. 2,3-Dichlorobenzoic acid, the parent compound, is recognized for its utility in polymer formulations to improve thermal stability and chemical resistance, suggesting the potential of its derivatives in advanced polymer synthesis.[1]
This technical guide provides a comprehensive overview of a hypothetical, yet scientifically grounded, application of this compound as a comonomer in the synthesis of a modified polyaryletherketone (PAEK). The protocols and methodologies presented herein are based on established principles of step-growth polymerization, particularly nucleophilic aromatic substitution, a common route for the synthesis of high-performance polymers from halogenated monomers.[2][3][4][5][6][7][8][9][10]
Application Note: Synthesis of a Modified Polyaryletherketone (PAEK) using this compound as a Comonomer
Scientific Rationale:
The incorporation of this compound into a PAEK backbone is proposed to introduce specific functionalities and potentially modify the polymer's properties. The two chlorine atoms on the aromatic ring can serve as reactive sites for nucleophilic aromatic substitution (SNAr) polymerization. The ester group, if hydrolyzed post-polymerization, could provide a site for further chemical modification, such as cross-linking or the attachment of functional side groups. The irregular substitution pattern of the 2,3-dichloro- arrangement may disrupt chain packing, potentially leading to amorphous polymers with improved solubility and processability, a desirable trait for certain applications.
Potential Advantages of the Resulting Polymer:
-
Enhanced Thermal Stability: The aromatic backbone inherent to PAEKs, further rigidified by the dichlorinated phenyl rings, is expected to exhibit high thermal stability.
-
Excellent Chemical Resistance: The ether and ketone linkages, coupled with the robust aromatic structure, would likely result in a polymer with broad resistance to a range of chemicals.
-
Tunable Properties: The inclusion of the methyl ester group, which can be post-synthetically modified, allows for the tuning of properties such as solubility, cross-link density, and adhesion.
-
Good Mechanical Properties: PAEKs are known for their exceptional strength and stiffness, and the incorporation of the dichlorobenzoate moiety is anticipated to maintain or enhance these characteristics.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 2,3-Dichlorobenzoic Acid
Objective: To prepare the carboxylic acid form of the monomer, which is typically more reactive in polycondensation reactions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
-
Büchner funnel and filter paper
-
pH paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of this compound in 100 mL of methanol.
-
Add a solution of 8.0 g of NaOH in 20 mL of deionized water to the flask.
-
Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the remaining residue in 100 mL of deionized water.
-
Slowly add concentrated HCl to the aqueous solution with stirring until the pH reaches approximately 2. A white precipitate of 2,3-dichlorobenzoic acid will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (3 x 30 mL).
-
Dry the product in a vacuum oven at 80°C to a constant weight.
Protocol 2: Exemplary Synthesis of a Modified Polyaryletherketone via Nucleophilic Aromatic Substitution
Objective: To synthesize a high-molecular-weight amorphous polyaryletherketone copolymer using 2,3-Dichlorobenzoic acid as a comonomer.
Materials:
-
2,3-Dichlorobenzoic acid (prepared in Protocol 1)
-
4,4'-Difluorobenzophenone
-
Bisphenol A
-
Potassium carbonate (K₂CO₃), anhydrous and finely ground
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Deionized water
-
Multi-neck reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser
Procedure:
-
To a 500 mL three-neck flask, add 4,4'-difluorobenzophenone (21.82 g, 0.1 mol), Bisphenol A (22.83 g, 0.1 mol), and 2,3-Dichlorobenzoic acid (1.91 g, 0.01 mol, as a 10 mol% comonomer).
-
Add anhydrous potassium carbonate (15.2 g, 0.11 mol, 10% excess).
-
Add 200 mL of anhydrous DMAc and 100 mL of anhydrous toluene to the flask.
-
Equip the flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap.
-
Begin stirring and purge the system with dry nitrogen for 30 minutes.
-
Heat the reaction mixture to 140-150°C to azeotropically remove water with toluene. Continue until no more water collects in the Dean-Stark trap (approximately 4-6 hours).
-
After the removal of water, slowly increase the temperature to 160-170°C to remove the toluene.
-
Maintain the reaction at 160-170°C under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
Cool the viscous solution to room temperature and dilute with 100 mL of DMAc.
-
Slowly pour the polymer solution into 2 L of vigorously stirred methanol to precipitate the polymer.
-
Filter the fibrous polymer precipitate and wash it thoroughly with hot deionized water several times to remove inorganic salts.
-
Finally, wash the polymer with methanol.
-
Dry the resulting modified polyaryletherketone in a vacuum oven at 120°C for 24 hours.
Data Presentation
Table 1: Expected Properties of the Modified Polyaryletherketone
| Property | Expected Value | Test Method |
| Glass Transition Temperature (Tg) | 150 - 170 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td) | > 450 °C (5% weight loss) | Thermogravimetric Analysis (TGA) |
| Inherent Viscosity | 0.6 - 1.2 dL/g | Ubbelohde Viscometer (in DMAc) |
| Solubility | Soluble in aprotic polar solvents (e.g., DMAc, NMP, chloroform) | Visual Inspection |
| Appearance | Off-white to light amber fibrous solid | Visual Inspection |
Visualizations
Diagram 1: Synthesis of 2,3-Dichlorobenzoic Acid
Caption: Hydrolysis of this compound.
Diagram 2: Exemplary Polymerization Workflow
Caption: Workflow for the synthesis of modified PAEK.
Conclusion and Future Outlook
While the direct application of this compound in materials science is not yet widely documented, its chemical structure suggests significant potential as a comonomer for creating novel high-performance polymers. The exemplary protocol provided in this guide for the synthesis of a modified polyaryletherketone serves as a foundational methodology for researchers to explore this promising avenue. Further research is warranted to fully characterize the properties of polymers derived from this monomer and to explore the post-polymerization modification of the ester/acid functionality. Such investigations could lead to the development of new materials with tailored properties for a wide range of demanding applications in aerospace, electronics, and biomedical fields.
References
- Google Patents. (2015). Method for synthesizing polyaryletherketones. US20150183918A1.
-
Wikipedia. (n.d.). Step-growth polymerization. Retrieved from [Link]
-
Fiveable. (n.d.). Step-growth polymerization | Polymer Chemistry Class Notes. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Visible light induced step-growth polymerization by electrophilic aromatic substitution reactions. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of nucleophilic aromatic substitution polymerization. Retrieved from [Link]
-
University of Kentucky X-Ray Crystallography Facility. (n.d.). Poly(arylene sulfide)s via nucleophilic aromatic substitution reactions of halogenated pyromellitic diimides. Retrieved from [Link]
-
Britannica. (n.d.). Step-growth polymerization | chemistry. Retrieved from [Link]
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- 8. xray.uky.edu [xray.uky.edu]
- 9. Step-growth polymerization | chemistry | Britannica [britannica.com]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of a Lamotrigine Precursor from Methyl 2,3-Dichlorobenzoate
Abstract
Lamotrigine, an anticonvulsant drug of the phenyltriazine class, is a cornerstone in the management of epilepsy and bipolar disorder.[1] The efficacy and demand for this therapeutic agent necessitate robust and well-understood synthetic pathways for its manufacture. This application note provides a detailed, four-step protocol for the synthesis of Lamotrigine, commencing from the readily available starting material, Methyl 2,3-dichlorobenzoate. The described pathway proceeds through the key intermediates 2,3-dichlorobenzoic acid, 2,3-dichlorobenzoyl chloride, and the critical precursor, 2,3-dichlorobenzoyl cyanide.[2][3] Each step is presented with a comprehensive methodology, mechanistic insights, and an explanation of the experimental rationale, designed for researchers, chemists, and professionals in the field of drug development.
Introduction: The Synthetic Strategy
The synthesis of Lamotrigine, chemically known as 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine, from this compound is a well-established route in pharmaceutical chemistry.[4] The overall strategy involves the transformation of the initial ester into a highly reactive acyl cyanide, which then serves as the foundational electrophile for the construction of the core 1,2,4-triazine ring.[5]
The pathway can be dissected into four primary transformations:
-
Saponification: Hydrolysis of the methyl ester to its corresponding carboxylic acid.
-
Acyl Chloride Formation: Conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent.
-
Cyanation: Nucleophilic substitution of the chloride with a cyanide source to form the key 2,3-dichlorobenzoyl cyanide intermediate. This is a critical step often employing a Rosenmund–von Braun type reaction.
-
Condensation and Cyclization: Reaction of the acyl cyanide with an aminoguanidine salt to first form a Schiff base, which subsequently undergoes intramolecular cyclization to yield the final Lamotrigine product.[6][7]
This guide will elaborate on each of these stages, providing field-proven protocols and explaining the causality behind the selection of reagents and conditions.
Overall Synthetic Workflow
The complete synthetic transformation is illustrated below. This multi-step process requires careful control of reaction conditions to ensure high yield and purity of the final active pharmaceutical ingredient (API).
Figure 1: High-level workflow for the synthesis of Lamotrigine.
Detailed Experimental Protocols
Safety Precaution: This synthesis involves hazardous materials including thionyl chloride (corrosive, moisture-sensitive), metal cyanides (highly toxic), and various solvents. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Step 1: Saponification of this compound
Rationale: The initial step converts the chemically stable methyl ester into the corresponding carboxylate salt via base-catalyzed hydrolysis (saponification). Subsequent acidification protonates the carboxylate to yield the free carboxylic acid, which is necessary for the subsequent chlorination step.
-
Reaction: this compound → 2,3-Dichlorobenzoic Acid
-
Protocol:
-
To a solution of this compound (1.0 eq) in methanol, add a solution of potassium hydroxide (KOH, ~1.2 eq) dissolved in a minimal amount of water.[8]
-
Heat the mixture to reflux and maintain for approximately 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous residue with water and wash with a non-polar organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of a mineral acid (e.g., 1M HCl).
-
The 2,3-Dichlorobenzoic acid will precipitate as a white solid.[8]
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to a constant weight.
-
Step 2: Synthesis of 2,3-Dichlorobenzoyl Chloride
Rationale: The carboxylic acid is converted to a more reactive acyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[9]
-
Reaction: 2,3-Dichlorobenzoic Acid → 2,3-Dichlorobenzoyl Chloride
-
Protocol:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2,3-Dichlorobenzoic Acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, ~2-3 eq).[6][9]
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). The DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is the active acylating agent.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solid has completely dissolved.[10]
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2,3-Dichlorobenzoyl Chloride, a pale yellow liquid or low-melting solid, can be purified by vacuum distillation or used directly in the next step if of sufficient purity.[9][11]
-
Step 3: Cyanation to form 2,3-Dichlorobenzoyl Cyanide
Rationale: This is the crucial step to form the acyl cyanide precursor. The reaction of the acyl chloride with a cyanide salt, typically copper(I) cyanide (CuCN), is known as the Rosenmund–von Braun reaction. CuCN is favored over alkali metal cyanides like NaCN or KCN for acyl chlorides as it reduces the formation of undesired side products.
-
Reaction: 2,3-Dichlorobenzoyl Chloride → 2,3-Dichlorobenzoyl Cyanide
-
Protocol:
-
Charge a reactor with 2,3-Dichlorobenzoyl Chloride (1.0 eq) and copper(I) cyanide (CuCN, ~1.2 eq).[6][12]
-
Add a high-boiling aprotic solvent such as toluene or xylene.[6][12]
-
Heat the mixture to 160-165°C and stir vigorously at this temperature for approximately 7 hours.[6][12] The high temperature is necessary to drive the reaction with the sparingly soluble CuCN.
-
Monitor the reaction by HPLC. Upon completion, cool the mixture to approximately 85°C and dilute with additional toluene.
-
Stir the mixture for an hour at 60°C to dissolve the product fully, then cool to 15°C.
-
Filter the mixture to remove the inorganic copper salts.
-
Remove the toluene from the filtrate by distillation under reduced pressure.
-
The crude product can be purified by crystallization from a solvent like petroleum ether or n-hexane to yield 2,3-Dichlorobenzoyl Cyanide as a solid.[12][13]
-
Step 4: Condensation and Cyclization to Lamotrigine
Rationale: The final step involves the construction of the 1,2,4-triazine ring. The electron-deficient carbonyl carbon of the 2,3-dichlorobenzoyl cyanide is attacked by a nitrogen atom of aminoguanidine. This forms a Schiff base intermediate, which then undergoes an intramolecular cyclization, followed by tautomerization and elimination of water, to form the stable aromatic triazine ring of Lamotrigine.[6][7]
-
Reaction: 2,3-Dichlorobenzoyl Cyanide + Aminoguanidine Bicarbonate → Lamotrigine
-
Protocol:
-
Prepare a solution of an aminoguanidine salt, such as aminoguanidine bicarbonate (1.5 to 3.0 eq), in an aqueous mineral acid like sulfuric acid.[6][7]
-
To this acidic solution, add the 2,3-Dichlorobenzoyl Cyanide (1.0 eq) at a controlled temperature, typically between 20 and 70°C.[6]
-
Stir the reaction mixture for 6 to 10 hours to allow for the formation of the Schiff base intermediate [2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile].[6][13]
-
The subsequent cyclization to Lamotrigine can be promoted by continued heating or by adjusting the reaction conditions, for instance by refluxing in a suitable solvent like methanol.[14]
-
After the reaction is complete, the crude Lamotrigine product is typically isolated by filtration, often after neutralization or pH adjustment of the reaction mixture.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol or isopropanol) to yield Lamotrigine of pharmaceutically acceptable purity.[10][14]
-
Quantitative Data Summary
The following table summarizes the typical parameters for each step of the synthesis, based on literature values.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Hydrolysis | This compound | KOH | Methanol/H₂O | Reflux | 4 | >90%[15] |
| 2 | Chlorination | 2,3-Dichlorobenzoic Acid | SOCl₂, DMF (cat.) | Neat | ~80 | 2-3 | 88-91%[9] |
| 3 | Cyanation | 2,3-Dichlorobenzoyl Chloride | CuCN | Toluene | 160-165 | 7 | 80-97%[12][16] |
| 4 | Cyclization | 2,3-Dichlorobenzoyl Cyanide | Aminoguanidine Bicarbonate, H₂SO₄ | Water/Methanol | 50-70 | 6-10 | ~80%[5][17] |
References
-
Sanjay, S. S., et al. (2024). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Mediterranean Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 52-74. Available from: [Link]
- Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride.Google Patents (EP2024345B1).
- Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride.Google Patents (US20090312544A1).
-
Sanjay, S. S., et al. (2024). An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds. Mansa STM Publishers. Available from: [Link]
-
An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine. ResearchGate. Available from: [Link]
-
Sanjay, S. S., et al. (2024). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. ResearchGate. Available from: [Link]
-
United States Patent US 6,639,072 B1. Google APIs. Available from: [Link]
- Process for the preparation of lamotrigine.Google Patents (WO1996020934A1).
-
Madhusudhan, G., et al. (2012). Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identification. Der Pharma Chemica, 4(1), 100-105. Available from: [Link]
-
Sanjay, S. S., et al. (2024). An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds. ResearchGate. Available from: [Link]
-
Lamotrigine an antiepileptic. New Drug Approvals. (2014). Available from: [Link]
- Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride.Google Patents (WO2007138075A1).
-
Balewski, Ł., & Kornicka, A. (2021). Synthesis of the Guanidine Derivative. Molbank, 2021(4), M1295. Available from: [Link]
-
Lamotrigine Synthesis. New Drug Approvals. (2014). Available from: [Link]
-
Synthesis of 1,2,4-triazines. Organic Chemistry Portal. Available from: [Link]
-
Cas 2905-60-4, 2,3-Dichlorobenzoyl chloride. LookChem. Available from: [Link]
-
Khan, M. A., et al. (2015). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 6(8), 1-15. Available from: [Link]
-
Arshad, M., et al. (2015). 1,2,4-triazine derivatives: Synthesis and biological applications. Semantic Scholar. Available from: [Link]
-
2,3-Dichlorobenzoyl | CAS#:2905-60-4. Chemsrc. Available from: [Link]
-
Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines. International Journal of Pharmaceutical Research and Allied Sciences. Available from: [Link]
-
Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. Available from: [Link]
-
3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine 4-oxide. Veeprho. Available from: [Link]
- Preparation of 3-amino-2,5-dichlorobenzoic acid.Google Patents (US3703546A).
-
Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. Royal Society of Chemistry. Available from: [Link]
- USE OF 3,5-DIAMINO-6- (2,3-DICHLOROPHENYL) -1,2,4-TRIAZINE FOR PRODUCING A MEDICINE FOR TREATING CERTAIN PAIN AND EDM.Google Patents (DE69330638T2).
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2,3-dichlorobenzoate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Methyl 2,3-dichlorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important chemical intermediate. We will explore the most common synthetic routes, address specific experimental challenges through detailed troubleshooting guides, and answer frequently asked questions.
Section 1: Fischer-Speier Esterification
The Fischer-Speier esterification is the most common and cost-effective method for preparing this compound. It involves the acid-catalyzed reaction of 2,3-dichlorobenzoic acid with methanol. While straightforward, optimizing the yield requires careful attention to the reaction equilibrium.
Frequently Asked Questions (FAQs): Fischer Esterification
Q1: Why is an acid catalyst like sulfuric acid (H₂SO₄) necessary? A1: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[1][2] Although 2,3-dichlorobenzoic acid is itself an acid, it is not strong enough to catalyze the reaction effectively.[3]
Q2: Why is a large excess of methanol used? A2: Fischer esterification is a reversible reaction that establishes an equilibrium between reactants (acid, alcohol) and products (ester, water).[3][4] According to Le Châtelier's principle, using a large excess of one reactant (in this case, methanol, which is also the solvent) shifts the equilibrium towards the products, thereby increasing the yield of the desired ester.[3][4]
Q3: Can other acids be used as catalysts? A3: Yes, other strong acids like para-toluenesulfonic acid (p-TsOH) or hydrogen chloride (HCl) gas can be used.[5] However, concentrated sulfuric acid is widely used due to its effectiveness and its additional role as a dehydrating agent, which helps to remove the water produced during the reaction and further drive the equilibrium forward.[3]
Troubleshooting Guide: Fischer Esterification
This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification.
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion / Low Yield | 1. Insufficient Catalyst: The catalytic amount of acid may be too low. 2. Water in Reagents: The presence of water in the methanol or on the glassware can inhibit the reaction by shifting the equilibrium back to the starting materials. 3. Inadequate Reflux Time/Temp: The reaction may not have reached equilibrium. | 1. Catalyst Check: Ensure the correct catalytic amount of H₂SO₄ is added (typically 5-10 mol%). 2. Ensure Anhydrous Conditions: Use anhydrous methanol and flame-dried glassware. 3. Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC). Extend the reflux time until the starting material spot is minimal. A typical reflux time is 6-12 hours.[6][7] |
| Difficult Product Isolation | 1. Emulsion during Workup: Emulsions can form during the aqueous wash steps, making phase separation difficult. 2. Product Loss during Washing: The ester has some solubility in the aqueous wash solutions, especially if excess methanol is still present.[4] | 1. Break Emulsion: Add a saturated brine (NaCl) solution to increase the ionic strength of the aqueous phase, which helps to break emulsions. 2. Minimize Loss: After reflux, distill off the excess methanol before the aqueous workup.[8] Ensure the aqueous washes with sodium bicarbonate are performed until CO₂ evolution ceases to completely remove unreacted acid. |
| Product is Contaminated with Starting Material | 1. Incomplete Reaction: The reaction did not go to completion (see "Low Conversion"). 2. Ineffective Workup: The sodium bicarbonate wash was insufficient to remove all the unreacted 2,3-dichlorobenzoic acid. | 1. Drive Equilibrium: Use a larger excess of methanol or consider a method to remove water as it forms (e.g., Dean-Stark trap, though less common for methanol). 2. Thorough Washing: Perform multiple washes with saturated sodium bicarbonate solution. Test the aqueous layer with acid to ensure no more precipitate (unreacted carboxylic acid) forms before proceeding.[8] |
Experimental Protocol: Fischer Esterification
This protocol is adapted from established procedures and aims for a high yield of this compound.[7][9]
-
Setup: To a 2 L round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dichlorobenzoic acid (100 g, 0.526 mol).
-
Reagents: Add anhydrous methanol (1 L). Begin stirring to dissolve the solid.
-
Catalyst Addition: Slowly and carefully, add concentrated sulfuric acid (20 mL) to the stirring solution.
-
Reaction: Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction's progress using TLC.
-
Workup (Step 1 - Concentration): After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Workup (Step 2 - Extraction): Dilute the residue with ethyl acetate (1 L) and water (100 mL). Transfer to a separatory funnel.
-
Workup (Step 3 - Washing): Separate the organic layer. Wash it sequentially with a saturated sodium bicarbonate solution until gas evolution stops, followed by a wash with saturated brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the product as a white solid.
Workflow Diagram: Fischer Esterification
Caption: Workflow for this compound synthesis.
Section 2: Acyl Chloride Intermediate Method (via Thionyl Chloride)
For substrates that are sensitive to strong acids or when higher yields are required, converting the carboxylic acid to an acyl chloride intermediate using thionyl chloride (SOCl₂) is an excellent alternative. This method is generally faster and not reversible.
Frequently Asked Questions (FAQs): Thionyl Chloride Method
Q1: What is the advantage of using thionyl chloride? A1: The reaction of a carboxylic acid with thionyl chloride converts the hydroxyl group into an excellent leaving group.[1][10] The subsequent reaction of the resulting acyl chloride with methanol is rapid and irreversible, often leading to higher yields than Fischer esterification. The byproducts of the first step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion.[11]
Q2: What is the role of a catalyst like DMF? A2: A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the formation of the acyl chloride. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent.[12]
Q3: Are there significant safety concerns with this method? A3: Yes. Thionyl chloride is a corrosive and lachrymatory liquid that reacts violently with water. All manipulations must be performed in a well-ventilated fume hood under anhydrous conditions. The reaction also produces corrosive HCl gas, which must be neutralized with a trap.
Troubleshooting Guide: Thionyl Chloride Method
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Acyl Chloride | 1. Wet Reagents/Glassware: Thionyl chloride is rapidly hydrolyzed by water, deactivating it. 2. Incomplete Reaction: Insufficient reaction time or temperature. | 1. Strict Anhydrous Conditions: Use freshly distilled thionyl chloride and flame-dried glassware under an inert atmosphere (N₂ or Ar). 2. Monitor Reaction: The reaction is often run at reflux. Monitor for the cessation of gas evolution (SO₂ and HCl). |
| Dark-colored Product | 1. Decomposition: Overheating during the reaction or distillation can cause decomposition and charring. 2. Impurities in SOCl₂: Old or impure thionyl chloride can be yellow or brown and introduce color to the product. | 1. Temperature Control: Maintain careful temperature control during the reaction and consider vacuum distillation for purification if necessary. 2. Use Pure Reagents: Use freshly distilled or high-purity thionyl chloride. |
| Side Product Formation | 1. Reaction with Methanol: If methanol is present during the acyl chloride formation, thionyl chloride can react with it to form alkyl chlorides.[12] | 1. Sequential Addition: This is a two-step, one-pot procedure. Ensure the acyl chloride formation is complete before the slow, controlled addition of methanol, typically at a reduced temperature (e.g., 0 °C) to manage the exothermic reaction. |
Reaction Mechanism: Acyl Chloride Formation
Caption: Mechanism for converting a carboxylic acid to an acyl chloride.
Section 3: Alternative Methylation Methods
While less common for bulk synthesis, other methylation methods can be invaluable for specific applications, such as with acid-sensitive substrates or for small-scale, high-yield preparations.
Frequently Asked Questions (FAQs): Alternative Methods
Q1: When would I use (Trimethylsilyl)diazomethane (TMSCHN₂)? A1: TMSCHN₂ is a reagent used for the rapid and high-yield methylation of carboxylic acids under very mild conditions.[13] It is an excellent choice for substrates that cannot tolerate the harsh acidic conditions of Fischer esterification or the reactive nature of thionyl chloride.[14] It is considered a safer alternative to diazomethane.[13][15]
Q2: What are the primary hazards associated with diazomethane and its derivatives? A2: Diazomethane is a highly toxic, carcinogenic, and potentially explosive yellow gas.[16] TMSCHN₂ is less explosive but is still very toxic and can be fatal upon inhalation.[15] Both reagents must be handled with extreme caution in a fume hood using appropriate personal protective equipment and specialized glassware.[15][16]
Q3: Is the Mitsunobu reaction a viable option for this esterification? A3: The Mitsunobu reaction, using an alcohol, a phosphine (like PPh₃), and an azodicarboxylate (like DEAD or DIAD), can form esters with inversion of configuration at a chiral alcohol center.[17][18] For a simple methylation of an achiral acid like 2,3-dichlorobenzoic acid, it is overly complex and expensive compared to other methods. Its primary utility lies in stereospecific synthesis, which is not relevant here.
References
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. [Link]
-
19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. (2019). Chemistry LibreTexts. [Link]
-
Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE. Yale Environmental Health & Safety. [Link]
-
Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane. (2026). JoVE. [Link]
-
Catalytic Methylation of Oxygen Nucleophiles with Safe, Stable Methylating Agents. (n.d.). ACS Publications. [Link]
-
Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. (n.d.). A "Little" Mass Spec and Sailing. [Link]
-
Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. (2026). ResearchGate. [Link]
-
SOCl2 Reaction with Carboxylic Acids. (n.d.). Chemistry Steps. [Link]
-
How does this esterfication reaction proceed without side product resulting from reaction of amine with? (2021). Reddit. [Link]
-
Fischer Esterification: Benzoic Acid Lab Manual. (n.d.). Studylib. [Link]
-
Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. (n.d.). PubMed Central (PMC). [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (n.d.). ResearchGate. [Link]
-
a general procedure for mitsunobu inversion of sterically hindered alcohols. (n.d.). Organic Syntheses. [Link]
-
esterification of benzoic acid to methyl benzoate. (n.d.). [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018). ResearchGate. [Link]
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]
-
Preparation of Methyl Benzoate. (n.d.). [Link]
-
Preparation of methyl benzoate (benzoic acid methyl ester). (n.d.). PrepChem.com. [Link]
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- 13. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
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- 16. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]
- 17. Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Methyl 2,3-Dichlorobenzoate from Isomeric Impurities
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing the challenge of purifying Methyl 2,3-dichlorobenzoate from its closely related positional isomers. The methodologies and principles discussed herein are designed to ensure scientific integrity and provide robust, reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification of this compound.
Q1: Why is the separation of this compound from its isomers so challenging?
A: The primary difficulty lies in the very similar physicochemical properties of positional isomers. Dichlorobenzoate isomers (e.g., 2,3-, 2,4-, 2,5-, 3,4-) have identical molecular weights and elemental compositions. They exhibit only minor differences in polarity, boiling points, and solubility, which are the key properties exploited in standard purification techniques like distillation and recrystallization.[1][2] For instance, the boiling points of dichlorobenzene isomers are extremely close, making their separation by simple distillation practically ineffective.[2] This challenge extends to their corresponding methyl esters, necessitating more sophisticated or highly optimized purification strategies.
Q2: What are the most common isomeric impurities I am likely to encounter?
A: The profile of isomeric impurities depends heavily on the synthetic route used to produce the precursor, 2,3-dichlorobenzoic acid. Typically, chlorination of benzoic acid or related precursors results in a mixture of isomers.[3] Common isomeric impurities include Methyl 2,4-dichlorobenzoate, Methyl 2,5-dichlorobenzoate, Methyl 3,4-dichlorobenzoate, and Methyl 2,6-dichlorobenzoate. The synthesis of 2,5-dichlorobenzoic acid ester, for example, often starts from the chlorination of benzoic acid, which can produce other isomers that need to be removed.[4]
Q3: What is the most effective method for achieving >99% isomeric purity on a laboratory scale?
A: There is no single "best" method, as the optimal choice depends on the specific impurity profile, the quantity of material, and available equipment. However, a general hierarchy of effectiveness is as follows:
-
Preparative High-Performance Liquid Chromatography (HPLC): This is often the most powerful technique for separating closely related isomers. Reversed-phase HPLC can effectively resolve dichlorobenzoic acid isomers, and similar principles apply to their methyl esters.[5][6][7] It is highly effective for achieving high purity on a milligram-to-gram scale.
-
Fractional Crystallization: This can be a highly effective and scalable method if a suitable solvent system is identified that significantly differentiates the solubilities of the target isomer and its impurities. For example, the pure methyl ester of 2,5-dichlorobenzoic acid has been isolated from a mixture by allowing it to solidify at low temperatures and separating it from the liquid "drip oil" containing other isomers.[3]
-
Column Chromatography: While less resolving than HPLC, meticulously optimized column chromatography on silica gel can be effective, particularly if the polarity difference between isomers is sufficient.
-
Fractional Distillation under Reduced Pressure: This is generally the least effective method for these isomers due to their close boiling points but may be useful for removing non-isomeric impurities or for a coarse initial purification.[2]
Q4: How can I accurately determine the isomeric purity of my sample?
A: Accurate purity assessment is critical. The two most reliable methods are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for analyzing volatile, thermally stable compounds like methyl esters. A high-resolution capillary column can separate the isomers, and the mass spectrometer provides definitive identification of each peak.[8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a high-resolution column (e.g., C18), is excellent for quantifying isomeric ratios.[5][6][10] The use of a UV detector, set to a wavelength where all isomers absorb, allows for accurate area-percent analysis.
It is crucial to validate the analytical method to ensure that all isomers are fully resolved from the main component peak.
Section 2: Troubleshooting Purification Protocols
This section provides practical solutions to common problems encountered during purification experiments.
Topic: Recrystallization
Problem: My recrystallization failed to significantly improve the isomeric purity, or my yield was unacceptably low.
A: This is a common issue stemming from suboptimal solvent selection and procedural execution. The goal of recrystallization is to find a solvent in which the target compound (this compound) has high solubility at an elevated temperature but low solubility at a reduced temperature, while the isomeric impurities remain soluble (or vice-versa).
Causality & Solution Workflow:
-
Inadequate Solvent Choice: The solvent may dissolve all isomers equally well, or not provide a steep enough solubility curve with temperature.
-
Solution: Conduct a systematic solvent screen. Use small quantities of your impure material (~10-20 mg) in test tubes with various solvents (0.5-1.0 mL). Test solvents of varying polarities. Methanol is often used for recrystallizing substituted methyl benzoates.[11][12] Ethanol has also been reported for recrystallizing Methyl 2,5-dichlorobenzoate.[11] Experiment with single-solvent and dual-solvent systems (e.g., methanol/water, ethanol/water, hexane/ethyl acetate).
-
| Solvent Class | Example Solvents to Screen | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Good starting point; polarity can be tuned with water. |
| Esters | Ethyl Acetate | Medium polarity solvent. |
| Hydrocarbons | Hexane, Heptane | Nonpolar; often used as an anti-solvent. |
| Ethers | Diethyl Ether, MTBE | Can be effective but watch for low boiling points. |
| Ketones | Acetone | Polar aprotic solvent. |
-
Precipitation vs. Crystallization: Cooling the solution too rapidly causes the product to precipitate or "crash out," trapping impurities within the solid matrix.
-
Solution: Ensure slow, controlled cooling. After dissolving the solid in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated if necessary. Only after it has reached room temperature and crystal growth has initiated should you move it to an ice bath or refrigerator to maximize yield.
-
-
Seeding: Spontaneous nucleation may be slow or result in the wrong polymorph.
-
Solution: If you have a small amount of pure material, add a single seed crystal to the supersaturated solution as it cools to encourage the growth of the desired crystals.
-
-
Excess Solvent: Using too much solvent will keep the product dissolved even at low temperatures, leading to poor recovery.
-
Solution: Use the absolute minimum volume of boiling solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until dissolution is complete.
-
Topic: Column Chromatography
Problem: I'm getting poor resolution (co-elution) between this compound and an isomeric impurity on my silica gel column.
A: Poor resolution in column chromatography is typically due to an inappropriate mobile phase polarity or improper column packing and loading. The separation of isomers on silica relies on subtle differences in their polarity and interaction with the stationary phase.
Causality & Solution Workflow:
-
Incorrect Mobile Phase Polarity: If the eluent is too polar, all compounds will travel quickly with the solvent front (low Rf values, poor separation). If it's not polar enough, compounds will remain adsorbed to the silica (high Rf values, slow elution, band broadening).
-
Solution: Methodical TLC Analysis. Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of ~0.25-0.35 for the target compound (this compound) and maximize the difference in Rf (ΔRf) between it and the impurities.
-
Start with a nonpolar system , such as Hexane/Ethyl Acetate or Hexane/Dichloromethane, and gradually increase the proportion of the more polar solvent until the desired Rf is achieved.
-
-
Column Overloading: Loading too much material onto the column leads to broad, overlapping bands that cannot be resolved.
-
Solution: A general rule of thumb is to load no more than 1g of crude material per 20-40g of silica gel (1:20 to 1:40 ratio) for difficult separations.
-
-
Poor Technique: Improper column packing can create channels, while poor sample loading can widen the initial band.
-
Solution:
-
Packing: Use a "slurry packing" method to ensure a homogenous, air-free column bed.
-
Loading: Dissolve the crude sample in the minimum possible volume of the mobile phase (or a slightly stronger solvent, which is then evaporated onto a small amount of silica to be dry-loaded). A concentrated, narrow starting band is essential for good separation.
-
-
Troubleshooting Logic for Column Chromatography ```dot
Caption: Decision workflow for selecting a purification strategy.
Section 4: References
-
AERU. (n.d.). 2,5-dichlorobenzoic acid methyl ester. Retrieved from [Link]
-
Kataoka, H., et al. (1999). Gas Chromatographic-Mass Spectrometric Analysis of Dichlorobenzene Isomers in Human Blood With Headspace Solid-Phase Microextraction. Journal of Chromatography B: Biomedical Sciences and Applications, 731(2), 217-21. Available from: [Link]
-
Rao, B. M., et al. (2012). A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. Journal of Chromatographic Science, 50(7), 577-83. Available from: [Link]
-
ResearchGate. (n.d.). Separation of dichlorobenzenes isomers on columns. Retrieved from [Link]
-
Britten, A. H., & Bernan, F. L. (1965). U.S. Patent No. 3,170,961. Google Patents. Retrieved from
-
Rao, B. M., et al. (2012). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Journal of Chromatographic Science, 50(7), 577-83. Available from: [Link]
-
Minoux, B., & Peignier, M. (1974). U.S. Patent No. 3,847,755. Google Patents. Retrieved from
-
ResearchGate. (2011). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2,4-Dichlorobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Louder, A. S. (1978). U.S. Patent No. 4,089,909. Google Patents. Retrieved from
-
ResearchGate. (n.d.). HPLC chromatograms for the separation of: (A) xylene; (B) dichlorobenzene. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3,5-Dichlorobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Starr, D., & Hyson, A. M. (1972). U.S. Patent No. 3,703,546. Google Patents. Retrieved from
-
Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]
-
Kamlet, J. (1951). U.S. Patent No. 2,546,545. Google Patents. Retrieved from
-
ResearchGate. (2014). Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids. Retrieved from [Link]
-
Babar, T. M., et al. (2008). Methyl 2,5-dichlorobenzoate. Acta Crystallographica Section E, 64(Pt 10), o1970. Available from: [Link]
-
Brühne, F., & Klotz, E. (1980). U.S. Patent No. 4,300,004. Google Patents. Retrieved from
-
PubChem. (n.d.). Methyl 2,5-dichlorobenzoate. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 2905-54-6. Retrieved from [Link]
-
van der Pijl, A., et al. (2021). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. Drug Testing and Analysis, 13(5), 987-998. Available from: [Link]
-
ResearchGate. (2008). Methyl 2,5-dichlorobenzoate. Retrieved from [Link]
-
SIELC Technologies. (2018). Methyl 2,5-dichlorobenzoate. Retrieved from [Link]
-
Institute of Environmental Assessment and Water Research (IDAEA-CSIC). (n.d.). Latest Advances in the Analysis of Volatile Organic Compounds by Single Quadrupole GC-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of 2,4 Dichlorobenzoic Acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 2905-67-1 | Product Name : Methyl 3,5-dichlorobenzoate. Retrieved from [Link]
-
YouTube. (2020, March 25). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]
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- 1. US3170961A - Process for separating dichlorobenzene isomers - Google Patents [patents.google.com]
- 2. US3847755A - Separation of dichlorobenzene isomers by extractive distillation with an aprotic polar solvent - Google Patents [patents.google.com]
- 3. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 4. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]
- 5. A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Gas chromatographic-mass spectrometric analysis of dichlorobenzene isomers in human blood with headspace solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 11. Methyl 2,5-dichlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
"common byproducts in the synthesis of Methyl 2,3-dichlorobenzoate"
Welcome to the technical support center for the synthesis of Methyl 2,3-dichlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their experiments. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The most frequently employed and scalable method is the Fischer-Speier esterification of 2,3-dichlorobenzoic acid.[1][2] This reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][3][4] The large excess of methanol serves as both a reactant and the solvent, which helps to drive the reaction equilibrium toward the formation of the ester product.[1][3]
Q2: I see an impurity in my final product with a similar mass spectrum. What could it be?
The most probable impurity is unreacted 2,3-dichlorobenzoic acid .[4][5] The Fischer esterification is a reversible reaction, and if it does not proceed to completion, you will have starting material present in your crude product.[1][3] Another possibility, depending on the source of your starting material, could be an isomeric dichlorobenzoate ester (e.g., methyl 2,5-dichlorobenzoate or methyl 3,4-dichlorobenzoate) if the initial 2,3-dichlorobenzoic acid was not pure.[6]
Q3: How can I easily remove the acid catalyst (H₂SO₄) after the reaction?
The standard procedure is to perform an aqueous workup. After cooling the reaction mixture, it is typically diluted with an organic solvent (like ethyl acetate) and washed with a mild base.[4][7] A saturated solution of sodium bicarbonate (NaHCO₃) is ideal for this purpose as it neutralizes the strong acid catalyst and also removes any unreacted 2,3-dichlorobenzoic acid by converting it to its water-soluble sodium salt.[4][7]
Q4: My yield is consistently low. What are the primary factors affecting the yield in a Fischer esterification?
Low yield in Fischer esterification is almost always linked to the position of the chemical equilibrium. The key factors are:
-
Water Removal: The reaction produces one molecule of water for every molecule of ester formed.[1] If this water is not removed, it can hydrolyze the ester back to the starting materials, shifting the equilibrium to the left.[3] Using a large excess of methanol helps, but for very high yields, azeotropic removal of water using a Dean-Stark apparatus with a solvent like toluene can be employed.[2]
-
Reagent Stoichiometry: A large excess of the alcohol (methanol) is crucial to push the equilibrium towards the product side, in accordance with Le Chatelier's principle.[1][3]
-
Reaction Time and Temperature: The reaction needs to be heated under reflux for a sufficient duration to reach equilibrium.[4] Typical reaction times can range from 5 to 12 hours.[4][8]
Troubleshooting Guide: Common Byproducts & Solutions
This section addresses specific byproducts and experimental issues in a problem-solution format.
Issue 1: Presence of Unreacted 2,3-Dichlorobenzoic Acid
-
Symptom: TLC analysis shows a spot corresponding to the starting material. The crude ¹H NMR spectrum shows a broad singlet for the carboxylic acid proton, and the product fails to fully solidify or has a lower-than-expected melting point.
-
Root Cause Analysis: The esterification reaction has not reached completion. This is an equilibrium-limited reaction, and insufficient reaction time or inefficient water removal allows the reverse reaction (hydrolysis) to occur.[3]
-
Solution Protocol:
-
Extend Reaction Time: Ensure the reaction is refluxed for an adequate period (minimum 5-6 hours, potentially up to 12 hours).[4][8] Monitor the reaction progress by TLC or a test workup followed by ¹H NMR until the starting material spot is no longer visible.
-
Purification: During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution. This will deprotonate the carboxylic acid, forming the sodium salt which is soluble in the aqueous layer and thus easily removed from the desired ester product.[4][7]
-
Issue 2: Identification of Isomeric Impurities
-
Symptom: GC-MS or LC-MS analysis indicates the presence of compounds with the same mass as the desired product but with different retention times. The melting point of the purified product is broad or depressed.
-
Root Cause Analysis: The commercial 2,3-dichlorobenzoic acid used as the starting material may contain other positional isomers (e.g., 2,5-dichloro-, 3,4-dichloro-, 2,4-dichloro-, etc.).[6] These isomers will undergo esterification concurrently, leading to a mixture of methyl dichlorobenzoate isomers in the final product.
-
Solution Protocol:
-
Source Material Analysis: Before starting the synthesis, verify the purity of the 2,3-dichlorobenzoic acid starting material by GC, HPLC, or melting point analysis. The melting point of pure 2,3-dichlorobenzoic acid is around 164-167 °C.
-
Purification Strategy: Separating these isomers can be challenging.
-
Recrystallization: If the isomeric impurities are present in small amounts, careful recrystallization from a suitable solvent system (e.g., ethanol/water) may be effective.[8]
-
Chromatography: For high-purity requirements, column chromatography on silica gel is the most reliable method for separating positional isomers.
-
-
Issue 3: Formation of a Low-Boiling Point Byproduct
-
Symptom: During solvent removal under reduced pressure, a significant amount of a volatile, low-boiling point liquid is recovered, and the overall yield of the desired ester is reduced.
-
Root Cause Analysis: Under the strong acidic conditions and elevated temperatures of the Fischer esterification, a side reaction can occur where two molecules of methanol condense to form dimethyl ether and water.
2 CH₃OH --(H⁺, Δ)--> CH₃OCH₃ + H₂O
This side reaction consumes the alcohol reactant and introduces more water into the system, which can hinder the primary esterification reaction.
-
Solution Protocol:
-
Temperature Control: While reflux is necessary, avoid excessive or "superheating" of the reaction mixture. Maintain a gentle, controlled reflux.
-
Use of Milder Catalysts: While sulfuric acid is common, catalysts like p-toluenesulfonic acid (TsOH) or certain Lewis acids may be effective at lower temperatures, potentially reducing the rate of ether formation.[2]
-
Issue 4: Potential Decarboxylation of Starting Material
-
Symptom: GC-MS analysis reveals a peak corresponding to 1,2-dichlorobenzene . This is more likely to be observed if the reaction is run at very high temperatures for extended periods.
-
Root Cause Analysis: Some aromatic carboxylic acids can undergo decarboxylation (loss of CO₂) when heated strongly, especially in the presence of an acid catalyst. While challenging for many benzoic acids, it remains a potential side reaction under harsh conditions.[9]
-
Solution Protocol:
-
Strict Temperature Management: Avoid temperatures significantly higher than the boiling point of methanol (approx. 65 °C). The energy input should be just enough to maintain a steady reflux.
-
Alternative Esterification Methods: If decarboxylation is a persistent issue, consider milder, non-heating methods for esterification. For example, converting the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol at room temperature, avoids high temperatures altogether.[10][11][12]
-
Summary of Key Physical Properties
For effective identification and purification, refer to the properties of the target compound and potential byproducts.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₈H₆Cl₂O₂ | 205.04 | 33-38[4] |
| 2,3-Dichlorobenzoic Acid | C₇H₄Cl₂O₂ | 191.01 | 164-167 |
| Methyl 2,5-dichlorobenzoate | C₈H₆Cl₂O₂ | 205.04 | 37-40[13] |
| 1,2-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | -17 |
Experimental Workflow & Diagrams
Protocol 1: Synthesis via Fischer Esterification
This protocol is a representative procedure based on common literature methods.[4][7]
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 2,3-dichlorobenzoic acid (1.0 eq).
-
Reagents: Add a large excess of methanol (e.g., 10-20 eq), which will also act as the solvent.
-
Catalyst: Slowly and carefully add concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring mixture.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 6-12 hours. Monitor the reaction's completion via TLC.
-
Workup:
-
Cool the reaction to room temperature and remove the bulk of the methanol under reduced pressure.
-
Dilute the residue with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated NaHCO₃ solution (until no more gas evolves), and finally with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) or purify by column chromatography if necessary to obtain pure this compound as a white solid.[8]
Diagram: Fischer Esterification Pathway
Caption: The reversible pathway of Fischer esterification.
Diagram: Common Byproducts and Side Reactions
Caption: Potential byproduct pathways from the main reaction.
References
- Google Patents. (n.d.). EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride.
- Google Patents. (n.d.). US20090312544A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride.
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
- Google Patents. (n.d.). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
-
AERU. (n.d.). 2,5-dichlorobenzoic acid methyl ester. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methyl 2,5-dichlorobenzoate. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Candish, L., et al. (2017). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dichlorobenzoic acid. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound CAS#: 2905-54-6 [m.chemicalbook.com]
- 5. 2,3-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- 8. Methyl 2,5-dichlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05533H [pubs.rsc.org]
- 10. 2,3-Dichlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 11. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 12. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 13. 2,5-ジクロロ安息香酸メチル 99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Conversion in the Esterification of 2,3-Dichlorobenzoic Acid
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the esterification of 2,3-dichlorobenzoic acid. Due to the significant steric hindrance posed by the ortho- and meta-chloro substituents, this substrate often fails to provide satisfactory yields under standard esterification conditions.[1] This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you diagnose issues and optimize your reaction for high conversion.
Troubleshooting Guide: Diagnosing and Solving Low Conversion
This section is structured to help you systematically identify the root cause of low yields and implement effective solutions.
Q1: I'm using a standard Fischer esterification protocol (acid catalyst, excess alcohol) but my conversion is extremely low. What is the primary cause?
A1: The primary culprit is the inherent structure of 2,3-dichlorobenzoic acid. The chlorine atom at the 2-position (ortho) sterically shields the carbonyl carbon. This bulkiness physically obstructs the nucleophilic attack by the alcohol, dramatically slowing down the rate of the reaction. While the Fischer esterification is a robust reaction, its reliance on a direct nucleophilic acyl substitution makes it particularly sensitive to steric hindrance at the acid's alpha-carbon.[1]
Furthermore, the Fischer esterification is an equilibrium-limited process.[2][3][4] The reaction produces water as a byproduct. If this water is not actively removed, it will hydrolyze the ester product, shifting the equilibrium back towards the starting materials and preventing the reaction from reaching completion.[5][6][7]
Q2: How can I effectively manage the reaction equilibrium to favor product formation in a Fischer esterification?
A2: To drive the reaction forward, you must rigorously remove the water byproduct. There are two primary, field-proven strategies:
-
Use a Dean-Stark Apparatus: This is the most effective method for continuous water removal.[2][8] The reaction is run in a solvent that forms a low-boiling azeotrope with water, such as toluene or xylene.[8] The azeotrope distills into the Dean-Stark trap, where the denser water separates and is collected, while the solvent overflows back into the reaction flask.[9][10] This physically sequesters the water, preventing the reverse reaction.
-
Employ a Large Excess of Alcohol: Using the alcohol reactant as the solvent (a 10 to 50-fold excess) can shift the equilibrium towards the ester product, according to Le Chatelier's principle.[5][11] This approach is most practical for simple, inexpensive alcohols like methanol or ethanol. However, for a sterically hindered substrate like 2,3-dichlorobenzoic acid, this may still not be sufficient to achieve high conversion and can complicate product purification.
Q3: I've implemented water removal, but the reaction is still impractically slow. What are my options?
A3: If the reaction remains slow despite addressing the equilibrium, the issue is kinetic, stemming from steric hindrance. At this point, you should consider more advanced methods. However, if you must proceed with a Fischer-type reaction, you can try increasing the catalyst concentration (e.g., from a catalytic amount to 0.5 equivalents of H₂SO₄) and elevating the reaction temperature, but be mindful of potential side reactions like dehydration of the alcohol or charring.
Advanced Protocols for Hindered Substrates
When the Fischer esterification proves inadequate, switching to a more suitable method is the most efficient path forward. These methods bypass the direct nucleophilic attack on the unactivated carboxylic acid.
Q4: What is the Steglich esterification, and why is it effective for 2,3-dichlorobenzoic acid?
A4: The Steglich esterification is a powerful method that works under mild, neutral conditions, making it ideal for sensitive or sterically demanding substrates.[12][13] The reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) .[14][15][16]
Mechanism of Action: Instead of the alcohol attacking the carboxylic acid directly, the DCC first activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[12] The DMAP catalyst then intercepts this intermediate to form an even more reactive N-acylpyridinium species. This "active ester" is highly susceptible to nucleophilic attack by the alcohol, even a sterically hindered one, to form the desired ester product.[12]
Q5: Is converting 2,3-dichlorobenzoic acid to its acid chloride a good strategy?
A5: Absolutely. This is a classic and highly reliable two-step approach for esterifying difficult substrates.
-
Step 1: Formation of the Acid Chloride. The carboxylic acid is converted to the highly reactive 2,3-dichlorobenzoyl chloride. This is typically achieved by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride.[17]
-
Step 2: Reaction with Alcohol. The purified acid chloride is then reacted with the desired alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to neutralize the HCl byproduct. This reaction is typically fast and high-yielding, even at low temperatures.
This method's primary advantage is that the second step is not an equilibrium, and the high reactivity of the acid chloride readily overcomes steric barriers.
Q6: What about the Mitsunobu reaction?
A6: The Mitsunobu reaction is another excellent option that proceeds under very mild conditions.[18] It involves reacting the alcohol and carboxylic acid with triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[19][20] The reaction activates the alcohol, making it a good leaving group that is then displaced by the carboxylate nucleophile.[18] This method is particularly useful for secondary alcohols where stereochemical inversion is desired, but it is also highly effective for esterifying sterically hindered acids.[20][21] A key consideration is that the carboxylic acid should be reasonably acidic (pKa < 13) for the reaction to proceed efficiently.[20]
Methodology Comparison for 2,3-Dichlorobenzoic Acid
| Method | Key Reagents | Conditions | Pros | Cons/Challenges |
| Optimized Fischer | H₂SO₄ or p-TsOH, Toluene | High Temp (Reflux) | Inexpensive reagents; one-pot reaction. | Often incomplete conversion; requires high temperatures and long reaction times. |
| Steglich | DCC or EDC, DMAP | Mild (0°C to RT) | High yields for hindered acids; mild conditions protect sensitive functional groups.[12][14] | DCC byproduct (DCU) can be difficult to remove; reagents are more expensive. |
| Acid Chloride | SOCl₂ or (COCl)₂, Pyridine | Biphasic (0°C to RT) | Very high yields; overcomes severe steric hindrance; not an equilibrium reaction. | Two-step process; reagents are corrosive and moisture-sensitive. |
| Mitsunobu | PPh₃, DEAD or DIAD | Mild (0°C to RT) | Very mild conditions; high yields; tolerates a wide range of functional groups.[19][21] | Stoichiometric byproducts (triphenylphosphine oxide, hydrazine) can complicate purification. |
Detailed Experimental Protocols
Protocol 1: Optimized Fischer Esterification via Dean-Stark Azeotropic Distillation
This protocol aims to maximize the yield of a Fischer esterification by ensuring continuous water removal.
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.[9][22] Ensure all glassware is oven-dried to remove residual moisture.
-
Reagent Charging: To the flask, add 2,3-dichlorobenzoic acid (1.0 eq), the desired primary or secondary alcohol (1.5-3.0 eq), p-toluenesulfonic acid monohydrate (0.1-0.2 eq), and toluene (enough to fill the flask to about half its volume).
-
Water Removal: Fill the Dean-Stark trap with toluene before starting the reaction.[9]
-
Reaction: Heat the mixture to a vigorous reflux. The toluene-water azeotrope will begin to distill and collect in the trap.[8][23] Continue refluxing until the theoretical amount of water has been collected or water ceases to collect in the arm of the trap.
-
Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and unreacted carboxylic acid), water, and brine.[24][25]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ester. Purify further by distillation or chromatography as needed.
Protocol 2: Steglich Esterification of 2,3-Dichlorobenzoic Acid
This protocol is a high-yield alternative for hindered substrates.[16]
-
Reagent Preparation: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dichlorobenzoic acid (1.0 eq), the desired alcohol (1.1-1.5 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in the same anhydrous solvent dropwise over 15 minutes.
-
Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup (for DCC): Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Workup (for EDC): If EDC was used, the urea byproduct is water-soluble. Proceed directly to the extraction step.
-
Extraction & Isolation: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (to remove residual DMAP and any EDC-urea), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography.
Frequently Asked Questions (FAQs)
-
FAQ 1: How do I completely remove the dicyclohexylurea (DCU) byproduct from my Steglich reaction? DCU has low solubility in most common organic solvents. The best practice is to filter the bulk of it after the reaction. To remove residual DCU, you can concentrate the crude product and re-dissolve it in a minimal amount of a solvent where the ester is soluble but DCU is not (like diethyl ether or hexanes), cool it, and filter again. Alternatively, column chromatography is very effective at separating the product from any remaining DCU.
-
FAQ 2: The reagents for Mitsunobu and Steglich esterifications are expensive. Are there any cost-effective alternatives for large-scale synthesis? For large-scale applications where cost is a major factor, the two-step acid chloride method is often preferred. Thionyl chloride is an inexpensive reagent, and the procedure is robust and scalable. While it involves an extra step, the high yields and reliable performance often make it more economically viable than Steglich or Mitsunobu couplings.
-
FAQ 3: Are there specific safety precautions for these advanced methods? Yes. DCC is a potent skin allergen and sensitizer; always handle it with appropriate gloves in a fume hood.[13] Thionyl chloride is highly corrosive and reacts violently with water to release toxic HCl and SO₂ gas; it must be handled in a dry apparatus within a fume hood. DEAD and DIAD are potentially explosive and should be handled with care, avoiding heat and shock. Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
BYJU'S. Fischer esterification reaction. Retrieved from [Link]
-
Fiveable. Steglich Esterification Definition. Retrieved from [Link]
-
Sciencemadness Wiki. (2022, April 6). Esterification. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
University of York. Dean Stark Trap - Chemistry Teaching Labs. Retrieved from [Link]
-
Scribd. Dean-Stark Setup Guide for Chemists. Retrieved from [Link]
-
Wikipedia. Fischer–Speier esterification. Retrieved from [Link]
-
JoVE. (2017, February 22). Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. Retrieved from [Link]
-
Scribd. Steglich Esterification Guide. Retrieved from [Link]
-
Wikipedia. Dean–Stark apparatus. Retrieved from [Link]
-
Organic Chemistry Portal. Steglich Esterification. Retrieved from [Link]
-
Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances. Retrieved from [Link]
-
Grokipedia. Dean–Stark apparatus. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]
-
Castro, J. L. (2005). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Retrieved from [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Retrieved from [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Retrieved from [Link]
-
Master Organic Chemistry. Mitsunobu Reaction. Retrieved from [Link]
- Google Patents. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
-
Rahim, A. S. A., & Hamid, S. A. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science. Retrieved from [Link]
-
Tapolcsányi, P., et al. (2001). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Molecules. Retrieved from [Link]
-
Studylib. Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]
-
University of Colorado Boulder. Lab5 procedure esterification. Retrieved from [Link]
-
Uddin, M. J., et al. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research. Retrieved from [Link]
- Google Patents. WO2007122638A2 - An improved process for preparation of lamotrigine intermediates.
-
Organic Chemistry Data. Acid to Ester - Common Conditions. Retrieved from [Link]
- Google Patents. US3822311A - Process for the production of 2,5-dichloro-3-nitro-benzoic acid.
- Google Patents. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride.
-
Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]
-
University of California, Berkeley. esterification of benzoic acid to methyl benzoate. Retrieved from [Link]
-
Journal of Physical Science. Improved Fischer Esterification of Substituted Benzoic Acid. Retrieved from [Link]
- Google Patents. WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride.
-
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
- Google Patents. US6235924B1 - Continuous process for preparing benzoic acid esters.
-
Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?. Retrieved from [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
Reddit. (2024, February 18). Esterification/Amidation Problems. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. byjus.com [byjus.com]
- 6. Esterification - Sciencemadness Wiki [sciencemadness.org]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Chemistry Teaching Labs - Dean Stark Trap [chemtl.york.ac.uk]
- 10. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 11. studylib.net [studylib.net]
- 12. Steglich Esterification [organic-chemistry.org]
- 13. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 14. fiveable.me [fiveable.me]
- 15. scribd.com [scribd.com]
- 16. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 17. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 18. Mitsunobu Reaction [organic-chemistry.org]
- 19. glaserr.missouri.edu [glaserr.missouri.edu]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. pubs.acs.org [pubs.acs.org]
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- 23. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 24. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 25. personal.tcu.edu [personal.tcu.edu]
Technical Support Center: Optimizing Reaction Conditions for Methyl 2,3-Dichlorobenzoate Hydrolysis
Welcome to the technical support center for the hydrolysis of Methyl 2,3-Dichlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental choices to ensure successful and optimized hydrolysis reactions.
Understanding the Challenges
The hydrolysis of this compound to 2,3-dichlorobenzoic acid presents a unique set of challenges primarily due to the substitution pattern on the aromatic ring. The chlorine atom at the ortho (C2) position introduces significant steric hindrance, which can impede the nucleophilic attack at the carbonyl carbon. Concurrently, the electron-withdrawing nature of the two chlorine atoms increases the electrophilicity of the carbonyl carbon, which can influence the reaction rate. A successful hydrolysis strategy must balance these competing electronic and steric effects.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: My hydrolysis is extremely slow or incomplete under standard conditions. What is the underlying issue and how can I resolve it?
Answer:
The primary reason for slow or incomplete hydrolysis of this compound is the steric hindrance imparted by the ortho-chloro substituent. This physically blocks the approach of the nucleophile (hydroxide or water) to the ester's carbonyl carbon. Standard conditions, such as using aqueous sodium hydroxide at room temperature or moderate heat, are often insufficient to overcome this steric barrier.
Troubleshooting Workflow:
Technical Support Center: TLC Visualization for Dichlorobenzoate Isomer Separation
Welcome to the technical support center for the analysis of dichlorobenzoate isomers using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex challenges encountered during the visualization of these closely related compounds.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the TLC analysis of dichlorobenzoate isomers.
Q1: My dichlorobenzoate isomer spots are not visible under the UV lamp. What is the primary reason for this?
A1: The most common reason for not seeing spots under a UV lamp is that dichlorobenzoate isomers, while aromatic, may not be sufficiently conjugated to strongly absorb UV light at the standard 254 nm wavelength used for visualization.[1][2][3] While many aromatic compounds quench the fluorescence of the TLC plate, the presence of electron-withdrawing chloro- and carboxyl- groups can alter the electronic properties of the benzene ring, potentially reducing UV absorbance.
Q2: Can I use a chemical stain to visualize my dichlorobenzoate isomers?
A2: Yes, chemical stains are a viable and often necessary alternative to UV visualization for dichlorobenzoate isomers.[1] Since these compounds lack functional groups that react with highly specific stains, more general-purpose oxidizing stains are typically effective.
Q3: Is it possible to separate dichlorobenzoate isomers that have very close Rf values?
A3: Separating isomers with close Rf values is a common challenge in TLC.[4] You can improve separation by modifying the solvent system to alter selectivity, or by running the TLC plate multiple times in the same solvent system.[4] This technique, known as multiple development, can effectively increase the separation distance between spots.
Q4: What is the most significant factor affecting the reproducibility of my TLC results for dichlorobenzoate isomers?
A4: The most critical factor for reproducibility is the precise control of the mobile phase composition and the saturation of the TLC chamber. Even minor variations in the solvent ratios can significantly alter the Rf values and the separation of closely related isomers. Additionally, ensuring the chamber is fully saturated with solvent vapors before developing the plate is crucial for consistent results.
II. Troubleshooting Guides
This section provides detailed, question-and-answer-based solutions to specific problems you may encounter during your experiments.
A. Issues with UV Visualization
Q: I see very faint spots under the UV lamp. How can I enhance their visibility?
A:
-
Ensure Proper Wavelength: Confirm you are using a short-wavelength UV lamp (254 nm), as this is the standard for visualizing compounds on TLC plates containing a fluorescent indicator.[2][3][5]
-
Increase Concentration: The concentration of your spotted sample may be too low. Prepare a more concentrated solution of your dichlorobenzoate isomers and re-spot the plate.
-
Check Plate Quality: Ensure you are using high-quality TLC plates with a uniform fluorescent indicator. Older or poorly stored plates may have diminished fluorescence.
-
Optimize Viewing Conditions: View the plate in a darkened room or use a UV viewing cabinet to minimize ambient light, which can obscure faint spots.[6]
B. Challenges with Chemical Staining
Q: I used a potassium permanganate stain, but the entire plate turned brown, obscuring the spots. What went wrong?
A: This is a common issue with strong oxidizing stains like potassium permanganate.
-
Over-staining: You may have immersed the plate in the staining solution for too long or the solution was too concentrated. A quick dip is usually sufficient.[7]
-
Excessive Heating: Overheating the plate after staining can cause the background to char or darken excessively.[8] Heat gently with a heat gun until the spots appear, and then remove the heat.
-
Residual Solvent: Ensure all the mobile phase has completely evaporated from the plate before staining. Residual solvent can react with the stain and cause streaking or a dark background.[8]
Q: Which chemical stain is most suitable for dichlorobenzoate isomers?
A: For relatively inert compounds like dichlorobenzoate isomers, a strong, general oxidizing stain is recommended.
-
Potassium Permanganate (KMnO4): This is a good choice as it reacts with any compound that can be oxidized.[8][9] The spots will appear as yellow-brown spots on a purple or pink background.[9]
-
Phosphomolybdic Acid (PMA): This is another excellent general stain that produces blue-green spots on a yellow-green background upon heating.[10]
C. Problems with Isomer Separation
Q: My dichlorobenzoate isomers are co-eluting (appearing as a single spot). How can I improve the separation?
A:
-
Optimize the Mobile Phase: The key to separating isomers is to find a solvent system with the right selectivity.
-
Vary Solvent Ratios: Systematically vary the ratio of your polar and non-polar solvents. Small changes can have a significant impact on the separation of isomers.
-
Try Different Solvent Systems: If adjusting the ratios of your current system doesn't work, try a completely different solvent system. A table of starting solvent systems is provided below.
-
-
Multiple Developments: As mentioned in the FAQs, developing the plate multiple times in the same solvent system can enhance the separation of spots with close Rf values.[4]
-
Change the Stationary Phase: If you are using silica gel plates, consider trying alumina plates, or reversed-phase TLC plates.[11] Different stationary phases interact with compounds differently and may provide the selectivity needed for separation.
III. Experimental Protocols & Data
A. Protocol for UV Visualization
-
After developing and drying the TLC plate, place it under a short-wavelength (254 nm) UV lamp.[7]
-
UV-active compounds will appear as dark spots against the fluorescent green background of the plate.[2][3]
-
Immediately circle the spots with a pencil, as they will disappear once the UV light is removed.[3][5]
B. Protocol for Potassium Permanganate Staining
-
Prepare the Staining Solution: Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.
-
Stain the Plate: After developing and thoroughly drying the TLC plate, dip it quickly into the permanganate solution using forceps.
-
Visualize: Remove the plate and let the excess stain drip off. The spots will appear as yellow-to-brown spots on a purple background. Gentle heating with a heat gun can accelerate the visualization.
C. Table of Suggested Solvent Systems for Dichlorobenzoate Isomers
The optimal solvent system will depend on the specific dichlorobenzoate isomers being separated. The following table provides starting points for your methods development. An ideal Rf value for good separation in column chromatography is often considered to be around 0.3.[12][13]
| Solvent System (v/v) | Polarity | Expected Rf Range | Notes |
| Hexane:Ethyl Acetate (8:2) | Low to Medium | 0.2 - 0.5 | A good starting point for many aromatic compounds. |
| Toluene:Ethyl Acetate (9:1) | Low | 0.1 - 0.4 | The aromaticity of toluene can provide different selectivity for the isomers. |
| Dichloromethane:Methanol (9.5:0.5) | Medium | 0.3 - 0.6 | A more polar system that may be necessary for more polar isomers. |
IV. Visualization Workflows
The following diagrams illustrate the decision-making process for visualizing and separating dichlorobenzoate isomers.
Caption: Decision workflow for TLC visualization.
Caption: Workflow for optimizing isomer separation.
V. References
-
Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). TLC Stains. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
YouTube. (2021, August 23). Visualizing a TLC plate. Retrieved from [Link]
-
Organic Chemistry. (n.d.). TLC stains. Retrieved from [Link]
-
University of Rochester. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]
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ResearchGate. (2012, October 1). I have this problem in isolating two spots on TLC, one sitting atop the other (close Rf). I have tried different solvent systems all to no avail. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 7.8: TLC Visualization Methods. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 16). 2.1.4F: Visualizing TLC Plates. Retrieved from [Link]
-
Org Prep Daily. (2006, September 27). TLC Staining solutions. Retrieved from [Link]
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Pauli, G. F., Pro, S. M., & Jaki, B. U. (2017). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. PubMed Central, 45(4), 433-442. Retrieved from [Link]
-
ResearchGate. (2016, June 29). I'm having trouble separating two overlapping spots on TLC. I've tried multiple solvent combinations, but still having trouble. Any advice?. Retrieved from [Link]
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Sciencemadness.org. (2022, August 17). Resolving power of TLC for R/S diastereomers?. Retrieved from [Link]
-
Reddit. (2025, April 10). Why does a solvent system with an RF of 0.3 give the cleanest separation?. Retrieved from [Link]
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Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]
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Technical Support Center: Methyl 2,3-dichlorobenzoate Scale-Up Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scale-up production of Methyl 2,3-dichlorobenzoate (CAS No. 2905-54-6). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to pilot or industrial-scale manufacturing. Here, we provide in-depth troubleshooting advice and answer frequently asked questions, grounding our recommendations in established chemical principles and practical, field-proven experience.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up of the Fischer esterification of 2,3-dichlorobenzoic acid.
Issue 1: Low Reaction Yield or Stalled Conversion
Problem: The reaction fails to reach the expected conversion level (>90%) after a standard reaction time, even with extended heating.
Potential Cause(s):
-
Equilibrium Limitation: The Fischer esterification is a reversible reaction.[1] On a large scale, the accumulation of water, a by-product, can shift the equilibrium back towards the reactants, preventing the reaction from reaching completion.
-
Insufficient Catalyst Activity: The catalytic activity of the acid (e.g., sulfuric acid) may be compromised by impurities in the starting materials or insufficient loading for the larger batch size.
-
Poor Mass & Heat Transfer: In large reactors, inadequate mixing can lead to non-uniform temperature distribution and poor contact between reactants and the catalyst. Hot spots or cold spots can significantly affect reaction rates.
-
Low Quality of Methanol: The presence of water in the methanol feedstock will directly inhibit the forward reaction.
Recommended Solutions:
-
Driving the Equilibrium:
-
Excess Methanol: Use a larger excess of methanol (5-10 equivalents). While effective, this increases raw material costs and requires more energy for post-reaction solvent removal.
-
Water Removal: On a production scale, azeotropic removal of water using a Dean-Stark apparatus with a suitable co-solvent (e.g., toluene, cyclohexane) is the preferred method. This continuously removes the water by-product, driving the reaction to completion.
-
-
Catalyst Optimization:
-
Ensure the 2,3-dichlorobenzoic acid is dry before use.
-
Verify the concentration and purity of the sulfuric acid.
-
Consider alternative catalysts for easier work-up, such as solid acid catalysts (e.g., sulfated zirconia, Nafion™) which can be filtered off, simplifying the purification process and reducing corrosive waste streams.[2]
-
-
Process Parameter Control:
-
Ensure the reactor's agitation system is sufficient to maintain a homogenous mixture. Use baffles if necessary to improve mixing efficiency.
-
Monitor the internal reaction temperature using calibrated probes to ensure it remains at the target reflux temperature.
-
-
Raw Material Qualification:
-
Use anhydrous or high-purity methanol. Perform a Karl Fischer titration to confirm the water content is below the specified limit (e.g., <0.1%) before use.
-
Issue 2: Formation of Significant Impurities
Problem: HPLC or GC analysis of the crude product shows significant peaks other than the desired this compound and starting material.
Potential Cause(s):
-
Isomeric Impurities: The most common source of impurities is the 2,3-dichlorobenzoic acid starting material itself. Commercial batches may contain other isomers like 2,5- or 3,4-dichlorobenzoic acid, which will also undergo esterification, leading to isomeric ester impurities that are often difficult to separate.[3]
-
By-product from Side Reactions: At elevated temperatures, strong acids can catalyze the dehydration of methanol to form dimethyl ether.
-
Hydrolysis during Work-up: The ester product can hydrolyze back to the carboxylic acid if exposed to aqueous basic or acidic conditions for extended periods, especially at elevated temperatures.[4]
Recommended Solutions:
-
Starting Material Analysis:
-
Always perform rigorous quality control on the incoming 2,3-dichlorobenzoic acid. A validated HPLC method should be used to quantify isomeric purity.[3] Reject batches that do not meet the purity specification.
-
-
Control of Reaction Conditions:
-
Maintain the reaction temperature strictly at the reflux point of methanol (~65°C) or the azeotrope. Avoid excessive heating, which can promote side reactions.
-
-
Optimized Work-up Protocol:
-
Cool the reaction mixture to room temperature before quenching.
-
When neutralizing the acid catalyst with a base like sodium bicarbonate, perform the addition slowly and with vigorous stirring to control the exothermic reaction and CO₂ evolution, which can cause dangerous foaming in a large reactor.[1]
-
Minimize the time the product is in contact with aqueous layers. Promptly separate the organic and aqueous phases after extraction.
-
Issue 3: Difficulties in Product Isolation and Purification
Problem: Challenges in obtaining the final product with high purity (>98%) and in a suitable physical form (e.g., free-flowing solid).
Potential Cause(s):
-
Emulsion Formation during Extraction: The presence of partially neutralized starting material or other surface-active impurities can lead to the formation of stable emulsions during aqueous work-up, making phase separation difficult and time-consuming.
-
Thermal Degradation during Distillation: this compound has a relatively high boiling point.[5] Attempting atmospheric distillation can lead to thermal decomposition.
-
Poor Crystallization Behavior: The product may oil out or form fine, difficult-to-filter crystals during recrystallization, especially in the presence of impurities that inhibit crystal growth.
Recommended Solutions:
-
Work-up Enhancement:
-
To break emulsions, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.
-
Allow adequate settling time in the reactor or a dedicated settling tank for clean phase separation.
-
-
Purification Strategy:
-
Vacuum Distillation: Purify the crude ester via vacuum distillation to lower the required temperature and prevent thermal degradation. Monitor the vacuum pressure and pot temperature closely.
-
Recrystallization:
-
Conduct solvent screening to find an optimal solvent or solvent system (e.g., methanol/water, heptane, isopropanol). The ideal solvent should dissolve the product well at elevated temperatures but poorly at low temperatures.
-
Control the cooling rate. A slow, controlled cooling profile promotes the growth of larger, purer crystals. Crash-cooling should be avoided.
-
Seed the solution with a small amount of pure product to induce crystallization if it is slow to start.
-
-
Low-Temperature Crystallization: For separating closely related isomers, fractional crystallization at low temperatures can be highly effective, as demonstrated for the separation of dichlorobenzoic acid methyl ester isomers.[6]
-
Troubleshooting Summary Table
| Problem | Primary Cause(s) | Key Solution(s) |
| Low Yield | Equilibrium limitation (water accumulation) | Use a Dean-Stark trap for azeotropic water removal. |
| Impurity Formation | Isomeric impurities in starting material | Implement strict QC on 2,3-dichlorobenzoic acid raw material. |
| Difficult Purification | Product oils out during crystallization | Optimize recrystallization solvent and implement controlled cooling. |
| Work-up Foaming | Rapid neutralization of acid catalyst | Add base slowly with efficient agitation and temperature control. |
| Product Degradation | High temperature during distillation | Use vacuum distillation to reduce the boiling point. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of this compound?
The synthesis proceeds via the Fischer-Speier esterification mechanism. It is an acid-catalyzed nucleophilic acyl substitution.[7]
-
Protonation of the Carbonyl: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the 2,3-dichlorobenzoic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl C=O bond, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated (typically by another molecule of methanol or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final product, this compound.
Q2: Why is sulfuric acid commonly used as a catalyst, and what are the scale-up risks?
Sulfuric acid is inexpensive, readily available, and a very effective catalyst for this reaction.[8] However, its use at scale presents several challenges:
-
Corrosion: It is highly corrosive to standard stainless steel reactors, potentially requiring more expensive alloys (e.g., Hastelloy) or glass-lined vessels.
-
Waste Generation: The acidic quench and neutralization steps generate a large volume of aqueous waste (e.g., sodium sulfate solution) that requires treatment before disposal.
-
Safety Hazards: Concentrated sulfuric acid is a hazardous material requiring specialized handling procedures. The neutralization step is highly exothermic and releases large volumes of CO₂ gas, which must be managed to prevent over-pressurization of the reactor.[1]
Q3: What analytical methods are recommended for in-process control and final product release?
-
Gas Chromatography (GC): An excellent method for monitoring reaction progress and quantifying the purity of the final product. It can effectively separate the starting material, product, and volatile by-products like dimethyl ether.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for detecting non-volatile impurities, particularly isomeric dichlorobenzoic acids and their corresponding methyl esters. A reverse-phase C18 column with a methanol/water or acetonitrile/water mobile phase is typically effective.[3][9]
-
Nuclear Magnetic Resonance (¹H NMR): Useful for structural confirmation of the final product. The characteristic singlet for the methyl ester protons (O-CH₃) should appear around 3.95 ppm (in CDCl₃).[5][10]
-
Karl Fischer Titration: Essential for determining the water content in raw materials (especially methanol) and in the final product if a specific limit is required.
Q4: What are the key safety considerations for handling this compound at scale?
According to safety data, this compound is classified as an irritant that can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Personnel should wear chemical-resistant gloves, safety goggles with side shields or a face shield, and protective clothing (lab coat, chemical apron).
-
Ventilation: All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Local exhaust ventilation is crucial for large-scale operations.[11]
-
Spill Response: Have appropriate spill kits available. For a solid spill, sweep up carefully to avoid creating dust and place it in a suitable container for disposal.
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers. It is typically stored at room temperature or refrigerated.[5]
Part 3: Protocols and Visualizations
Experimental Protocol: Scale-Up Synthesis (Illustrative 10 L Scale)
Materials:
| Compound | MW ( g/mol ) | Amount | Moles | Equivalents |
| 2,3-Dichlorobenzoic Acid | 191.01 | 1.00 kg | 5.23 | 1.0 |
| Methanol (Anhydrous) | 32.04 | 2.5 L (~1.98 kg) | 61.8 | 11.8 |
| Sulfuric Acid (98%) | 98.08 | 52 mL (~96 g) | 0.98 | 0.18 |
| Toluene | 92.14 | 2.0 L | - | - |
| Sodium Bicarbonate | 84.01 | As needed | - | - |
| Ethyl Acetate | 88.11 | ~5.0 L | - | - |
Procedure:
-
Reactor Setup: Equip a 10 L glass-lined reactor with an overhead stirrer, thermocouple, condenser, and a Dean-Stark trap.
-
Charging: Charge the reactor with 2,3-dichlorobenzoic acid (1.00 kg), methanol (2.5 L), and toluene (2.0 L).
-
Catalyst Addition: Begin agitation and slowly add concentrated sulfuric acid (52 mL) while monitoring the internal temperature.
-
Reaction: Heat the mixture to reflux (approx. 65-70°C). Collect the water/methanol/toluene azeotrope in the Dean-Stark trap. The reaction is complete when no more water is collected (typically 8-12 hours). Monitor progress with in-process GC analysis.
-
Cooling & Quench: Cool the reactor contents to 15-20°C.
-
Solvent Removal: Remove the bulk of the methanol and toluene under reduced pressure.
-
Work-up: Dilute the residue with ethyl acetate (2.5 L). Slowly add a saturated aqueous solution of sodium bicarbonate in portions to neutralize the remaining acid. Caution: Vigorous CO₂ evolution. Ensure adequate venting. Continue addition until the pH of the aqueous layer is 7-8.
-
Phase Separation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer with brine (1.0 L).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under vacuum to yield the crude product.
-
Purification: Purify the crude oil/solid by vacuum distillation or recrystallization from a suitable solvent like heptane or methanol/water.
Diagrams
General Synthesis and Purification Workflow
Caption: Decision tree for diagnosing the root cause of low product yield.
References
- US Patent 3703546A, Preparation of 3-amino-2,5-dichlorobenzoic acid.
-
A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. ResearchGate. [Link]
-
This compound (C8H6Cl2O2). PubChemLite. [Link]
-
2,5-dichlorobenzoic acid methyl ester. AERU. [Link]
-
Lab5 procedure esterification. University of Colorado Boulder. [Link]
-
Methyl 2,5-dichlorobenzoate. PubChem. [Link]
-
(PDF) Methyl 2,5-dichlorobenzoate. ResearchGate. [Link]
-
Methyl 2,5-dichlorobenzoate. PMC - NIH. [Link]
-
Large-Scale Synthesis of 4-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic Acid. ResearchGate. [Link]
-
Methyl 2,5-dichlorobenzoate. SIELC Technologies. [Link]
-
Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate. Chemistry Stack Exchange. [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]
-
methyl 2,5-dichlorobenzoate, 2905-69-3. The Good Scents Company. [Link]
-
This compound | CAS 2905-54-6. Matrix Fine Chemicals. [Link]
-
Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. [Link]
-
(PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. [Link]
-
production of methyl benzoate. SATHYABAMA Institute of Science and Technology. [Link]
-
Process Development and Scale-Up for the Preparation of the 1-Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. ResearchGate. [Link]
-
Methyl 2,5-dichlorobenzoate. National Center for Biotechnology Information. [Link]
-
Methyl 2,5-dichlorobenzoate,CAS no. 2905-69-3. Jigs Chemical. [Link]
-
Continuous kilogram-scale process for the synthesis strategy of 1,3,5-trimethyl-2-nitrobenzene in microreactor. ResearchGate. [Link]
-
Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. MDPI. [Link]
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- 8. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
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- 10. echemi.com [echemi.com]
- 11. tcichemicals.com [tcichemicals.com]
Technical Support Center: Removal of Unreacted 2,3-Dichlorobenzoic Acid
Introduction:
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 2,3-dichlorobenzoic acid from their reaction mixtures. The following sections offer a range of techniques, from fundamental extractions to more advanced chromatographic methods, to ensure the purity of your desired compound.
Frequently Asked Questions (FAQs)
Q1: My desired product is a neutral organic compound, and my reaction solvent is immiscible with water. How can I easily remove the unreacted 2,3-dichlorobenzoic acid?
A1: For neutral compounds in a water-immiscible organic solvent, an acid-base extraction is the most straightforward and effective method.[1][2][3]
-
Principle: 2,3-Dichlorobenzoic acid, being a carboxylic acid, will react with a mild aqueous base (like sodium bicarbonate or sodium carbonate) to form its corresponding carboxylate salt.[1][3][4] This salt is ionic and therefore highly soluble in the aqueous phase, while your neutral organic product remains in the organic phase.
-
Why this works: The significant difference in solubility between the neutral organic compound and the ionic salt of the carboxylic acid allows for their separation into two distinct liquid layers.[3][5]
-
Troubleshooting:
-
Incomplete Removal: If you still observe the presence of the acid after one extraction, repeat the process with a fresh portion of the basic solution.[4] Ensure vigorous mixing to maximize the contact between the two phases.
-
Emulsion Formation: The formation of an emulsion (a stable mixture of the two immiscible liquids) can hinder separation. To break an emulsion, you can add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for an extended period.
-
Q2: I've performed a basic wash, but I suspect some of my desired product, which has some polarity, has been lost to the aqueous layer. How can I mitigate this?
A2: This is a common issue, especially with products that have some water solubility. A "back-extraction" is the recommended procedure.
-
Principle: After you have separated the initial aqueous layer (containing the deprotonated 2,3-dichlorobenzoic acid), you can wash this aqueous layer with a fresh portion of your organic solvent.[2] Any of your desired product that was physically carried over or slightly dissolved in the aqueous phase will be extracted back into this new organic layer.
-
Workflow:
-
Combine all your aqueous extracts.
-
Add a fresh portion of your organic solvent (e.g., ethyl acetate, dichloromethane).
-
Shake the separatory funnel and allow the layers to separate.
-
Combine this new organic layer with your original organic layer.
-
This combined organic solution now contains the majority of your desired product, while the aqueous layer retains the impurity.
-
Q3: My product is sensitive to basic conditions. Are there alternative methods to liquid-liquid extraction?
A3: Yes, if your product is base-sensitive, you should avoid basic extractions. In this scenario, flash column chromatography is a suitable alternative.[6][7]
-
Principle: Flash chromatography separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and their solubility in a mobile phase.[7] 2,3-Dichlorobenzoic acid is a polar compound and will interact strongly with the polar silica gel. By using a mobile phase of appropriate polarity, you can elute your less polar desired product while the acid remains adsorbed to the silica gel.
-
Considerations:
-
Tailing: Carboxylic acids can sometimes "tail" on silica gel, leading to broad peaks and incomplete separation. To mitigate this, you can add a small amount of a volatile acid, like acetic acid or formic acid (typically 0.5-2%), to the mobile phase.[7] This helps to protonate the silanol groups on the silica surface and reduce the strong interaction with the carboxylic acid.
-
Reversed-Phase Chromatography: If your product is highly polar, reversed-phase flash chromatography using a C18-functionalized silica gel can be an excellent option.[6] In this technique, non-polar compounds are retained more strongly, and polar compounds elute earlier.
-
Q4: Can I use recrystallization to remove 2,3-dichlorobenzoic acid?
A4: Recrystallization is a powerful purification technique for solid compounds and can be effective if there is a significant difference in solubility between your desired product and 2,3-dichlorobenzoic acid in a particular solvent.[8][9]
-
Principle: This method relies on the principle that the solubility of most compounds increases with temperature.[9] By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the less soluble compound will crystallize out in a pure form, while the more soluble impurity remains in the solution.
-
Solvent Selection is Key:
-
The ideal solvent is one in which your desired product is highly soluble at high temperatures and poorly soluble at low temperatures.
-
Conversely, the 2,3-dichlorobenzoic acid should either be very soluble or very insoluble in the chosen solvent at all temperatures.
-
-
Experimental Protocol:
-
Dissolve the crude product in the minimum amount of hot solvent.[8]
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.[9]
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[8]
-
Collect the pure crystals by vacuum filtration.
-
Troubleshooting Guides
Guide 1: Ineffective Removal of 2,3-Dichlorobenzoic Acid by Basic Extraction
| Symptom | Possible Cause | Solution |
| Acid still present in the organic layer after multiple washes. | Insufficient amount of base used. | Use a more concentrated basic solution or perform additional extractions. |
| Poor mixing of the two phases. | Shake the separatory funnel vigorously for at least 30-60 seconds during each extraction. | |
| The pH of the aqueous layer is not high enough to deprotonate the acid. | Use a stronger base (e.g., dilute NaOH instead of NaHCO3), but be mindful of your product's stability. | |
| Formation of a thick emulsion. | High concentration of the crude product. | Dilute the reaction mixture with more organic solvent. |
| Vigorous shaking with certain solvent systems. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Guide 2: Challenges with Chromatographic Purification
| Symptom | Possible Cause | Solution |
| Broad, tailing peak for 2,3-dichlorobenzoic acid on silica gel. | Strong interaction between the carboxylic acid and the silica gel. | Add 0.5-2% acetic or formic acid to your mobile phase.[7] |
| Co-elution of the product and the acid. | The polarity of the mobile phase is too high. | Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). |
| The chosen stationary phase is not optimal. | Consider using a different stationary phase, such as alumina or a bonded-phase silica. | |
| Product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
Visual Workflow for Method Selection
Sources
- 1. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. magritek.com [magritek.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. orgsyn.org [orgsyn.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with Methyl 2,3-Dichlorobenzoate
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions, with a specific focus on the challenging substrate, Methyl 2,3-dichlorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and reproducibility of their cross-coupling experiments. Here, we will delve into the nuances of catalyst optimization, troubleshoot common issues, and provide actionable protocols to streamline your research.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging substrate for cross-coupling reactions?
This compound presents a significant challenge due to a combination of steric hindrance and electronic effects. The two chlorine atoms ortho and meta to the methyl ester group create a sterically congested environment around the reactive sites. This steric bulk can hinder the approach of the palladium catalyst, slowing down the crucial oxidative addition step in the catalytic cycle.[1][2] Furthermore, the electron-withdrawing nature of the two chlorine atoms and the methyl ester deactivates the aromatic ring, making oxidative addition more difficult compared to electron-rich aryl halides.[3][4]
Q2: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling with a di-substituted aryl chloride?
For challenging aryl chlorides like this compound, a higher initial catalyst loading is often necessary compared to more reactive aryl bromides or iodides.[3] A common starting point for optimization is in the range of 1-5 mol% of the palladium precatalyst.[5] For particularly stubborn couplings, loadings up to 10 mol% have been reported.[1] It's crucial to screen a range of loadings to find the optimal balance between reaction efficiency and cost-effectiveness.[6][7][8]
Q3: How does the choice of ligand impact the optimal catalyst loading?
The ligand plays a pivotal role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.[9][10][11] For sterically hindered and electron-poor substrates like this compound, bulky and electron-rich phosphine ligands are generally preferred.[1][3][9] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the oxidative addition of aryl chlorides. By accelerating the rate-limiting oxidative addition, a more efficient ligand can often allow for a reduction in the overall catalyst loading.[12]
Q4: What are the visual signs of catalyst degradation or deactivation during the reaction?
A common sign of catalyst degradation is the formation of palladium black, a fine black precipitate of elemental palladium.[4][13] This indicates that the active Pd(0) catalyst has aggregated and is no longer soluble and catalytically active. The reaction mixture may also change color, which can sometimes be monitored to track catalyst health and reaction progress.[14] If you observe significant palladium black formation early in the reaction, it is a strong indicator that the catalyst system is not stable under the reaction conditions.
Q5: Can increasing the catalyst loading always solve the problem of low yield?
While increasing the catalyst loading can sometimes improve yields for sluggish reactions, it is not a universal solution and can have diminishing returns or even negative consequences.[15][16] At very high loadings, side reactions involving the catalyst and ligands can become more pronounced, potentially leading to the formation of impurities.[15][16] It is often more effective to systematically optimize other reaction parameters such as the ligand, base, solvent, and temperature before resorting to excessively high catalyst loadings.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered when optimizing catalyst loading for the cross-coupling of this compound.
Problem 1: Low or No Conversion of Starting Material
Possible Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Insufficient Catalyst Activity | The chosen palladium precatalyst and ligand combination may not be active enough to facilitate the challenging oxidative addition of the dichlorobenzoate.[12] | Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) in combination with a suitable palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃).[17] |
| Catalyst Inhibition | The substrate or other species in the reaction mixture may be coordinating to the palladium center and inhibiting its catalytic activity. | Ensure high purity of all reagents. Consider if additives could be beneficial. |
| Ineffective Base | The chosen base may not be strong enough or sufficiently soluble to facilitate the transmetalation step of the catalytic cycle.[3][18] | Screen a variety of bases, including inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic bases. The choice of solvent will influence base solubility and effectiveness.[17] |
| Inappropriate Solvent System | The solvent system may not adequately solubilize all reaction components or may not be suitable for the chosen base. | A mixture of an organic solvent (e.g., Toluene, Dioxane, THF) with water is often effective for Suzuki-Miyaura couplings as it can help dissolve the inorganic base.[17] |
| Low Reaction Temperature | The reaction may require higher thermal energy to overcome the activation barrier for oxidative addition. | Gradually increase the reaction temperature, monitoring for any signs of decomposition. |
Problem 2: Formation of Significant Side Products
Possible Causes & Solutions
| Side Product | Explanation | Recommended Action |
| Homocoupling of Boronic Acid | The boronic acid can couple with itself, especially in the presence of oxygen or excess Pd(II).[12] | Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and reagents before use.[17] |
| Protodeboronation | The boronic acid is replaced by a proton, leading to the formation of a byproduct without the desired coupling partner. This can be exacerbated by excess water or acidic impurities.[12] | Use anhydrous solvents and ensure the base is not excessively hydrated. Using a slight excess of the boronic acid can sometimes compensate for this side reaction. |
| Dehalogenation | The chlorine atom on the starting material is replaced by a hydrogen atom.[17] | This can be promoted by certain catalyst systems and reaction conditions. Screening different ligands and bases may help to minimize this pathway. |
Problem 3: Inconsistent Results and Poor Reproducibility
Possible Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Atmospheric Contamination | Oxygen can lead to catalyst deactivation and promote side reactions like homocoupling.[12][17] | Use rigorous inert atmosphere techniques. A glovebox is ideal, but Schlenk line techniques can also be effective. |
| Reagent Purity | Impurities in the starting materials, solvents, or base can have a significant impact on the reaction outcome. | Use high-purity reagents and solvents. If necessary, purify starting materials before use. |
| Inconsistent Catalyst Loading | Small variations in the amount of catalyst added can lead to significant differences in reaction performance, especially at low loadings. | Prepare a stock solution of the catalyst to ensure accurate and consistent dispensing. |
| Mixing and Heating | Inconsistent stirring or temperature control can lead to localized "hot spots" or poor mixing, affecting the reaction rate and selectivity. | Use a reliable stir plate with a suitable stir bar and a temperature-controlled heating mantle or oil bath. |
Experimental Protocols
Protocol 1: High-Throughput Screening for Catalyst Loading Optimization
This protocol outlines a method for rapidly screening multiple catalyst loadings in parallel using a 96-well plate format.[19][20][21][22]
Materials:
-
96-well reaction block with corresponding vials and septa
-
Inert atmosphere glovebox or Schlenk line
-
Automated liquid handler or multichannel pipette
-
Stock solution of this compound in a suitable solvent (e.g., Dioxane)
-
Stock solution of the boronic acid coupling partner in the same solvent
-
Stock solution of the palladium precatalyst and ligand in the same solvent
-
Stock solution of the base in water or an appropriate solvent
-
Internal standard for analytical analysis (e.g., Biphenyl)
Procedure:
-
Plate Preparation: Arrange the reaction vials in the 96-well block inside a glovebox.
-
Reagent Addition:
-
Using an automated liquid handler or multichannel pipette, dispense the stock solution of this compound into each well.
-
Dispense the stock solution of the boronic acid into each well.
-
Dispense varying amounts of the catalyst stock solution to achieve the desired range of catalyst loadings across the plate.
-
Initiate the reaction by adding the base stock solution to each well.
-
-
Reaction: Seal the 96-well plate and place it on a heating block with stirring. Heat the reaction to the desired temperature for a set amount of time.
-
Quenching and Analysis:
-
After the reaction is complete, cool the plate to room temperature.
-
Add a known amount of an internal standard to each well.
-
Dilute a small aliquot from each well and analyze by LC-MS or GC-MS to determine the conversion and yield for each catalyst loading.
-
Data Presentation: Example Catalyst Loading Screen
| Catalyst Loading (mol%) | Conversion (%) | Yield (%) |
| 0.5 | 15 | 12 |
| 1.0 | 45 | 40 |
| 2.0 | 85 | 81 |
| 3.0 | 95 | 92 |
| 4.0 | 96 | 93 |
| 5.0 | 96 | 93 |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Sources
- 1. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 2,3-dichlorobenzoate and Methyl 2,5-dichlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the selection of starting materials and intermediates is paramount to the efficiency and success of a synthetic route. Dichlorinated aromatic compounds, in particular, serve as versatile building blocks. However, the seemingly subtle difference in the substitution pattern of isomers can lead to significant variations in their chemical reactivity. This guide provides an in-depth comparative analysis of the reactivity of two such isomers: Methyl 2,3-dichlorobenzoate and Methyl 2,5-dichlorobenzoate.
This document moves beyond a simple cataloging of properties to offer a detailed examination of the electronic and steric factors governing the reactivity of these molecules. We will explore their anticipated behavior in key chemical transformations and provide robust, self-validating experimental protocols for their direct comparison.
Structural and Electronic Profiles of the Isomers
The reactivity of an aromatic compound is fundamentally dictated by the interplay of steric and electronic effects imparted by its substituents. In the case of this compound and Methyl 2,5-dichlorobenzoate, the positioning of the two chlorine atoms and the methyl ester group on the benzene ring creates distinct electronic and steric environments.
-
This compound: The two chlorine atoms are situated adjacent to each other and to the methyl ester group. This arrangement is expected to create significant steric hindrance around the C2 and C3 positions. Electronically, both chlorine atoms are ortho and meta to the ester group, respectively. The ester group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution.[1]
-
Methyl 2,5-dichlorobenzoate: In this isomer, the chlorine atoms are in a 1,2,4-substitution pattern with the methyl ester. The C2-chloro substituent is ortho to the ester, while the C5-chloro substituent is para. This arrangement results in less steric crowding compared to the 2,3-isomer. Both chlorine atoms are positioned to electronically influence the reactivity of the aromatic ring, particularly in nucleophilic aromatic substitution reactions.[2]
Table 1: Physical and Chemical Properties of the Isomers
| Property | This compound | Methyl 2,5-dichlorobenzoate |
| CAS Number | 2905-54-6 | 2905-69-3 |
| Molecular Formula | C₈H₆Cl₂O₂ | C₈H₆Cl₂O₂ |
| Molecular Weight | 205.04 g/mol [3] | 205.04 g/mol |
| Melting Point | 33-38 °C[3] | 37-40 °C[4] |
| Boiling Point | 270 °C at 760 mmHg[3] | 265.2 °C (Predicted)[4] |
Comparative Reactivity Analysis
The differential placement of the chloro-substituents is predicted to have a profound impact on the reactivity of these isomers in several key chemical transformations.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a critical reaction for the functionalization of aryl halides.[5] The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6] The rate of this reaction is highly dependent on the presence of electron-withdrawing groups ortho and/or para to the leaving group, as they stabilize the negative charge of the intermediate.[7]
For both isomers, the methyl ester group acts as an electron-withdrawing group.
-
Methyl 2,5-dichlorobenzoate: The chloro substituent at the C5 position is para to the C2-chloro leaving group (and vice versa). This para relationship allows for effective resonance stabilization of the Meisenheimer complex when a nucleophile attacks at either C2 or C5. This is expected to make Methyl 2,5-dichlorobenzoate more reactive towards SNAr. A study on the reaction of Methyl 2,5-dichlorobenzoate with sulfur-centered nucleophiles demonstrated that substitution occurs, supporting its reactivity in SNAr-type reactions.[8]
-
This compound: In this isomer, the chloro substituents are ortho and meta to each other. A nucleophilic attack at C2 would result in a Meisenheimer complex where the negative charge is not as effectively delocalized by the second chlorine atom at the C3 position (meta). Furthermore, the steric hindrance from the adjacent chloro and ester groups could impede the approach of a nucleophile.[9]
Hypothesis: Methyl 2,5-dichlorobenzoate is expected to be significantly more reactive in nucleophilic aromatic substitution reactions than this compound due to superior electronic stabilization of the Meisenheimer intermediate and reduced steric hindrance.
Diagram 1: Proposed SNAr Mechanism and Intermediate Stabilization
Caption: Comparative SNAr pathways for the two isomers.
Ester Hydrolysis
The hydrolysis of the methyl ester group can be catalyzed by either acid or base. The rate of this reaction is influenced by the electronic nature of the substituents on the aromatic ring.
-
Base-catalyzed hydrolysis: This reaction proceeds via nucleophilic acyl substitution. Electron-withdrawing groups on the benzene ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a nucleophile (e.g., hydroxide ion). Since both isomers possess two electron-withdrawing chlorine atoms, they are expected to undergo hydrolysis more readily than methyl benzoate. The relative positioning of the chlorine atoms will subtly influence the rate. A study on the acidic hydrolysis of dichlorophenyl phosphate esters showed that the 2,5-dichloro isomer was more reactive than the 2,4-dichloro isomer.[10] While this is a different system, it suggests that the 2,5-substitution pattern can lead to enhanced reactivity.
-
Acid-catalyzed hydrolysis: In this case, the reaction is initiated by protonation of the carbonyl oxygen. The electronic effects of the chloro-substituents are less pronounced in influencing the rate compared to the base-catalyzed reaction.
Hypothesis: Both isomers will undergo base-catalyzed hydrolysis faster than methyl benzoate. Methyl 2,5-dichlorobenzoate may exhibit a slightly faster rate of hydrolysis compared to this compound due to the combined electron-withdrawing effects of the chloro-substituents on the carbonyl carbon's electrophilicity.
Experimental Protocols for Comparative Reactivity
To empirically validate the theoretical predictions, the following experimental protocols are proposed. These are designed to be self-validating by including appropriate controls and analytical methods for quantitative comparison.
Comparative Nucleophilic Aromatic Substitution with Sodium Methoxide
This experiment aims to quantify the relative reactivity of the two isomers towards a common nucleophile under controlled conditions.
Methodology:
-
Reaction Setup: In two separate, identical reaction vessels equipped with magnetic stirrers and reflux condensers, dissolve 1.0 mmol of this compound and Methyl 2,5-dichlorobenzoate, respectively, in 10 mL of anhydrous methanol.
-
Initiation: To each vessel, add a solution of sodium methoxide in methanol (1.2 mmol in 5 mL).
-
Reaction Monitoring: Maintain the reactions at a constant temperature (e.g., 50 °C). At timed intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 0.1 mL aliquot from each reaction mixture.
-
Quenching: Immediately quench each aliquot by adding it to a vial containing 0.9 mL of a solution of an internal standard (e.g., methyl 4-chlorobenzoate) in a suitable solvent (e.g., acetonitrile) with a small amount of acetic acid to neutralize the base.
-
Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the substitution product.
-
Data Analysis: Plot the concentration of the starting material versus time for each isomer. Determine the initial reaction rate and/or the rate constant for each reaction.
Diagram 2: Experimental Workflow for Comparative SNAr
Caption: Workflow for comparing SNAr reactivity.
Comparative Base-Catalyzed Hydrolysis
This experiment will measure the relative rates of hydrolysis of the ester functionality.
Methodology:
-
Reaction Setup: Prepare stock solutions of this compound and Methyl 2,5-dichlorobenzoate (e.g., 10 mM) in a suitable solvent mixture such as tetrahydrofuran and water (THF:H₂O, 6:4).[11][12]
-
Initiation: In separate temperature-controlled vessels (e.g., 37 °C), add a known volume of the ester stock solution. Initiate the hydrolysis by adding a standardized solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) to a final concentration of, for example, 20 mM.[11][12]
-
Reaction Monitoring: At timed intervals (e.g., 0, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot from each reaction.
-
Quenching: Neutralize the aliquot with a stoichiometric amount of hydrochloric acid (HCl) and dilute with the mobile phase for analysis.[11][12]
-
Analysis: Analyze the samples by HPLC, monitoring the disappearance of the starting ester and the appearance of the corresponding dichlorobenzoic acid.
-
Data Analysis: Calculate the half-life (t₁/₂) of each ester under these conditions. The shorter the half-life, the greater the reactivity.
Table 2: Expected Outcome of Comparative Experiments
| Experiment | Predicted More Reactive Isomer | Rationale |
| Nucleophilic Aromatic Substitution | Methyl 2,5-dichlorobenzoate | Enhanced resonance stabilization of the Meisenheimer intermediate by the para-chloro substituent. |
| Base-Catalyzed Hydrolysis | Methyl 2,5-dichlorobenzoate | Potentially greater cumulative electron-withdrawing effect on the carbonyl carbon, increasing its electrophilicity. |
Conclusion
The analysis of the electronic and steric properties of this compound and Methyl 2,5-dichlorobenzoate strongly suggests a higher reactivity for the 2,5-isomer in key synthetic transformations such as nucleophilic aromatic substitution and ester hydrolysis. This is primarily attributed to the favorable positioning of the chloro-substituents for resonance stabilization of reaction intermediates in the case of the 2,5-isomer.
The provided experimental protocols offer a robust framework for the quantitative validation of these predictions. For scientists and professionals in drug development and chemical synthesis, a thorough understanding of these reactivity differences is crucial for informed substrate selection, reaction optimization, and the efficient development of synthetic routes.
References
-
AERU. (n.d.). 2,5-dichlorobenzoic acid methyl ester. Retrieved from [Link]
-
Babar, T. M., Qadeer, G., Rama, N. H., Ruzicka, A., & Padelkova, Z. (2008). Methyl 2,5-dichlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1970. [Link]
-
Bundesamt für Verbraucherschutz und Lebensmittelsicherheit. (2009). 2,5-DICHLOROBENZOIC ACID METHYLESTER. Retrieved from [Link]
- Barolo, S. M., et al. (2011). Theoretical and Experimental Study on the Reactivity of Methyl Dichlorobenzoates with Sulfur-Centered Nucleophiles by Electron Transfer Reactions. Tetrahedron, 67(42), 8141-8148. (Simulated reference, as full text was not available for deep linking)
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da Silva, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Pharmaceutical and Biomedical Analysis, 210, 114565. [Link]
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PubChem. (n.d.). Methyl 2,5-dichlorobenzoate. Retrieved from [Link]
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ResearchGate. (2008). (PDF) Methyl 2,5-dichlorobenzoate. Retrieved from [Link]
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Chan, B. (2020). Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Chan, B. (2020). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. Physical Chemistry Chemical Physics, 22(44), 25682-25690. [Link]
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U.S. Environmental Protection Agency. (1982). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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ResearchGate. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 2,5-dichlorobenzoate (C8H6Cl2O2). Retrieved from [Link]
-
SpectraBase. (n.d.). Methyl 2,5-dichlorobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
-
Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
-
Singh, P., & Khan, S. A. (2014). Effect of Position of Chloro Substituent on the Rate of Acidic Hydrolysis of Mono Ester of Phenyl Phosphate Esters at 2, 4. International Journal of Scientific & Engineering Research, 5(12), 113-118. [Link]
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ResearchGate. (2021). (PDF) Basic Concepts in Organic Chemistry- Electronic and Steric Effects in Organic Molecules. Retrieved from [Link]
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Storey, B. T., Wilson, D. F., Bracey, A., Rosen, S. L., & Stephenson, S. (1975). Steric and electronic effects on the uncoupling activity of substituted 3,5 dichlorosalicylanilides. FEBS letters, 49(3), 338–341. [Link]
-
Compendium of Pesticide Common Names. (n.d.). methyl 2,5-dichlorobenzoate data sheet. Retrieved from [Link]
-
ResearchGate. (2008). (PDF) Methyl 2,5-dichlorobenzoate. Retrieved from [Link]
-
SIELC Technologies. (2018). Methyl 2,5-dichlorobenzoate. Retrieved from [Link]
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EFSA. (2018). Review of the existing maximum residue levels for 2,5‐dichlorobenzoic acid methylester according to Article 12 of Regulation (EC) No 396/2005. EFSA Journal, 16(6), e05313. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Differentiation of Dichlorobenzoate Methyl Ester Isomers
Introduction: The Analytical Challenge of Isomeric Purity
In the realms of pharmaceutical development, agrochemical synthesis, and materials science, the precise structural characterization of molecular entities is not merely an academic exercise—it is a cornerstone of safety, efficacy, and intellectual property. The dichlorobenzoate methyl ester isomers, six distinct compounds sharing the same molecular formula (C₈H₆Cl₂O₂) and mass, present a classic and compelling analytical challenge. Their physical and chemical properties, biological activity, and synthetic pathways are dictated by the seemingly subtle difference in the substitution pattern of two chlorine atoms on the benzoate ring. Consequently, the ability to definitively identify and differentiate these isomers—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichloro—is of paramount importance.
This guide provides a comprehensive comparison of key spectroscopic techniques for the robust differentiation of these isomers. We will move beyond a simple recitation of data, delving into the underlying principles that govern the unique spectral signature of each isomer. This content is designed for researchers, analytical chemists, and quality control professionals who require not just data, but a validated and logical workflow for structural elucidation.
¹H NMR Spectroscopy: The Definitive Tool for Isomer Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the most powerful and definitive technique for this analytical problem. The chemical shift (δ), spin-spin coupling (J), and multiplicity of the aromatic protons provide a unique and unambiguous fingerprint for each of the six isomers. The electronic environment of each proton on the benzene ring is exquisitely sensitive to the positions of the electronegative chlorine atoms and the electron-withdrawing methyl ester group.
Principle of Differentiation
The differentiation arises from predictable patterns:
-
Symmetry: Symmetrical isomers like 2,6- and 3,5-dichlorobenzoate methyl ester will exhibit simpler spectra with fewer unique proton signals due to chemical equivalence.
-
Chemical Shift: Protons ortho to the ester group are typically shifted downfield (higher ppm) due to its deshielding effect. Protons ortho or para to the chlorine atoms are also deshielded, though to a lesser extent.
-
Coupling Constants (J): The magnitude of the J-coupling constant between adjacent protons provides critical information about their relative positions.
-
Ortho coupling (³J_HH) is typically the largest, ranging from 7-9 Hz.
-
Meta coupling (⁴J_HH) is smaller, around 2-3 Hz.
-
Para coupling (⁵J_HH) is the smallest, often close to 0 Hz and not always resolved.
-
Comparative ¹H NMR Data
The following table summarizes the expected ¹H NMR spectral data for the aromatic region of each isomer, allowing for direct comparison. Data is compiled from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5]
| Isomer | Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |
| Methyl 2,3-dichlorobenzoate | H-4 | ~7.65 | dd | J = 8.0, 1.5 |
| H-5 | ~7.30 | t | J = 8.0 | |
| H-6 | ~7.70 | dd | J = 8.0, 1.5 | |
| Methyl 2,4-dichlorobenzoate | H-3 | ~7.90 | d | J = 2.0 |
| H-5 | ~7.50 | dd | J = 8.5, 2.0 | |
| H-6 | ~7.60 | d | J = 8.5 | |
| Methyl 2,5-dichlorobenzoate | H-3 | ~7.85 | d | J = 2.5 |
| H-4 | ~7.45 | dd | J = 8.8, 2.5 | |
| H-6 | ~7.55 | d | J = 8.8 | |
| Methyl 2,6-dichlorobenzoate | H-3, H-5 | ~7.40 | d | J = 8.2 |
| H-4 | ~7.30 | t | J = 8.2 | |
| Methyl 3,4-dichlorobenzoate | H-2 | ~7.95 | d | J = 2.0 |
| H-5 | ~7.75 | dd | J = 8.4, 2.0 | |
| H-6 | ~7.50 | d | J = 8.4 | |
| Methyl 3,5-dichlorobenzoate | H-2, H-6 | ~7.90 | d | J = 2.0 |
| H-4 | ~7.60 | t | J = 2.0 |
Note: The methyl ester singlet (-OCH₃) for all isomers will appear as a sharp singlet around 3.9 ppm.
Experimental Protocol: High-Resolution ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the dichlorobenzoate methyl ester isomer and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Place the NMR tube into the spectrometer's probe.
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.[6] Key parameters include:
-
A sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
A relaxation delay (d1) of at least 5 seconds to ensure quantitative integration if needed.
-
Standard pulse width (e.g., 90°).
-
-
Processing: Fourier transform the raw data. Phase the spectrum and calibrate the chemical shift scale using the TMS peak at 0.00 ppm.
-
Analysis: Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants to determine the isomeric structure by comparing with reference data.
Caption: Workflow for Isomer Identification by ¹H NMR.
¹³C NMR Spectroscopy: Confirming Carbon Skeleton and Symmetry
While ¹H NMR is often sufficient for identification, ¹³C NMR provides valuable confirmatory data. The key diagnostic feature is the total number of unique carbon signals, which directly reflects the molecule's symmetry.
Principle of Differentiation
-
Number of Signals: Asymmetric isomers (2,3-, 2,4-, 2,5-, and 3,4-) will show eight distinct signals (six for the aromatic carbons, one for the carbonyl, and one for the methoxy carbon). The more symmetric 2,6- and 3,5- isomers will show fewer signals due to planes of symmetry.
-
Chemical Shifts: Carbon chemical shifts are influenced by the attached atoms. Carbons bonded to chlorine will be shifted downfield. The carbonyl carbon appears at the lowest field (~165 ppm).[7][8][9]
Comparative ¹³C NMR Data
| Isomer | Expected Number of Aromatic Carbon Signals | Key Differentiating Feature |
| This compound | 6 | 6 unique aromatic signals |
| Methyl 2,4-dichlorobenzoate | 6 | 6 unique aromatic signals |
| Methyl 2,5-dichlorobenzoate | 6 | 6 unique aromatic signals |
| Methyl 2,6-dichlorobenzoate | 4 | High symmetry, only 4 aromatic signals |
| Methyl 3,4-dichlorobenzoate | 6 | 6 unique aromatic signals |
| Methyl 3,5-dichlorobenzoate | 4 | High symmetry, only 4 aromatic signals |
This technique provides a rapid method to distinguish the symmetric isomers (2,6- and 3,5-) from the asymmetric ones.
Infrared (IR) Spectroscopy: Fingerprinting Substitution Patterns
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides valuable, albeit less definitive, information. The most diagnostic region for differentiating benzene ring substitution patterns is the "fingerprint" region, specifically the strong C-H out-of-plane bending vibrations between 900 and 650 cm⁻¹.[10][11][12]
Principle of Differentiation
The number of adjacent free hydrogens on the aromatic ring dictates the position of these strong absorption bands. This allows for a preliminary classification of the isomer.
Comparative IR Data (C-H Out-of-Plane Bending)
| Substitution Pattern | Adjacent Free H's | Expected Absorption Range (cm⁻¹) | Applicable Isomers |
| 1,2,3-Trisubstituted | 3 | 810 - 750 | 2,3- and 2,6-dichloro |
| 1,2,4-Trisubstituted | 2 | 885 - 805 | 2,4-, 2,5-, and 3,4-dichloro |
| 1,3,5-Trisubstituted | 1 (isolated) + 2 | ~860 (isolated H) and 810-750 (adjacent H's) | 3,5-dichloro |
Data adapted from standard IR correlation tables.[10][13]
While there is overlap, IR can quickly narrow down the possibilities. For example, a strong band above 850 cm⁻¹ would point towards a 1,2,4- or 1,3,5-substituted pattern, helping to rule out the 2,3- and 2,6- isomers.
Caption: IR-based decision tree for initial isomer screening.
Mass Spectrometry (MS): Confirmation and Fragmentation Clues
Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition but offers limited power for direct isomer differentiation. All six isomers will exhibit the same molecular ion (M⁺) cluster due to their identical molecular formula.
Principle of Differentiation
-
Molecular Ion Cluster: The key feature will be the isotopic pattern of the molecular ion. Due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), the spectrum will show a characteristic cluster of peaks at M⁺, M⁺+2, and M⁺+4 with a relative intensity ratio of approximately 9:6:1. This confirms the presence of two chlorine atoms in the molecule.
-
Fragmentation: While the primary fragmentation pathways (e.g., loss of ∙OCH₃ or ∙COOCH₃) are common to all isomers, the relative intensities of the fragment ions may show subtle differences.[14][15][16] However, these differences are often not pronounced enough for unambiguous identification without authentic standards for comparison. GC-MS is the preferred method, as the chromatographic separation (based on boiling point differences) will resolve the isomers before they enter the mass spectrometer.
Recommended Analytical Workflow
For the unambiguous identification of an unknown dichlorobenzoate methyl ester isomer, a hierarchical approach is recommended. This ensures efficiency and confidence in the final structural assignment.
-
Mass Spectrometry: Begin with GC-MS to confirm the molecular weight (190/192/194 g/mol ) and the presence of two chlorine atoms via the isotopic pattern. The gas chromatography step will also indicate purity and may separate isomers if a mixture is present.
-
Infrared Spectroscopy: Use FT-IR as a rapid screening tool. The C-H out-of-plane bending region can help to quickly classify the substitution pattern and narrow the list of potential candidates.
-
¹H NMR Spectroscopy: This is the definitive and final step. Acquire a high-resolution ¹H NMR spectrum. The unique combination of chemical shifts, multiplicities, and coupling constants will provide an unambiguous fingerprint for one of the six isomers.
-
¹³C NMR Spectroscopy (Optional/Confirmatory): If ambiguity remains, or for complete characterization, acquire a ¹³C NMR spectrum. The number of signals will definitively confirm the molecule's symmetry, providing a powerful cross-check of the ¹H NMR assignment.
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A Comparative Guide to HPLC Purity Analysis of Methyl 2,3-dichlorobenzoate
A Senior Application Scientist's Guide to Method Selection and Validation
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like Methyl 2,3-dichlorobenzoate is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The choice of analytical methodology directly impacts the reliability of purity assessments, influencing downstream process decisions and final product quality. This guide provides an in-depth comparison of a primary High-Performance Liquid Chromatography (HPLC) method with Gas Chromatography (GC) as a viable alternative for the purity analysis of this compound. The discussion is grounded in established scientific principles and regulatory expectations, offering a practical framework for method development and selection.
The Analytical Challenge: Isomeric Purity and Trace Impurities
This compound, a halogenated aromatic ester, presents a typical analytical challenge: the potential presence of positional isomers (e.g., methyl 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorobenzoate) and other process-related impurities. An effective analytical method must be specific enough to resolve the main component from these closely related species. Method validation, therefore, becomes paramount to demonstrate that the chosen procedure is fit for its intended purpose, adhering to guidelines from the International Council for Harmonisation (ICH).[1]
Primary Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for this compound.[2][3] The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.
Method Rationale and Experimental Protocol
The selection of a standard C18 column is a logical starting point due to its wide applicability and strong hydrophobic interactions with aromatic compounds.[4][5] The mobile phase, a mixture of acetonitrile and water, provides the necessary polarity to elute the analyte. The addition of a buffer is not strictly necessary for the ester, but a low concentration of a volatile buffer like ammonium acetate adjusted to a slightly acidic pH can improve peak shape and reproducibility, especially if acidic impurities are present.[6]
Experimental Protocol: RP-HPLC Method
-
Column: C18 (L1), 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 0.01 M Ammonium Acetate buffer (pH 4.5) (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Alternative HPLC Stationary Phases for Enhanced Selectivity
While a C18 column is a workhorse, achieving baseline separation from all potential isomers can sometimes be challenging. In such cases, alternative stationary phases can offer different selectivity.
-
Pentafluorophenyl (PFP) Columns: These columns are particularly effective for separating halogenated aromatic compounds.[7][8][9] The PFP phase provides multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can significantly alter the elution order and improve resolution compared to a standard C18 phase.[7][10]
-
Phenyl-Hexyl Columns: These columns offer enhanced π-π interactions with aromatic analytes.[1][7] This can be advantageous for separating compounds with aromatic rings, providing a different selectivity profile to both C18 and PFP columns.
The choice to explore these alternative columns during method development is a strategic one, aimed at finding the most robust and specific separation conditions.
Alternative Technique: Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[2][3][11] Given that this compound is a methyl ester, it is expected to have sufficient volatility for GC analysis, making this a suitable alternative to HPLC.[12]
Method Rationale and Experimental Protocol
A low-polarity capillary column, such as one with a 5% phenyl-arylene phase (e.g., TG-5MS or DB-5ms), is a good choice for this analysis, providing excellent separation for a wide range of semi-volatile organic compounds.[12] Electron ionization (EI) mass spectrometry (MS) is the preferred detector as it provides both quantitative data and structural information, aiding in the identification of unknown impurities.
Experimental Protocol: GC-MS Method
-
Column: TG-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate or hexane to a concentration of approximately 0.1 mg/mL.
Comparative Performance Analysis
The choice between HPLC and GC often depends on the specific requirements of the analysis, including the nature of the analyte, required sensitivity, and laboratory resources.[13]
| Parameter | RP-HPLC (C18) | Gas Chromatography (GC-MS) | Rationale & Insights |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. | Ideal for volatile and semi-volatile, thermally stable compounds.[2][11] | This compound is suitable for both, but GC is often preferred for esters due to their inherent volatility. |
| Specificity | Good, but may require method development with alternative columns (PFP, Phenyl) for critical isomer pairs.[7][8] | Excellent, especially with MS detection, which provides mass spectral data for peak identification. | MS detection in GC provides a higher degree of confidence in peak identity compared to UV detection in HPLC. |
| Analysis Time | Typically 15-30 minutes. | Often faster, with run times of 10-20 minutes.[11][14] | The temperature programming in GC allows for rapid elution of components. |
| Cost per Analysis | Higher, due to the cost and consumption of HPLC-grade solvents.[11][13] | Lower, as it primarily uses carrier gas which is less expensive than solvents.[11][13] | Solvent disposal costs also contribute to the higher operational cost of HPLC. |
| Sample Preparation | Simple dissolution in the mobile phase. | Simple dissolution in a volatile organic solvent. | Both methods have straightforward sample preparation for this analyte. |
| Method Robustness | Generally very robust and reproducible. | Robust, but can be sensitive to injection technique and inlet cleanliness. | HPLC methods are often considered more rugged for routine QC applications. |
Conclusion and Recommendation
Both RP-HPLC and GC-MS are powerful and appropriate techniques for the purity analysis of this compound.
-
RP-HPLC is a highly reliable and robust method, making it an excellent choice for a routine quality control environment. The use of a standard C18 column provides a good starting point, with the option of employing PFP or Phenyl columns for enhanced selectivity if challenging isomeric impurities are present. The methodology aligns well with the principles outlined in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) for liquid chromatography.
-
GC-MS offers the distinct advantages of faster analysis times and superior specificity due to mass spectral detection. This makes it an ideal technique for impurity identification and for laboratories where high throughput is a priority.
Ultimately, the selection of the analytical method should be based on a risk assessment considering the potential impurity profile of this compound and the specific goals of the analysis (e.g., routine QC vs. impurity identification). Method validation in accordance with ICH Q2(R2) guidelines is mandatory for either chosen technique to ensure the generation of reliable and accurate data.[1]
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A Comparative Guide to Mass Spectrometry Fragmentation Patterns of Dichlorinated Methyl Benzoates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within pharmaceutical and environmental analysis, the precise structural elucidation of isomeric compounds is a critical challenge. Dichlorinated methyl benzoates, a class of compounds with various industrial applications and potential environmental significance, present such a challenge. Their isomers, differing only in the substitution pattern of chlorine atoms on the benzene ring, can exhibit distinct toxicological and chemical properties. Mass spectrometry, specifically Gas Chromatography-Mass Spectrometry (GC-MS), stands as a powerful tool for their differentiation. This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of dichlorinated methyl benzoate isomers, offering experimental data and a standardized protocol to aid in their unambiguous identification.
The Decisive Role of Fragmentation in Isomer Differentiation
Electron ionization mass spectrometry induces the fragmentation of molecules in a reproducible manner, generating a unique fingerprint or "mass spectrum" for a given compound. While isomers will have the same molecular weight, their fragmentation patterns can differ significantly due to the influence of substituent positions on bond stabilities and rearrangement pathways. For dichlorinated methyl benzoates, the location of the two chlorine atoms on the aromatic ring dictates the relative abundance of key fragment ions, providing the basis for their differentiation.
Key Fragmentation Pathways of Methyl Benzoates
Before delving into the specifics of the dichlorinated analogues, it is essential to understand the fundamental fragmentation pathways of the parent compound, methyl benzoate, under electron ionization. The primary fragmentation events include:
-
Loss of the methoxy group (-OCH₃): This results in the formation of the benzoyl cation (m/z 105), which is often the base peak.
-
Loss of the methoxycarbonyl group (-COOCH₃): This leads to the formation of the phenyl cation (m/z 77).
-
Loss of formaldehyde (CH₂O) from the molecular ion: This rearrangement reaction can also occur.
The presence of chlorine atoms on the aromatic ring introduces additional and often dominant fragmentation pathways, primarily involving the loss of chlorine radicals or HCl.
Comparative Analysis of Dichlorinated Methyl Benzoate Isomers
The following sections detail the characteristic fragmentation patterns of various dichlorinated methyl benzoate isomers based on available spectral data. The molecular ion (M⁺) for all isomers will appear as a cluster of peaks around m/z 204, 206, and 208 due to the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl), with an approximate ratio of 9:6:1.[1]
Methyl 2,4-Dichlorobenzoate
The mass spectrum of methyl 2,4-dichlorobenzoate is characterized by a prominent molecular ion peak. Key fragment ions arise from the sequential loss of the methoxy group and a chlorine atom.
Methyl 2,5-Dichlorobenzoate
The mass spectrum of methyl 2,5-dichlorobenzoate shows a distinct fragmentation pattern. The base peak is often the [M-OCH₃]⁺ ion.
-
m/z 173/175: [M-OCH₃]⁺ - Loss of the methoxy radical from the molecular ion.[2]
-
m/z 145: [M-OCH₃-CO]⁺ - Subsequent loss of carbon monoxide from the m/z 173/175 fragment.[2]
-
m/z 109: [M-OCH₃-CO-Cl]⁺ - Loss of a chlorine radical.
Methyl 2,6-Dichlorobenzoate
The ortho-substitution in methyl 2,6-dichlorobenzoate can lead to unique fragmentation pathways due to steric interactions.
-
m/z 173/175: [M-OCH₃]⁺ - Loss of the methoxy radical.
-
m/z 139: [M-OCH₃-Cl]⁺ - Loss of a chlorine radical from the [M-OCH₃]⁺ fragment.
Methyl 3,5-Dichlorobenzoate
This isomer often exhibits a more straightforward fragmentation pattern with a prominent molecular ion.
-
m/z 173/175: [M-OCH₃]⁺ - Loss of the methoxy radical is a major fragmentation pathway.[3]
-
m/z 145: [M-OCH₃-CO]⁺ - Loss of carbon monoxide.[3]
Predicted Fragmentation for Methyl 2,3- and 3,4-Dichlorobenzoate
While experimental spectra for methyl 2,3- and 3,4-dichlorobenzoate are not as readily available in public databases, their fragmentation patterns can be predicted based on the established principles for related isomers. It is anticipated that they will also exhibit primary losses of the methoxy group and subsequent losses of chlorine and/or carbon monoxide. The relative intensities of these fragments will be influenced by the specific chlorine substitution pattern.
Summary of Key Fragment Ions
| Isomer | Molecular Ion (m/z) | [M-OCH₃]⁺ (m/z) | [M-Cl]⁺ (m/z) | Other Key Fragments (m/z) |
| Methyl 2,4-Dichlorobenzoate | 204/206/208 | 173/175 | 169/171 | 138, 109 |
| Methyl 2,5-Dichlorobenzoate | 204/206/208 | 173/175 | 169/171 | 145, 109[2] |
| Methyl 2,6-Dichlorobenzoate | 204/206/208 | 173/175 | 169/171 | 139 |
| Methyl 3,5-Dichlorobenzoate | 204/206/208 | 173/175 | 169/171 | 145, 109[3] |
| Methyl 2,3-Dichlorobenzoate (Predicted) | 204/206/208 | 173/175 | 169/171 | 139, 109 |
| Methyl 3,4-Dichlorobenzoate (Predicted) | 204/206/208 | 173/175 | 169/171 | 145, 109 |
Experimental Protocol: GC-MS Analysis of Dichlorinated Methyl Benzoates
This protocol is based on the principles outlined in EPA Method 8270 for the analysis of semivolatile organic compounds.[4][5]
1. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a high-purity solvent such as dichloromethane or hexane to a final concentration of approximately 1 mg/mL.
-
If necessary, perform a serial dilution to achieve a working concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent single quadrupole or ion trap mass spectrometer.
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for good separation of the isomers.
-
Injector: Split/splitless injector. For trace analysis, a splitless injection is preferred.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-350.
-
Scan Mode: Full scan.
3. Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Identify the dichlorinated methyl benzoate isomers based on their retention times and by comparing their mass spectra to reference spectra from libraries such as the NIST/EPA/NIH Mass Spectral Library.[6]
Visualizing Fragmentation and Workflow
To better understand the processes described, the following diagrams illustrate the general fragmentation pathways and the experimental workflow.
Conclusion
The differentiation of dichlorinated methyl benzoate isomers is achievable through careful analysis of their electron ionization mass spectra. The primary fragmentation pathways involving the loss of the methoxy group, followed by the loss of chlorine or carbon monoxide, yield characteristic ions whose relative abundances are dependent on the substitution pattern. While spectral data for all isomers is not uniformly available, a combination of existing library spectra and predictive fragmentation analysis can provide a robust framework for their identification. The presented GC-MS protocol, based on established EPA methodology, offers a reliable starting point for researchers to generate high-quality, comparable data in their own laboratories. By understanding these fragmentation patterns and employing standardized analytical methods, scientists can confidently identify and differentiate these important isomeric compounds.
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A Senior Application Scientist's Guide to Validating the Structure of Methyl 2,3-dichlorobenzoate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Unambiguous Structural Validation
This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of Methyl 2,3-dichlorobenzoate derivatives. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, emphasizing a multi-technique, self-validating approach to structural elucidation.
The Analytical Triad: NMR, Mass Spectrometry, and X-ray Crystallography
The confirmation of a novel chemical structure rarely rests on a single technique. Instead, a consensus is built from the complementary data provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when feasible, single-crystal X-ray crystallography. Each method interrogates a different fundamental property of the molecule, and together they provide a holistic and trustworthy structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR is the cornerstone of structural elucidation for organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), revealing the connectivity and relative positioning of atoms within the molecule.
For a derivative of this compound, ¹H and ¹³C NMR are indispensable for determining the precise location of a new substituent. The parent molecule, this compound, has a defined NMR spectrum that serves as our baseline.[1][2] The introduction of a new functional group will induce predictable changes in the chemical shifts (δ) and coupling constants (J) of the nearby aromatic protons and carbons. These changes are governed by the electronic nature (electron-donating or -withdrawing) and steric bulk of the substituent. The analysis of these shifts, when compared to the parent compound and correlated with established principles like Hammett substituent effects, allows for the confident assignment of the substitution pattern.[3]
-
Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.
-
Instrument Setup: Use a spectrometer with a field strength of at least 300 MHz; higher fields (400-600 MHz) will provide better signal dispersion, which is crucial for resolving complex splitting patterns in substituted aromatics.
-
Acquisition:
-
Acquire a standard ¹H spectrum with 8-16 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate all signals to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (e.g., singlet, doublet, triplet, multiplet), and coupling constants.
-
-
Advanced Experiments (if needed): If the ¹H spectrum is ambiguous, 2D NMR experiments like COSY (Correlation Spectroscopy) can be used to establish proton-proton coupling networks, definitively linking adjacent protons on the aromatic ring.
The expected ¹H NMR data for the parent this compound provides a crucial reference point.[1][2]
| This compound Data | Chemical Shift (δ ppm) | Splitting Pattern | Coupling Constant (J Hz) | Assignment |
| ¹H NMR (in CDCl₃) | 3.95 | singlet (s) | N/A | -OCH₃ |
| 7.27 | triplet (t) | 7.8 | H5 | |
| 7.60 | doublet of doublets (dd) | 1.8, 7.8 | H4 or H6 | |
| 7.66 | doublet of doublets (dd) | 1.8, 7.8 | H6 or H4 |
Table 1: Reference ¹H NMR data for this compound.[1][2]
When analyzing a derivative, the key is to observe the changes from this baseline. For instance, nitration at the C5 position would be expected to strongly deshield the adjacent H4 and H6 protons, shifting them downfield significantly and simplifying the spectrum to two doublets.
Mass Spectrometry (MS): The Molecular Weight and Isotopic Fingerprint
MS provides the exact molecular weight of a compound, serving as the first check of its elemental composition. For halogenated compounds, MS offers a unique and powerful self-validating feature: the characteristic isotopic pattern of chlorine.
Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance), separated by two mass units. Any molecule or fragment containing chlorine will therefore exhibit a distinctive pattern of peaks in the mass spectrum. A compound with two chlorine atoms, such as a this compound derivative, will show three characteristic peaks for the molecular ion:
-
[M]⁺: Contains two ³⁵Cl atoms.
-
[M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.
-
[M+4]⁺: Contains two ³⁷Cl atoms.
The relative intensity of these peaks is predictable (approximately 9:6:1). Observing this pattern is an unequivocal confirmation of the presence of two chlorine atoms in the molecule and its fragments, adding a high degree of confidence to the analysis.[4][5][6]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Separation: Inject the sample into a gas chromatograph to ensure the analyzed compound is pure and separated from any non-volatile impurities. Use a standard capillary column (e.g., DB-5) and a temperature ramp program suitable for the analyte's boiling point.
-
Ionization: Use standard Electron Ionization (EI) at 70 eV. This high-energy method induces fragmentation, providing structural clues.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis:
-
Identify the molecular ion peak cluster ([M]⁺, [M+2]⁺, [M+4]⁺).
-
Confirm that the measured molecular weight matches the calculated molecular weight (205.04 g/mol for the parent compound).[7][8]
-
Verify the ~9:6:1 isotopic ratio.
-
Analyze the fragmentation pattern. Common losses include -OCH₃ (m/z 31) and -COOCH₃ (m/z 59), which can further support the proposed structure.
-
| Ion Cluster | Description | Expected Relative Intensity | Trustworthiness Check |
| [M]⁺ | Ion with two ³⁵Cl atoms | 100% (normalized) | Confirms base molecular formula. |
| [M+2]⁺ | Ion with one ³⁵Cl and one ³⁷Cl | ~65% | Confirms presence of two Cl atoms. |
| [M+4]⁺ | Ion with two ³⁷Cl atoms | ~10% | Confirms presence of two Cl atoms. |
Table 2: Expected mass spectrometry isotopic pattern for a molecule containing two chlorine atoms.
Single-Crystal X-ray Crystallography: The Definitive Structure
While NMR and MS provide powerful evidence for a proposed structure, X-ray crystallography provides definitive, irrefutable proof. By scattering X-rays off a single, well-ordered crystal, it is possible to determine the precise three-dimensional arrangement of every atom in the molecule, including bond lengths, bond angles, and absolute stereochemistry.
This technique is the gold standard and should be employed when:
-
The structure is entirely novel and cannot be confirmed by analogy.
-
NMR and MS data are ambiguous, for example, in cases of complex isomerism where spectroscopic differences are subtle.
-
The absolute stereochemistry of a chiral derivative must be determined.
-
A publication in a high-impact journal requires unequivocal proof of structure.
The output is not an interpretation but a direct image of the molecular structure in the solid state. For example, the crystal structure of the related isomer, Methyl 2,5-dichlorobenzoate, has been solved, revealing the exact bond lengths and the dihedral angle between the benzene ring and the ester group.[9][10] This level of detail is unattainable with other techniques.
Integrated Approach: A Comparative Summary
No single technique is sufficient. A robust validation strategy integrates the strengths of each method to build an unassailable case for the proposed structure.
| Technique | Information Provided | Strengths | Limitations | Primary Role |
| NMR Spectroscopy | C-H framework, atom connectivity, isomer identification. | Excellent for determining substitution patterns and stereochemistry in solution. | Requires pure sample; can be complex to interpret for some structures. | Primary Structure & Isomerism. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation patterns. | Highly sensitive; unique isotopic patterns for halogens provide self-validation. | Does not distinguish between isomers; fragmentation can be unpredictable. | Formula Confirmation. |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths/angles, absolute configuration. | The "gold standard" for structural proof; definitive and absolute. | Requires a suitable single crystal, which can be difficult to grow; shows solid-state structure only. | Absolute Proof. |
Table 3: Comparison of primary structural validation techniques.
Conclusion: Best Practices for Trustworthy Science
Validating the structure of this compound derivatives requires a methodical and multi-faceted analytical approach. The process should always begin with an assessment of purity (e.g., via HPLC), followed by the synergistic application of NMR and mass spectrometry. ¹H and ¹³C NMR are used to map the molecular framework and determine the substitution pattern, while MS confirms the molecular formula and leverages the unique chlorine isotopic signature as an internal check. In cases of ambiguity or for the publication of novel entities, single-crystal X-ray crystallography should be pursued as the ultimate arbiter of the structure. By layering the evidence from these complementary techniques, researchers can ensure the structural integrity of their compounds, lending credibility and robustness to their scientific findings.
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A Senior Application Scientist's Guide to Confirming the Isomeric Purity of Methyl 2,3-Dichlorobenzoate by GC-MS
Introduction: The Criticality of Isomeric Purity in Chemical Synthesis
In the landscape of pharmaceutical development and fine chemical synthesis, the precise structure of a molecule is paramount. Positional isomers, compounds with the same molecular formula but different arrangements of substituents on an aromatic ring, can exhibit vastly different biological activities, toxicological profiles, and reaction kinetics. Methyl 2,3-dichlorobenzoate is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its utility is intrinsically tied to its isomeric purity, as the presence of other isomers, such as Methyl 2,4-dichlorobenzoate or Methyl 3,5-dichlorobenzoate, can lead to unwanted side reactions, decreased yield, and impurities in the final active pharmaceutical ingredient (API).
This guide provides a comprehensive, field-proven methodology for the robust confirmation of this compound's isomeric purity using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, compare analytical strategies, and present a self-validating protocol designed for immediate implementation in a research or quality control environment.
The Analytical Challenge: Resolving Structurally Similar Isomers
The six isomers of methyl dichlorobenzoate share the same molecular weight (204.04 g/mol ) and exhibit very similar physicochemical properties, such as boiling points and polarities. This similarity makes their separation a non-trivial task. Gas chromatography (GC) stands out as the premier technique for this challenge due to its high resolving power for volatile and semi-volatile compounds. When coupled with Mass Spectrometry (MS), it provides an unequivocal two-dimensional confirmation: chromatographic retention time and mass spectral fingerprint.
Core Methodology: A Validated GC-MS Protocol
The following protocol is designed for specificity and robustness. The rationale behind each parameter selection is explained to empower the analyst to adapt the method as needed.
Experimental Protocol: Step-by-Step Isomer Analysis
-
Sample Preparation:
-
Objective: To prepare a sample solution at a concentration suitable for GC-MS analysis without causing column overload.
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10.0 mL of a high-purity solvent such as Ethyl Acetate or Dichloromethane in a volumetric flask. This creates a stock solution of ~1 mg/mL.
-
Perform a serial dilution to create a working solution of approximately 10 µg/mL.
-
-
Expert Insight: The choice of solvent is critical. It should fully dissolve the analyte and be compatible with the GC system. Ethyl Acetate is an excellent choice as it is volatile and less likely to interfere with early-eluting peaks compared to higher-boiling solvents.
-
-
GC-MS Instrumentation and Parameters:
-
Objective: To achieve baseline separation of all potential dichlorobenzoate isomers and obtain high-quality mass spectra for identification.
-
Rationale: The selection of the GC column's stationary phase is the most critical factor in achieving separation.[1][2][3] For halogenated aromatic compounds, a non-polar or intermediate-polarity column is typically the starting point. The principle of "like dissolves like" dictates that stationary phase selection is based on the polarity of the target analytes.[1][2][4] We will compare two common choices.
-
| Parameter | Method A: General Purpose Screening | Method B: Enhanced Resolution |
| GC Column | Agilent J&W DB-5ms (or equivalent 5% Phenyl-95% Dimethylpolysiloxane)[5] | Restek Rtx-200 (or equivalent trifluoropropylmethyl polysiloxane) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Rationale | The DB-5ms is a robust, low-bleed, non-polar column ideal for general screening of semi-volatile compounds, including halogenated aromatics.[5][6] Elution is primarily based on boiling point. | The Rtx-200 offers intermediate polarity and is highly selective for analytes with lone pair electrons (like chlorine atoms), providing alternative selectivity that can enhance the resolution of closely-eluting isomers.[1] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Helium, constant flow at 1.2 mL/min |
| Oven Program | 100°C (hold 1 min), ramp at 10°C/min to 250°C, hold 5 min | 100°C (hold 1 min), ramp at 8°C/min to 240°C, hold 5 min |
| Injector | Split/Splitless, 250°C, Split ratio 50:1 | Split/Splitless, 250°C, Split ratio 50:1 |
| Injection Vol. | 1 µL | 1 µL |
| MS Transfer Line | 280°C | 280°C |
| Ion Source Temp. | 230°C | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-300) | Full Scan (m/z 50-300) |
Workflow for Isomeric Purity Confirmation
The entire process, from sample receipt to final purity report, follows a logical and self-validating sequence.
Data Analysis and Interpretation: A Two-Pillar Approach
Confirmation of isomeric purity relies on two independent but complementary data points: chromatographic retention time and the mass spectral fragmentation pattern.
Chromatographic Separation and Retention Time
Isomers will elute at different times based on their interaction with the stationary phase. While elution order can be predicted based on boiling points and polarity, it must be confirmed experimentally using certified reference standards for each isomer.
Mass Spectral Fragmentation
Electron Ionization (EI) is a high-energy process that creates reproducible fragmentation patterns, which serve as a "fingerprint" for a molecule.[7] For Methyl dichlorobenzoates, key fragmentation pathways are predictable.[8][9]
-
Molecular Ion (M+): The peak corresponding to the intact molecule's mass. For Methyl dichlorobenzoate, this will be a cluster around m/z 204, showing the characteristic isotopic pattern for two chlorine atoms (M+, M+2, M+4).
-
Loss of Methoxy Group (-OCH3): Cleavage of the ester bond results in the loss of a methoxy radical (•OCH3, 31 Da), leading to a prominent acylium ion at m/z 173. This is often the base peak.
-
Loss of Carbon Monoxide (-CO): The acylium ion can further lose carbon monoxide (28 Da) to form a dichlorophenyl cation at m/z 145.
Expected Data for Methyl Dichlorobenzoate Isomers
| Isomer | Expected Retention Order (DB-5ms) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Methyl 2,6-dichlorobenzoate | 1 | 204, 206, 208 | 173, 175 (Base Peak); 145, 147; 109 |
| This compound | 2 | 204, 206, 208 | 173, 175 (Base Peak); 145, 147; 109 |
| Methyl 2,4-dichlorobenzoate | 3 | 204, 206, 208 | 173, 175 (Base Peak); 145, 147; 109 |
| Methyl 2,5-dichlorobenzoate | 4 | 204, 206, 208 | 173, 175 (Base Peak); 145, 147; 109 |
| Methyl 3,5-dichlorobenzoate | 5 | 204, 206, 208 | 173, 175 (Base Peak); 145, 147; 109 |
| Methyl 3,4-dichlorobenzoate | 6 | 204, 206, 208 | 173, 175 (Base Peak); 145, 147; 109 |
| Note: Absolute retention times will vary between instruments. The elution order should be confirmed with standards. Mass spectral data can be verified against the NIST spectral library.[10] |
Quantification of Purity
Isomeric purity is typically reported as an area percentage.
Purity (%) = (Area of Main Peak / Sum of Areas of All Isomer Peaks) x 100
This calculation assumes an equivalent detector response for all isomers, which is a reasonable assumption for positional isomers under EI-MS conditions. For regulatory filings, this assumption should be verified.
Comparison with Alternative Analytical Techniques
While GC-MS is often the gold standard, other techniques can provide complementary information. The choice of technique depends on the specific analytical need.
| Feature | GC-MS | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation by volatility/polarity; detection by mass. | Separation by polarity/partitioning; UV or MS detection. | Nuclear spin transitions in a magnetic field. |
| Resolution | Excellent: High-efficiency capillary columns provide superior resolving power for isomers.[11] | Good to Excellent: Can resolve isomers, often requiring specialized chiral or phenyl-hexyl columns. UPC² can offer GC-like resolution without derivatization.[12] | Poor to Good: Proton (¹H) NMR may show distinct aromatic splitting patterns, but peaks can overlap significantly. ¹³C NMR offers better resolution but lower sensitivity. |
| Sensitivity | Excellent: Can detect impurities at levels <0.05%. | Good: Typically in the 0.1% range with UV detection. | Poor: Generally requires >1% concentration for impurity detection. |
| Sample Prep | Simple dissolution. Derivatization may be needed for non-volatile compounds.[13] | Simple dissolution. | Requires highly pure deuterated solvents. |
| Confirmation | High: Based on both retention time and a unique mass spectral fingerprint. | Moderate: Based on retention time. Coupling with MS (LC-MS) increases confidence. | Absolute: Provides definitive structural information about atom connectivity. |
| Best For | Quantitative purity assessment and trace impurity identification. | Analysis of non-volatile or thermally unstable compounds. | Definitive structural elucidation of the main component or major impurities. |
Ensuring Trustworthiness: Method Validation
For use in a regulated environment, the analytical method must be validated to ensure it is fit for purpose.[14][15][16] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, demonstrated by baseline resolving the target isomer from all others.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an isomeric impurity that can be reliably detected and quantified.
-
Linearity: Demonstrating that the detector response is proportional to the analyte concentration over a given range.
-
Accuracy & Precision: Ensuring the closeness of results to the true value and the agreement between repeated measurements, respectively.[17]
Conclusion
Gas Chromatography-Mass Spectrometry provides an unparalleled combination of separation efficiency and specificity for confirming the isomeric purity of this compound. By leveraging a well-chosen capillary column, such as a 5% phenyl-substituted polysiloxane phase, and a systematic approach to data interpretation, researchers and drug development professionals can obtain reliable, quantitative, and defensible data. While techniques like HPLC and NMR have their place, GC-MS remains the definitive and most practical tool for this critical quality control assessment, ensuring the integrity of the synthetic pathway and the safety of the final product.
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"comparative DFT analysis of the electronic properties of dichlorobenzoate isomers"
An In-Depth Comparative Guide to the Electronic Properties of Dichlorobenzoate Isomers via DFT Analysis
For researchers, medicinal chemists, and materials scientists, understanding the nuanced electronic landscapes of molecular isomers is paramount. The specific placement of functional groups on an aromatic scaffold can dramatically alter a molecule's reactivity, polarity, and potential for intermolecular interactions. This guide provides a comprehensive comparative analysis of the six dichlorobenzoate isomers, leveraging the predictive power of Density Functional Theory (DFT) to elucidate the subtle yet significant differences in their electronic properties.
The dichlorobenzoate anion, a common structural motif in pharmaceuticals, herbicides, and functional organic materials, presents a classic case of how positional isomerism dictates molecular behavior. The two electron-withdrawing chlorine atoms, depending on their location on the benzoate ring, modulate the electron distribution in distinct ways. This guide will explore these differences through an examination of key electronic descriptors, offering field-proven insights into the causality behind their divergent properties.
The Methodological Cornerstone: Density Functional Theory (DFT)
To probe the electronic structure of the dichlorobenzoate isomers, Density Functional Theory (DFT) stands out as the computational method of choice. It offers a robust balance between accuracy and computational cost, making it feasible to study systems of this size with high fidelity. DFT calculations allow us to visualize and quantify properties that are often difficult or impossible to measure directly through experimentation.
The insights presented in this guide are based on a standard and trusted computational protocol, ensuring the reliability of the comparative data.
Experimental Protocol: Standard DFT Calculation Workflow
-
Structure Optimization: The starting point for each of the six isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorobenzoate) is a full geometry optimization. This step locates the lowest energy conformation (the most stable structure) for each molecule. This is crucial as all subsequent electronic property calculations are dependent on an accurate molecular geometry.
-
Frequency Calculation: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.
-
Single-Point Energy Calculation: With the optimized geometry, a higher-level single-point energy calculation is performed to obtain accurate electronic properties.
-
Property Analysis: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and the dipole moment, are derived from the calculation output.
Causality Behind Experimental Choices:
-
Functional and Basis Set: The selection of a functional and basis set is critical for accuracy. For halogenated aromatic compounds, a hybrid functional like B3LYP is a well-established choice.[1] It is paired with a Pople-style basis set such as 6-311++G(d,p) . The diffuse functions ("++") are essential for accurately describing the electron distribution in anions like benzoate, while the polarization functions ("d,p") are necessary to correctly model the bonding involving electronegative atoms like chlorine and oxygen.[2]
DFT Workflow Diagram
Caption: A typical workflow for DFT analysis of molecular electronic properties.
The Six Dichlorobenzoate Isomers
The positional variation of the two chlorine atoms on the benzoate ring gives rise to six distinct isomers, each with a unique electronic fingerprint.
Caption: The molecular structures of the six dichlorobenzoate isomers.
Comparative Analysis of Electronic Properties
The substitution pattern of the chlorine atoms directly impacts the distribution of electrons within the molecule, leading to significant variations in the following key electronic properties.
HOMO-LUMO Energy Gap (ΔE)
The HOMO-LUMO gap is a critical descriptor of molecular stability and reactivity.[3] A large gap signifies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the occupied to the unoccupied orbitals. Conversely, a small gap suggests the molecule is more reactive.[4][5]
-
Expertise & Experience: The electron-withdrawing nature of the chlorine atoms and the carboxylate group stabilizes both the HOMO and LUMO levels. However, the extent of this stabilization is isomer-dependent.
-
2,6-Dichlorobenzoate: This isomer often exhibits the largest HOMO-LUMO gap. The two chlorine atoms flanking the carboxylate group cause significant steric hindrance, which can force the carboxylate group out of the plane of the benzene ring. This disruption of conjugation tends to increase the energy gap, rendering the molecule less reactive.[1]
-
3,5-Dichlorobenzoate: In contrast, the meta-positioning of the chlorine atoms in the 3,5-isomer results in strong inductive electron withdrawal without direct resonance interaction with the carboxylate group. This isomer is often among the most stable and least reactive of the series.[1]
-
2,4- and 3,4-Dichlorobenzoate: Isomers where the chlorine atoms can exert both inductive and resonance effects (particularly from the para position) often have smaller energy gaps, indicating higher reactivity.[6]
-
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful tool for visualizing the charge distribution on the molecular surface, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).[7]
-
Trustworthiness: In all isomers, the most negative potential (red/yellow regions) is localized on the oxygen atoms of the carboxylate group, as expected, making this site the primary center for electrophilic attack. The chlorine atoms also carry a negative potential.
-
Key Differences:
-
The arrangement of chlorine atoms alters the shape and intensity of the positive potential (blue regions) on the aromatic ring's hydrogen atoms.
-
In the 2,6-isomer , the positive potential on the ring is less pronounced compared to others, as the electron-withdrawing effects of the two ortho-chlorines are highly localized.
-
In the 3,5-isomer , the symmetrical placement of the chlorine atoms leads to a more evenly distributed potential around the ring.
-
Isomers like 2,4- and 3,4-dichlorobenzoate exhibit a more polarized MEP due to the asymmetric substitution pattern, which can be critical for directing non-covalent interactions in drug-receptor binding or crystal engineering.
-
Dipole Moment
The molecular dipole moment is a measure of the overall polarity of the molecule. This property is highly dependent on the symmetry of the isomer.
-
Expertise & Experience: The dipole moment arises from the vector sum of individual bond dipoles.
-
3,5-Dichlorobenzoate: This isomer has the highest degree of symmetry among the asymmetric isomers. The individual C-Cl and C-COO⁻ bond dipoles tend to cancel each other out to a significant extent, resulting in one of the lowest molecular dipole moments.
-
2,4-, 2,5-, and 3,4-Dichlorobenzoate: These asymmetrically substituted isomers lack an internal plane of symmetry that aligns with the primary C-COO⁻ bond axis. This leads to a significant net dipole moment, making them more polar. The 3,4-isomer , with its adjacent chlorine atoms, often possesses one of the highest dipole moments.
-
Summary of Comparative Electronic Properties
The following table summarizes the anticipated trends in the electronic properties of the dichlorobenzoate isomers based on DFT principles. For a precise quantitative comparison, all isomers must be calculated under the identical level of theory.[8]
| Isomer | HOMO-LUMO Gap (ΔE) | Reactivity | Dipole Moment | Key Structural Feature |
| 2,3-dichloro- | Intermediate | Intermediate | High | Adjacent ortho/meta substitution |
| 2,4-dichloro- | Small | High | High | Ortho/para substitution, asymmetric |
| 2,5-dichloro- | Intermediate | Intermediate | Intermediate | Ortho/meta substitution, spaced |
| 2,6-dichloro- | Large | Low | Low | Steric hindrance from ortho groups |
| 3,4-dichloro- | Small-Intermediate | High | Very High | Adjacent meta/para substitution |
| 3,5-dichloro- | Large | Low | Low | Symmetrical meta substitution |
Authoritative Grounding & Field Insights
The positional isomerism of the chlorine atoms provides a tunable parameter for modulating the electronic properties of the benzoate core.
-
For Drug Development: A researcher might select the 2,4- or 3,4-isomer as a starting point for synthesis due to their higher predicted reactivity (smaller HOMO-LUMO gap).[6] Conversely, for incorporation into a final drug candidate where stability is key, the 2,6- or 3,5-isomer might be preferred due to their larger energy gaps and lower reactivity.[1] The distinct MEP and dipole moments of each isomer will also govern their interaction with protein binding pockets, influencing binding affinity and selectivity.[9]
-
For Materials Science: In the design of organic electronic materials or liquid crystals, the molecular dipole moment is a critical parameter. The highly polar 3,4-isomer could be investigated for applications requiring strong dielectric properties, while the less polar 3,5-isomer might be suitable for creating specific packing motifs in crystal engineering.
This guide demonstrates that while chemically similar, the dichlorobenzoate isomers are electronically distinct entities. A thorough understanding of these differences, achievable through robust computational methods like DFT, is essential for the rational design of molecules in a multitude of scientific disciplines.
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Safety Operating Guide
Navigating the Safe Handling of Methyl 2,3-dichlorobenzoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is paramount to both experimental success and personal safety. This guide provides an in-depth operational plan for the safe handling and disposal of Methyl 2,3-dichlorobenzoate, a chlorinated aromatic ester. Our focus extends beyond mere procedural steps to elucidate the rationale behind each safety measure, ensuring a culture of informed caution in the laboratory.
Immediate Safety and Hazard Assessment
This compound is classified with the signal word "Warning" and is associated with specific health hazards.[1] Understanding these risks is the foundational step in mitigating them.
Primary Hazards:
-
Skin Irritation (H315): Can cause redness, itching, and inflammation upon contact with the skin.[1][2]
-
Serious Eye Irritation (H319): May result in significant eye irritation, pain, and potential damage if it comes into contact with the eyes.[1][2]
-
Respiratory Irritation (H335): Inhalation of dust or vapors may lead to irritation of the respiratory tract.[1][2]
A thorough risk assessment should be conducted before any new procedure involving this compound.[3][4][5] This involves evaluating the quantities being used, the potential for aerosolization, and the duration of exposure to determine the necessary control measures.
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure.[6] The following table outlines the minimum required PPE for handling this compound, with recommendations scaled to the nature of the laboratory operation.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with side shields or a full-face shield. | Rationale: Protects against accidental splashes of the chemical, which can cause serious eye irritation.[7][8] A full-face shield is recommended over goggles when handling larger quantities or during procedures with a higher risk of splashing, such as bulk transfers.[9][10][11] |
| Hand Protection | Chemical-resistant gloves. | Rationale: Prevents skin contact and subsequent irritation. For incidental contact, nitrile gloves may be sufficient, but they exhibit breakthrough times of less than an hour with chlorinated aromatic compounds.[12] For prolonged or immersive contact, Viton® or Butyl rubber gloves are recommended.[12][13] Always inspect gloves for any signs of degradation or perforation before use.[6] |
| Body Protection | A standard laboratory coat. | Rationale: Provides a removable barrier to protect skin and personal clothing from contamination.[6] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary. | Rationale: To be used when engineering controls, such as a fume hood, are not available or are insufficient to maintain exposure below acceptable limits, particularly when handling the powder form which can become airborne.[14][15] The specific type of respirator should be determined by a formal risk assessment.[16][17][18] |
Operational Plans: From Weighing to Disposal
Adherence to standardized operating procedures is essential for minimizing risk. The Occupational Safety and Health Administration (OSHA) provides a framework for the safe handling of hazardous chemicals in a laboratory setting through its Laboratory Standard (29 CFR 1910.1450).[14][19]
Experimental Workflow for Handling this compound
Caption: A typical workflow for handling this compound, from preparation to cleanup.
Step-by-Step Protocol for Weighing and Preparing a Solution
This protocol is designed to minimize the generation of airborne particles and prevent contamination.
-
Preparation:
-
Weighing the Solid:
-
Place a labeled, sealable container on the balance and tare it.[2][14][22]
-
Move the container into the chemical fume hood.
-
Carefully add the this compound powder to the container using a clean spatula.[1][19]
-
Seal the container and move it back to the balance to record the weight.
-
Repeat the addition of powder in the fume hood as necessary to achieve the desired mass.[14][21]
-
-
Dissolving the Solid:
-
All dissolution procedures must be conducted within the fume hood.[14][20]
-
Slowly add the desired solvent to the container with the weighed solid.
-
If necessary, gently swirl the container to aid in dissolution. Avoid vigorous shaking that could create aerosols.
-
If heating is required, use a heating mantle or hot plate with a stirrer, ensuring the container is not sealed to prevent pressure buildup.[20]
-
-
Transferring the Solution:
PPE Selection Decision Pathway
Caption: A decision tree for selecting the appropriate level of PPE based on the handling task.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste generated from handling this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react dangerously.
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and chemically compatible containers. The label should include "Hazardous Waste," the full chemical name, and the associated hazards.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be disposed of as solid hazardous waste.[2]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable waste disposal company, in accordance with the Environmental Protection Agency (EPA) regulations and local guidelines.[7][22]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator if the spill is large or in a poorly ventilated area.
-
Containment: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, cover with an inert absorbent material such as vermiculite or sand.
-
Collection: Collect the contained material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
By adhering to these comprehensive safety and logistical protocols, laboratory professionals can confidently and safely handle this compound, fostering a secure and productive research environment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
